molecular formula C17H29BF3NO4 B563573 (R)-BoroLeu-(+)-Pinanediol trifluoroacetate CAS No. 179324-87-9

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate

Cat. No.: B563573
CAS No.: 179324-87-9
M. Wt: 379.227
InChI Key: SRFQKJZNJYTMNI-CDVUYJLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C17H29BF3NO4 and its molecular weight is 379.227. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFQKJZNJYTMNI-CDVUYJLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658025
Record name Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179324-87-9
Record name 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-3a,8,8-trimethyl-α-(2-methylpropyl)-, (αR,3aS,4S,6S,7aR)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179324-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate: A Key Intermediate in Proteasome Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral boronic acid ester derivative of significant interest in medicinal chemistry and drug development.[1][2] Its primary application lies in its role as a crucial building block for the synthesis of potent proteasome inhibitors, most notably Bortezomib, a frontline therapeutic for multiple myeloma.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound. Detailed experimental protocols for its synthesis and subsequent use, alongside methods for its analytical characterization, are presented. Furthermore, this guide elucidates the mechanism of action of proteasome inhibitors derived from this intermediate, with a focus on the ubiquitin-proteasome and downstream signaling pathways, visualized through detailed diagrams.

Chemical Structure and Properties

This compound, with the CAS number 179324-87-9, is a complex organic molecule that combines a leucine-derived boronic acid with a chiral pinanediol protecting group and a trifluoroacetate counterion.[1] This unique combination of moieties imparts stability, specific reactivity, and chirality, which are essential for its role in asymmetric synthesis.[5]

The (+)-pinanediol group serves as a chiral auxiliary, protecting the boronic acid from trimerization and directing stereoselective reactions. The trifluoroacetate salt form enhances the compound's stability and handling characteristics.[5]

Chemical Identifiers and Physicochemical Properties
PropertyValueReference
IUPAC Name (aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate[6]
CAS Number 179324-87-9[1]
Molecular Formula C₁₇H₂₉BF₃NO₄[1]
Molecular Weight 379.22 g/mol [1]
Appearance White to off-white powder[2]
Purity Typically ≥99%[2][3]
Storage Store at < -15°C

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires precise control of stereochemistry. The key challenge lies in establishing the desired (R)-enantiomer with high optical purity.[3] This is often achieved through enantioselective synthesis or chiral resolution techniques.[3]

General Synthetic Approach

A common synthetic route involves the reaction of (R)-1-(Boc-amino)-3-methylbutylboronic acid pinanediol ester with trifluoroacetic acid (TFA). The Boc (tert-butyloxycarbonyl) protecting group on the amine is cleaved by TFA, and the resulting amine forms a stable trifluoroacetate salt.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established chemical principles for the deprotection of a Boc-protected amine with trifluoroacetic acid.

Materials:

  • (R)-1-(Boc-amino)-3-methylbutylboronic acid pinanediol ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (R)-1-(Boc-amino)-3-methylbutylboronic acid pinanediol ester in anhydrous dichloromethane (DCM).

  • Deprotection: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Precipitation and Isolation: Add diethyl ether to the residue to precipitate the this compound salt.

  • Purification: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white or off-white solid.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound should be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC ParameterTypical Conditions
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

Application in Drug Development: Synthesis of Bortezomib

This compound is a pivotal intermediate in the convergent synthesis of Bortezomib.[3] The synthesis involves a series of peptide coupling and deprotection steps.

Experimental Workflow for Bortezomib Synthesis

Bortezomib_Synthesis A (R)-BoroLeu-(+)-Pinanediol trifluoroacetate C Peptide Coupling (e.g., TBTU, DIEA) A->C B N-Boc-L-phenylalanine B->C D Boc-Phe-BoroLeu-(+)-Pinanediol C->D E Boc Deprotection (e.g., HCl in Dioxane) D->E F Phe-BoroLeu-(+)-Pinanediol (amine salt) E->F H Peptide Coupling (e.g., TBTU, DIEA) F->H G Pyrazine-2-carboxylic acid G->H I Pyrazinoyl-Phe-BoroLeu-(+)-Pinanediol H->I J Pinanediol Deprotection (e.g., Isobutylboronic acid, HCl) I->J K Bortezomib J->K

Caption: Workflow for the synthesis of Bortezomib.

Detailed Experimental Protocol: Peptide Coupling and Deprotection

This protocol outlines the key steps in the synthesis of Bortezomib from this compound.

Step 1: First Peptide Coupling

  • Dissolve this compound and N-Boc-L-phenylalanine in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and a non-nucleophilic base, like DIEA (N,N-Diisopropylethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain Boc-Phe-BoroLeu-(+)-Pinanediol.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected dipeptide in a suitable solvent, such as dioxane or ethyl acetate.

  • Treat the solution with a strong acid, for example, a solution of hydrogen chloride (HCl) in dioxane, to remove the Boc protecting group.

  • Isolate the resulting amine salt by precipitation or evaporation.

Step 3: Second Peptide Coupling

  • Couple the deprotected dipeptide amine salt with pyrazine-2-carboxylic acid using similar coupling conditions as in the first step (e.g., with TBTU and DIEA).

  • After completion, perform a work-up and purification to yield Pyrazinoyl-Phe-BoroLeu-(+)-Pinanediol.

Step 4: Pinanediol Deprotection

  • Dissolve the pinanediol-protected Bortezomib in a biphasic solvent system (e.g., methanol/heptane).

  • Add isobutylboronic acid and an aqueous acid (e.g., HCl).

  • Stir the mixture vigorously to facilitate the transesterification, which releases the free boronic acid (Bortezomib).

  • Separate the aqueous layer containing the product and purify by recrystallization or chromatography.

Mechanism of Action: Proteasome Inhibition and Downstream Signaling

Bortezomib and other proteasome inhibitors derived from this compound exert their therapeutic effects by reversibly inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP). The UPP is a critical cellular machinery responsible for the degradation of ubiquitinated proteins, which plays a central role in regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction.

The Ubiquitin-Proteasome Pathway

Ubiquitin_Proteasome_Pathway cluster_0 Ubiquitination cluster_1 Proteasomal Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Bortezomib Bortezomib Bortezomib->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Inhibition of the proteasome by Bortezomib leads to the accumulation of ubiquitinated proteins, which in turn disrupts cellular homeostasis and triggers a cascade of downstream signaling events, ultimately leading to apoptosis in cancer cells.

Downstream Signaling Pathways Affected by Proteasome Inhibition

Proteasome inhibition significantly impacts several key signaling pathways, including the NF-κB and JNK pathways.

Downstream_Signaling cluster_NFkB NF-κB Pathway cluster_JNK JNK Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibition UPR Unfolded Protein Response (UPR) Proteasome->UPR Accumulation of unfolded proteins IκBα IκBα NFκB NF-κB NFκB_inactive IκBα-NF-κB (Inactive) NFκB_inactive->Proteasome Degradation of IκBα NFκB_active NF-κB (Active) NFκB_inactive->NFκB_active Activation Nucleus_NFkB Nucleus NFκB_active->Nucleus_NFkB Translocation Gene_Transcription_NFkB Pro-survival Gene Transcription Nucleus_NFkB->Gene_Transcription_NFkB Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription_NFkB->Apoptosis_Inhibition JNK JNK UPR->JNK Activation cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 cJun->AP1 Nucleus_JNK Nucleus AP1->Nucleus_JNK Translocation Pro_apoptotic_genes Pro-apoptotic Gene Transcription Nucleus_JNK->Pro_apoptotic_genes Apoptosis_Induction Induction of Apoptosis Pro_apoptotic_genes->Apoptosis_Induction

Caption: Downstream signaling pathways affected by proteasome inhibition.

  • Inhibition of the NF-κB Pathway: In many cancer cells, the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is constitutively active and promotes cell survival by upregulating anti-apoptotic genes. NF-κB is normally held in an inactive state in the cytoplasm by its inhibitor, IκBα. The activation of NF-κB requires the degradation of IκBα by the proteasome. By inhibiting the proteasome, Bortezomib prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.

  • Activation of the JNK Pathway: The accumulation of misfolded and unfolded proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). This, in turn, can activate the c-Jun N-terminal kinase (JNK) pathway, a key signaling cascade involved in stress-induced apoptosis. Activated JNK phosphorylates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes and ultimately, cell death.

Quantitative Data Summary

ParameterValueCell Line/ConditionsReference
Bortezomib IC₅₀ (Proteasome Inhibition) Low micromolarMCF-7 (breast cancer)[1]
Apoptosis Induction Significant increase in Caspase-3 activationMCF-7 (breast cancer)[1]
Selectivity for Immunoproteasome Higher selectivity over constitutive proteasomeTHP-1 (monocyte)[1]
Yield of Acylation Reaction 75-90%TBTU/NMM or HBTU in DCM/DMF[1]
Racemization Risk (Acidic Hydrolysis) 5-10%TFA or HCl[1]

Conclusion

This compound is a high-value, chiral intermediate that is indispensable for the synthesis of a class of life-saving proteasome inhibitors. Its synthesis requires careful control of stereochemistry, and its purity is paramount for the successful production of active pharmaceutical ingredients. Understanding the downstream signaling pathways affected by the drugs derived from this intermediate provides crucial insights into their mechanism of action and rationale for their use in oncology and other therapeutic areas. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a comprehensive overview of the chemistry, synthesis, and biological significance of this important molecule.

References

A Comprehensive Technical Guide to (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 179324-87-9

This technical guide provides an in-depth overview of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate, a crucial chiral building block in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the production of proteasome inhibitors.

Core Compound Data

This compound is a boronic acid ester derivative that combines a leucine boronic acid moiety with a (+)-pinanediol ester and a trifluoroacetate counterion. This structure provides stereochemical control, stability, and versatility in organic synthesis.[1][2]

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 179324-87-9[3]
Molecular Formula C₁₇H₂₉BF₃NO₄[1]
Molecular Weight 379.22 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 160 °C[3]
Purity ≥99%
Solubility Soluble in DMF, DCM; Moderate in DMSObenchchem.com

Table 2: Supplier Specifications

SpecificationLimitReference(s)
Assay (calculated by free alkali) 66-72%[2]
Specific Optical Rotation +9 to +14 deg[2]
Water Content ≤ 1.0%[2]
Trifluoroacetic Acid Content 28-32%[2]
Diastereoisomer ≤ 0.2%[2]
Enantiomer ≤ 0.2%[2]

Synthesis and Manufacturing

The production of this compound is a multi-step process that requires precise control of stereochemistry. While detailed proprietary manufacturing protocols are not publicly available, the general synthetic strategy involves the formation of the boronic ester from a leucine derivative and (+)-pinanediol. Key challenges in the synthesis include ensuring high enantiomeric purity, which is often achieved through chiral resolution techniques.

A patented continuous process for its use in subsequent reactions highlights the reaction of L-Phenylalanine 4-nitrophenyl ester with 2-pyrazinecarboxylic acid to form an intermediate, which is then reacted with 1.0–1.2 equivalents of this compound under anhydrous conditions.[1]

Role in Drug Development: Synthesis of Bortezomib

The primary application of this compound is as a key starting material for the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in cancer therapy.[4] The chiral integrity of this intermediate is critical for the biological activity of the final drug product.

The synthesis of Bortezomib from this intermediate generally follows a convergent approach, which can be summarized in the following workflow:

Bortezomib_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start_intermediate (R)-BoroLeu-(+)-Pinanediol trifluoroacetate coupling Peptide Coupling start_intermediate->coupling start_acid N-(Pyrazine-2-ylcarbonyl) -L-phenylalanine start_acid->coupling pinanediol_ester pinanediol_ester coupling->pinanediol_ester (1S,2S,3R,5S)-Pinanediol N-(pyrazine-2-ylcarbonyl)-L- phenylalanine-L-leucine boronate deprotection Deprotection bortezomib Bortezomib deprotection->bortezomib pinanediol_ester->deprotection

Caption: Synthetic workflow for Bortezomib.

Experimental Protocols (General Overview)

While specific, detailed protocols are proprietary, patent literature outlines the key transformations:

Step 1: Peptide Coupling

  • Objective: To couple N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine with this compound.

  • Reagents and Conditions: The coupling is typically carried out using a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[1] The reaction is often performed in a mixed solvent system, such as dichloromethane (DCM) and dimethylformamide (DMF), at temperatures ranging from 0°C to room temperature for 16-24 hours.[1]

  • Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The resulting pinanediol ester of Bortezomib is then purified, often by column chromatography.

Step 2: Deprotection of the Pinanediol Group

  • Objective: To remove the (+)-pinanediol protecting group to yield the final boronic acid, Bortezomib.

  • Reagents and Conditions: The deprotection is achieved under acidic conditions.[5] One patented method describes a transesterification reaction with isobutylboronic acid in a biphasic mixture of hexane and aqueous methanol under strongly acidic conditions. Another approach involves acidic hydrolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which is a rapid process (20-30 minutes).[1] However, this method carries a risk of racemization.[1]

  • Work-up and Purification: Following the deprotection, the reaction mixture is worked up to isolate Bortezomib. This may involve extraction and subsequent crystallization to obtain the final product in its trimeric boroxine form.

Mechanism of Action of Downstream Products: Proteasome Inhibition

This compound is a precursor to proteasome inhibitors. These drugs, including Bortezomib, function by reversibly inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway. This pathway is essential for the degradation of intracellular proteins, thereby regulating cellular processes like the cell cycle, gene expression, and apoptosis.

In cancer cells, particularly multiple myeloma, the inhibition of the proteasome leads to a buildup of pro-apoptotic factors and the disruption of protein degradation pathways, ultimately inducing programmed cell death (apoptosis).[1]

Proteasome_Inhibition cluster_pathway Ubiquitin-Proteasome Pathway cluster_inhibition Inhibition Protein Target Protein E3 E3 (Ligase) Protein->E3 Ub Ubiquitin E1 E1 (Activating) Ub->E1 E2 E2 (Conjugating) E1->E2 E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Bortezomib Bortezomib Bortezomib->Proteasome Inhibits

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Conclusion

This compound is a high-value, chiral intermediate that is indispensable for the synthesis of a class of life-saving anticancer drugs. Its synthesis requires stringent control over stereochemistry to ensure the efficacy of the final pharmaceutical product. A thorough understanding of its properties and reaction chemistry is essential for researchers and professionals involved in the development and manufacturing of proteasome inhibitors.

References

An In-depth Technical Guide on the Physical Properties of (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate, a critical chiral intermediate in the synthesis of proteasome inhibitors like Bortezomib.[1][2] This document details the compound's characteristics, methods for its analysis, and its role in significant biochemical pathways.

Core Physical and Chemical Properties

This compound is a white to off-white solid powder.[3][4] It is a boronic acid ester derivative that combines a leucine boronic acid moiety with a (+)-pinanediol ester and a trifluoroacetate counterion, which enhances its stability and reactivity.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 179324-87-9[1][4]
Molecular Formula C₁₇H₂₉BF₃NO₄[5]
Molecular Weight 379.22 g/mol [5]
Appearance White to off-white solid powder[3][4]
Melting Point 160 °C
Solubility Slightly soluble in Ethanol and Methanol[3]
Purity Typically ≥98% or ≥99%[1][6]
Storage Long-term at -20°C, store at <-15°C in a tightly closed container[6]

Experimental Protocols for Characterization

The quality and purity of this compound are critical for its use in pharmaceutical synthesis. The following are standard analytical techniques employed for its characterization.[1]

2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and identifying impurities of this compound.

  • Objective: To determine the purity of the compound and quantify any impurities.

  • Methodology:

    • Column: A reverse-phase C18 column is typically used.[5]

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed as the eluent.[5]

    • Detection: UV detection at a suitable wavelength.

    • Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components.

  • Expected Results: A major peak corresponding to this compound should be observed, with purity levels typically exceeding 99%.[1] The retention time under specific conditions (e.g., 8.2 minutes with 60:40 acetonitrile/water) and peak symmetry are key parameters for quality control.[5]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is utilized for the structural confirmation of the compound.

  • Objective: To verify the chemical structure of this compound.

  • Methodology:

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz).

    • Solvent: A suitable deuterated solvent in which the compound is soluble.

    • Analysis: ¹H NMR and ¹³C NMR spectra are acquired.

  • Expected Results: The ¹H-NMR spectrum will show characteristic peaks for the pinanediol moiety in the range of δ 1.2–1.8 ppm and the trifluoroacetate counterion between δ 2.8–3.2 ppm.[5]

2.3 Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Objective: To verify the molecular mass of this compound.

  • Methodology:

    • Ionization Technique: Electrospray ionization (ESI) is a common method.[5]

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined.

  • Expected Results: A molecular ion peak corresponding to the expected molecular weight should be observed. For instance, an [M-H]⁻ peak at m/z 378.2 can confirm the identity of the compound.[5]

Signaling Pathway and Experimental Workflow

This compound is a crucial precursor in the synthesis of Bortezomib, a potent and selective proteasome inhibitor used in cancer therapy.[1]

3.1 Synthesis of Bortezomib

The synthesis of Bortezomib from this compound generally involves two key steps: acylation and deprotection.

G cluster_0 Synthesis of Bortezomib A (R)-BoroLeu-(+)-Pinanediol trifluoroacetate C Acylation (Coupling Reagents: TBTU/NMM or HBTU) A->C B Carboxylic Acid Intermediate (e.g., N-protected amino acid) B->C D Protected Bortezomib Intermediate C->D Coupling E Deprotection (Acidic Hydrolysis or Enzymatic Cleavage) D->E Removal of Pinanediol Group F Bortezomib E->F

Caption: A simplified workflow for the synthesis of Bortezomib.

3.2 Mechanism of Proteasome Inhibition by Bortezomib

Bortezomib functions by inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[7] This inhibition disrupts various cellular processes, leading to apoptosis in cancer cells.[5]

G cluster_1 Proteasome Inhibition Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits ProteinDeg Protein Degradation Proteasome->ProteinDeg UbProteins Ubiquitinated Proteins UbProteins->ProteinDeg NFkB NF-κB Pathway Inhibition ProteinDeg->NFkB Leads to JNK JNK Pathway Activation ProteinDeg->JNK Leads to p53 p53 Stabilization ProteinDeg->p53 Leads to Apoptosis Apoptosis NFkB->Apoptosis JNK->Apoptosis p53->Apoptosis

Caption: Downstream effects of proteasome inhibition by Bortezomib.

Conclusion

This compound is a well-characterized compound with defined physical and chemical properties. Its high purity and specific stereochemistry are essential for its role as a key intermediate in the synthesis of important pharmaceuticals. The analytical methods described provide a robust framework for the quality control of this compound, ensuring its suitability for drug development and manufacturing. Understanding its involvement in the synthesis of proteasome inhibitors and the subsequent biological pathways is crucial for researchers in the field of oncology and medicinal chemistry.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate-Derived Proteasome Inhibitors

Introduction

This compound (CAS: 179324-87-9) is a chiral boronic acid ester derivative that serves as a pivotal intermediate in the synthesis of potent proteasome inhibitors, most notably Bortezomib (PS-341).[1][2][3] While not biologically active in its own right, its structure provides the essential boronic acid moiety and the correct stereochemistry required for the potent and selective inhibition of the proteasome by the final drug product.[2][4] The (+)-pinanediol group acts as a protecting group for the reactive boronic acid, which is later deprotected to yield the active inhibitor.[1][2] This guide elucidates the mechanism of action of proteasome inhibitors derived from this critical intermediate, details relevant experimental protocols, and presents key data for researchers in the field.

Physicochemical Properties and Synthesis Data

This compound is a white solid compound valued for its stability and high purity, which is essential for pharmaceutical synthesis.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 179324-87-9[1]
Molecular Formula C₁₇H₂₉BF₃NO₄[1]
Molecular Weight 379.22 g/mol [1]
Melting Point 160°C[1]
Purity ≥97-99%[2][3][5]
Solubility Soluble in DMF, DCM, Methanol, Ethanol, Chloroform[1][6]
Storage Hygroscopic, store at -20°C under inert atmosphere[1][6]

The synthesis of proteasome inhibitors using this intermediate involves a key acylation step to couple the boronic acid ester with other components of the final molecule.[1]

Table 2: Representative Synthesis Parameters

ParameterLaboratory MethodIndustrial MethodReference
Scale 1–10 g1–100 kg[1]
Coupling Reagents TBTU/NMM or HBTUNot specified[1]
Solvents DCM/DMF or DMFNot specified[1]
Temperature 0°C to Room TemperatureNot specified[1]
Reaction Time 16–24 hoursNot specified[1]
Yield 75–90%88–92%[1]

Core Mechanism of Action: Proteasome Inhibition

The primary mechanism of action for drugs synthesized from this compound is the potent and reversible inhibition of the 26S proteasome.[6][7] The deprotected boronic acid group in the active drug targets and binds to the N-terminal threonine residue in the catalytic site of the β5 subunit of the 20S proteasome core, primarily inhibiting its chymotrypsin-like activity.[8][9][10]

The ubiquitin-proteasome system is the principal pathway for the degradation of most intracellular proteins, which is critical for maintaining cellular homeostasis, cell cycle control, and signal transduction.[11][12] By blocking this pathway, the inhibitors cause a buildup of ubiquitinated proteins, leading to a cascade of events that culminate in apoptosis (programmed cell death), particularly in rapidly dividing cancer cells which are more reliant on proteasome activity.[10][13]

G cluster_synthesis Synthesis cluster_inhibition Mechanism of Action cluster_effects Downstream Cellular Effects Intermediate (R)-BoroLeu-(+)-Pinanediol trifluoroacetate ActiveDrug Active Proteasome Inhibitor (e.g., Bortezomib) Intermediate->ActiveDrug Acylation & Deprotection Proteasome 26S Proteasome (β5 Subunit) ActiveDrug->Proteasome Inhibits (Reversible Binding) UbProteins Accumulation of Polyubiquitinated Proteins NFkB Inhibition of NF-κB Pathway Proteasome->NFkB Prevents IκB Degradation ERStress ER Stress & Unfolded Protein Response UbProteins->ERStress Apoptosis Apoptosis (Programmed Cell Death) ERStress->Apoptosis NFkB->Apoptosis

Fig. 1: From Intermediate to Cellular Effect.

Key Signaling Pathways Affected

Proteasome inhibition disrupts several critical intracellular signaling pathways, collectively promoting apoptosis.

  • Inhibition of the NF-κB Pathway : In normal cells, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The proteasome degrades IκB, allowing NF-κB to promote cell survival. Proteasome inhibitors prevent IκB degradation, thereby suppressing the pro-survival NF-κB pathway.[8][13][14]

  • Induction of the Unfolded Protein Response (UPR) : The accumulation of misfolded and polyubiquitinated proteins triggers endoplasmic reticulum (ER) stress.[15] This activates the UPR, which, when prolonged and severe, shifts from a pro-survival to a pro-apoptotic response.[13][15]

  • Accumulation of Pro-Apoptotic Factors : The proteasome normally degrades pro-apoptotic proteins such as p53, Bax, and Bim.[7][13] Inhibition leads to their accumulation, tipping the cellular balance towards apoptosis.

  • Caspase Activation : The signaling cascades initiated by ER stress and the accumulation of pro-apoptotic factors converge on the activation of effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis.[9][13]

G cluster_NFkB NF-κB Pathway cluster_UPR Unfolded Protein Response cluster_apoptosis Apoptosis Induction PI Proteasome Inhibitor Proteasome Proteasome PI->Proteasome Inhibition IkB IκB Proteasome->IkB Degrades UbProteins Accumulation of Ub-Proteins ProApoptoticProteins Accumulation of Pro-Apoptotic Proteins (p53, Bax) Proteasome->ProApoptoticProteins Degrades NFkB NF-κB IkB->NFkB Inhibits Survival Cell Survival Genes NFkB->Survival Activates Apoptosis Apoptosis Survival->Apoptosis Inhibits ERStress ER Stress UbProteins->ERStress ProApoptoticUPR Pro-Apoptotic UPR ERStress->ProApoptoticUPR Caspases Caspase Activation (Caspase-3, -7) ProApoptoticUPR->Caspases ProApoptoticProteins->Caspases Caspases->Apoptosis

Fig. 2: Key Signaling Pathways Disrupted by Proteasome Inhibition.

Experimental Protocols

Verifying the mechanism of action of a novel proteasome inhibitor involves a series of key experiments.

Proteasome Activity Assay (Fluorometric)

This assay directly measures the catalytic activity of the proteasome in cell lysates using a fluorogenic substrate.[16][17]

Materials:

  • Cells treated with a proteasome inhibitor.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors).[16]

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2).[16]

  • Fluorogenic Substrate for chymotrypsin-like activity: Suc-LLVY-AMC.[16][17]

  • 96-well black, clear-bottom microplate.

  • Fluorometric microplate reader (Ex/Em ~360/460 nm).[16]

Protocol:

  • Prepare Cell Lysates : Harvest and wash cells with cold PBS. Lyse cells in Lysis Buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant and determine protein concentration (e.g., Bradford assay).[16]

  • Assay Setup : In a 96-well plate, add 20-50 µg of protein lysate to each well. Bring the total volume to 100 µL with Assay Buffer.[16]

  • Initiate Reaction : Add the fluorogenic substrate to each well to a final concentration of 50-100 µM.[16]

  • Measurement : Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure fluorescence intensity kinetically over 60 minutes.[16][17]

  • Analysis : Calculate the rate of fluorescence increase. A decrease in the rate in treated samples compared to controls indicates proteasome inhibition.

G start Start: Treat Cells with Inhibitor lyse 1. Prepare Cell Lysates (Centrifugation) start->lyse setup 2. Assay Setup (Add Lysate to 96-well plate) lyse->setup react 3. Initiate Reaction (Add Suc-LLVY-AMC Substrate) setup->react measure 4. Measure Fluorescence (Ex/Em ~360/460 nm) react->measure analyze 5. Analyze Data (Calculate Rate of Reaction) measure->analyze end End: Determine Level of Inhibition analyze->end

Fig. 3: Workflow for Fluorometric Proteasome Activity Assay.
Detection of Polyubiquitinated Proteins (Western Blot)

This method provides visual confirmation of proteasome inhibition by detecting the accumulation of high-molecular-weight polyubiquitinated proteins.[16]

Materials:

  • Cell lysates prepared as in section 4.1.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus (for transferring proteins to a PVDF or nitrocellulose membrane).

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody: Anti-ubiquitin or Anti-polyubiquitin.[16]

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Protein Separation : Separate 20-40 µg of protein from each sample by SDS-PAGE.

  • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washes, incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. A high-molecular-weight smear or ladder in the lanes from inhibitor-treated samples indicates the accumulation of polyubiquitinated proteins.[16]

Caspase-3/7 Activity Assay

This assay quantifies the activity of effector caspases, a hallmark of apoptosis.[18][19]

Materials:

  • Treated cells in a clear-bottom 96-well plate.

  • Fluorogenic, cell-permeant caspase-3/7 substrate (e.g., based on the DEVD peptide sequence).[19]

  • Fluorescence microplate reader or fluorescence microscope.

Protocol:

  • Cell Treatment : Seed and treat cells with the proteasome inhibitor for the desired time course (e.g., 12, 24, 48 hours).

  • Substrate Addition : Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions and add it directly to the cell culture wells.[18]

  • Incubation : Incubate the plate for 30-60 minutes at 37°C, protected from light.[18]

  • Measurement : Measure the fluorescence intensity using a microplate reader or visualize fluorescent cells (indicating caspase activity) with a microscope. An increase in fluorescence corresponds to an increase in caspase-3/7 activity.

References

A Technical Guide to the Synthesis of Chiral Boronic Esters Using Pinanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of chiral boronic esters utilizing (+)-pinanediol as a chiral auxiliary. This methodology is a cornerstone in modern organic synthesis, providing a robust and highly stereoselective route to a diverse range of chiral building blocks essential for drug discovery and development. The core of this process, the Matteson homologation, allows for the iterative and predictable installation of stereocenters, leading to the efficient construction of complex molecules such as α-amino boronic acids, which are key components of several protease inhibitors.

Core Principles and Workflow

The enantioselective synthesis of boronic esters using pinanediol hinges on the steric influence of its rigid bicyclic structure. This well-defined steric environment directs the approach of incoming reagents, leading to high diastereoselectivity in the key bond-forming steps. The general synthetic strategy involves three primary stages:

  • Esterification: A boronic acid is reacted with (+)-pinanediol to form the chiral boronic ester starting material.

  • Asymmetric Homologation: The chiral boronic ester undergoes a Matteson homologation reaction, typically with dichloromethyllithium (LiCHCl2), to generate a diastereomerically enriched α-chloroboronic ester.

  • Functionalization: The α-chloro group is then displaced by a variety of nucleophiles to introduce desired functionality, such as an amino group, with retention of stereochemistry.

This sequence provides a powerful platform for the construction of a wide array of chiral molecules.

Quantitative Data on Diastereoselectivity

The use of pinanediol as a chiral auxiliary in the Matteson homologation reaction consistently yields high levels of diastereoselectivity. The diastereomeric ratio (d.r.) can be influenced by the substrate and the reaction conditions, particularly the use of a Lewis acid such as zinc chloride, which can significantly enhance stereocontrol.[1] Diastereomeric ratios exceeding 1000:1 have been achieved, with ratios of around 100:1 being commonplace.[2]

Starting Boronic EsterReagentsDiastereomeric Ratio (d.r.)Reference
Pinanediol alkylboronates1. LiCHCl2, THF, -100 °C; 2. ZnCl2Up to 98.5–99.5%[1]
(-)-Pinanediol methylboronate1. LiCHCl2, THF, -100 °C; 2. ZnCl2~20:1[2]
Pinanediol boronic estersLiCHCl2High[3]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of chiral boronic esters using (+)-pinanediol.

Synthesis of (+)-Pinanediol Isobutylboronate

This procedure describes the esterification of isobutylboronic acid with (+)-pinanediol.

  • Materials: Isobutylboronic acid, (+)-pinanediol, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a round-bottom flask, dissolve isobutylboronic acid (1.0 eq) and (+)-pinanediol (1.0 eq) in anhydrous THF.

    • Stir the mixture at room temperature until the reaction is complete (typically monitored by TLC or GC).

    • Remove the solvent under reduced pressure to yield the crude (+)-pinanediol isobutylboronate, which can often be used in the next step without further purification.

Matteson Homologation to form (+)-Pinanediol (R)-1-Chloro-2-methylpropylboronate

This protocol details the asymmetric homologation of the isobutylboronate ester.

  • Materials: (+)-Pinanediol isobutylboronate, anhydrous tetrahydrofuran (THF), diisopropylamine, n-butyllithium, dichloromethane, anhydrous zinc chloride.

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 eq).

    • Cool the solution to -78 °C and slowly add n-butyllithium (1.1 eq). Stir for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).[4]

    • In a separate flask, dissolve (+)-pinanediol isobutylboronate (1.0 eq) and dichloromethane (1.2 eq) in anhydrous THF.[4]

    • Add the solution of the boronic ester and dichloromethane to the LDA solution at -78 °C and stir the mixture for 30 minutes.[4]

    • In another flask, prepare a solution of anhydrous zinc chloride (1.1 eq) in anhydrous THF.

    • Add the zinc chloride solution to the reaction mixture at -78 °C.[4]

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude α-chloroboronic ester.

Synthesis of α-Amino Boronic Ester via Nucleophilic Substitution

This procedure describes the conversion of the α-chloroboronic ester to an α-amino boronic ester using lithium hexamethyldisilazide (LiHMDS).[5]

  • Materials: (+)-Pinanediol (R)-1-chloro-2-methylpropylboronate, anhydrous tetrahydrofuran (THF), lithium hexamethyldisilazide (LiHMDS).

  • Procedure:

    • Dissolve the crude (+)-pinanediol (R)-1-chloro-2-methylpropylboronate (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.[4]

    • Slowly add a solution of LiHMDS (1.1 eq) in THF to the reaction mixture.[4]

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[4] The intermediate N-silylated product is typically not isolated.[4]

    • For deprotection of the silyl group, cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA).[4]

    • The product can be isolated after an appropriate aqueous workup and extraction with diethyl ether.

Deprotection of the Pinanediol Auxiliary

The pinanediol auxiliary can be removed to yield the free boronic acid.

  • Method 1: Transesterification with Phenylboronic Acid:

    • The pinanediol boronic ester is treated with phenylboronic acid in a suitable solvent system (e.g., ether/water), which allows for the exchange of the diol.[5]

  • Method 2: Acidic Hydrolysis:

    • The pinanediol ester can be cleaved under acidic conditions, for example, by refluxing in degassed hydrochloric acid.[5]

  • Method 3: Conversion to Trifluoroborate Salts:

    • Treatment with potassium hydrogen difluoride (KHF2) can convert the pinanediol ester to a more readily cleavable trifluoroborate salt.[6]

Visualizations

The following diagrams illustrate the key workflows and mechanisms involved in the synthesis of chiral boronic esters using pinanediol.

general_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Products & Intermediates boronic_acid Boronic Acid esterification Esterification boronic_acid->esterification pinanediol (+)-Pinanediol pinanediol->esterification pinanediol_ester (+)-Pinanediol Alkyl Boronic Ester esterification->pinanediol_ester homologation Matteson Homologation chloro_ester (+)-Pinanediol α-Chloro Boronic Ester homologation->chloro_ester functionalization Nucleophilic Substitution functionalized_ester (+)-Pinanediol α-Functionalized Boronic Ester functionalization->functionalized_ester deprotection Deprotection final_product Chiral Boronic Acid (e.g., α-Amino Boronic Acid) deprotection->final_product pinanediol_ester->homologation chloro_ester->functionalization functionalized_ester->deprotection

Caption: General workflow for the synthesis of chiral boronic esters.

matteson_homologation start (+)-Pinanediol Boronic Ester R-B(O₂pin) intermediate1 Borate Complex [R-B(O₂pin)CHCl₂]⁻Li⁺ start->intermediate1 + reagent1 { LiCHCl₂ | Dichloromethyllithium } reagent1->intermediate1 product α-Chloroboronic Ester R-CHCl-B(O₂pin) intermediate1->product Rearrangement reagent2 { ZnCl₂ | Zinc Chloride } reagent2->intermediate1 Catalyst

Caption: Key steps of the Matteson homologation reaction.

amino_acid_synthesis start (+)-Pinanediol α-Chloro Boronic Ester step1 1. LiHMDS 2. TFA (deprotection) start->step1 intermediate (+)-Pinanediol α-Amino Boronic Ester step1->intermediate step2 Peptide Coupling intermediate->step2 coupled_product Peptidyl α-Amino Pinanediol Boronic Ester step2->coupled_product step3 Deprotection (e.g., PhB(OH)₂ or H⁺) coupled_product->step3 final_product Peptidyl α-Amino Boronic Acid step3->final_product

Caption: Synthesis of peptidyl α-amino boronic acids.

Applications in Drug Development

The chiral boronic esters synthesized via this methodology are invaluable intermediates in the pharmaceutical industry. A prominent example is the synthesis of Bortezomib (Velcade®), a dipeptidyl boronic acid used in the treatment of multiple myeloma. The critical stereocenter bearing the boron atom is installed with high fidelity using the Matteson homologation with (+)-pinanediol.[4] This underscores the industrial relevance and power of this synthetic strategy for accessing stereochemically complex and biologically active molecules.

References

The Dual Nature of Trifluoroacetate in Boronic Ester Chemistry: A Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic esters are indispensable tools in modern organic synthesis and chemical biology, valued for their versatility as synthetic intermediates and their role in sensor technology. However, their inherent stability, or lack thereof, presents a significant challenge in their application. This technical guide provides an in-depth exploration of the multifaceted role of trifluoroacetate (TFA), a common reagent and counterion, in modulating the stability of boronic esters. While often employed as a deprotection agent to facilitate the hydrolysis of robust boronic esters, the presence of trifluoroacetate can also influence the stability of boronic ester intermediates and products, a factor of critical importance in drug development and complex molecule synthesis. This document synthesizes available data on the acid-catalyzed hydrolysis of boronic esters, provides detailed experimental protocols for stability assessment, and presents mechanistic pathways to elucidate the underlying chemical principles.

Introduction: The Boronic Ester Stability Conundrum

Boronic acids and their corresponding esters are foundational building blocks in a myriad of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The conversion of boronic acids to boronic esters is a common strategy to enhance their stability, facilitating purification and handling. However, the stability of the resulting boronic ester is not absolute and is influenced by a variety of factors including the steric and electronic properties of the diol protecting group and the surrounding chemical environment.

Trifluoroacetic acid (TFA) is a strong organic acid (pKa ≈ 0.23) frequently encountered in synthetic and medicinal chemistry.[1] It is widely used as a reagent for the cleavage of protecting groups, as a co-solvent, and as an ion-pairing agent in chromatography. Consequently, trifluoroacetate anions are often present in reaction mixtures and final products, either intentionally or as residual impurities. Understanding the interaction between trifluoroacetate and boronic esters is therefore paramount for controlling reaction outcomes and ensuring the integrity of boronic ester-containing molecules.

This guide will delve into the dual role of trifluoroacetate: as a tool for the controlled deprotection of boronic esters and as a potential source of instability for others.

The Role of Trifluoroacetate in Boronic Ester Deprotection

The stability of boronic esters varies significantly with the choice of diol. Sterically hindered esters, such as those derived from pinanediol, exhibit high stability and are often resistant to mild hydrolysis conditions.[2] In such cases, strong acids like TFA are employed to facilitate their cleavage and regenerate the parent boronic acid. This is particularly relevant in the synthesis of α-aminoboronic acids, where pinanediol is used as a chiral auxiliary.

The deprotection is an acid-catalyzed hydrolysis reaction. The mechanism involves the protonation of one of the ester oxygen atoms by TFA, which increases the electrophilicity of the boron atom and renders the oxygen a better leaving group. Subsequent nucleophilic attack by water leads to the cleavage of the B-O bond.

Mechanism of Acid-Catalyzed Boronic Ester Hydrolysis

The generally accepted mechanism for the acid-catalyzed hydrolysis of a boronic ester is depicted below.

G cluster_0 Acid-Catalyzed Hydrolysis of a Boronic Ester A Boronic Ester B Protonated Boronic Ester A->B + H⁺ (from TFA) C Tetrahedral Intermediate B->C + H₂O D Boronic Acid C->D - H⁺ E Diol C->E - H⁺ H2O H₂O TFA CF₃COOH TFA_ion CF₃COO⁻ H3O H₃O⁺

Figure 1: General mechanism of acid-catalyzed boronic ester hydrolysis.

In the presence of TFA, the protonation step is facilitated, driving the equilibrium towards the hydrolysis products. The strong acidity of TFA ensures a sufficient concentration of protons to catalyze the reaction effectively.

Impact of Trifluoroacetate on Boronic Ester Stability

While TFA is a useful tool for deprotection, its presence, even in catalytic amounts, can lead to the undesired hydrolysis of less stable boronic esters. The stability of a boronic ester in acidic media is inversely related to its susceptibility to acid-catalyzed hydrolysis. Factors that influence this stability include:

  • Steric Hindrance: Boronic esters derived from bulky diols (e.g., pinanediol) are generally more stable than those from less hindered diols (e.g., ethylene glycol).[3]

  • Ring Strain: Five-membered dioxaborolane rings (from 1,2-diols) are generally more stable to hydrolysis than six-membered dioxaborinane rings (from 1,3-diols).[4]

  • Electronic Effects: Electron-withdrawing groups on the aryl ring of an arylboronic ester can increase the Lewis acidity of the boron atom, potentially making it more susceptible to nucleophilic attack.

The trifluoroacetate anion itself is a weak nucleophile and is not expected to directly attack the boron center. Its primary role is in establishing an acidic environment that promotes hydrolysis.

Quantitative Data on Boronic Ester Stability in Acidic Media

Direct quantitative data on the stability of boronic esters specifically in the presence of trifluoroacetate is scarce in the literature. However, data from studies on hydrolysis in other acidic aqueous systems can provide valuable insights into the expected trends. The stability is often reported as a half-life (t½) or a rate constant (k) for hydrolysis.

Table 1: Relative Stability of Boronic Esters to Acid-Catalyzed Hydrolysis (General Trends)

Boronic Ester TypeDiol StructureRelative Stability in Acidic MediaRationale
Pinacol boronateTetramethylethylene glycolHighSteric hindrance from four methyl groups
Pinanediol boronatePinanediolVery HighSignificant steric bulk and rigid bicyclic structure
Neopentyl glycol boronateNeopentyl glycolModerateSome steric hindrance
Ethylene glycol boronateEthylene glycolLowMinimal steric hindrance
Catechol boronateCatecholModerateElectronic effects of the aromatic ring

Note: This table represents general trends compiled from various sources on boronic ester stability.[2][3][5] Specific rates of hydrolysis will depend on the exact conditions (acid concentration, temperature, co-solvents).

Experimental Protocols for Assessing Boronic Ester Stability

To rigorously evaluate the stability of a boronic ester in the presence of trifluoroacetate, a systematic experimental approach is required. The following protocols outline methods for monitoring the hydrolysis of boronic esters using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Protocol 1: ¹¹B NMR Monitoring of Boronic Ester Hydrolysis

¹¹B NMR spectroscopy is a powerful technique for studying boron-containing compounds as the chemical shift is highly sensitive to the coordination state of the boron atom. Trigonal boronic esters (sp² hybridized) and tetrahedral boronate species (sp³ hybridized) give rise to distinct signals.

Objective: To determine the rate of hydrolysis of a boronic ester in a TFA-containing solvent system by monitoring the change in the ¹¹B NMR signals over time.

Materials:

  • Boronic ester of interest

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Trifluoroacetic acid (TFA)

  • Internal standard (optional, e.g., a stable boron compound with a distinct chemical shift)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the boronic ester in the chosen deuterated solvent at a known concentration (e.g., 10 mM).

    • Prepare a stock solution of TFA in the same deuterated solvent.

  • Reaction Initiation:

    • In an NMR tube, combine a known volume of the boronic ester stock solution and the internal standard (if used).

    • Acquire an initial ¹¹B NMR spectrum (t=0).

    • Add a specific volume of the TFA stock solution to the NMR tube to achieve the desired final concentration of TFA. Mix thoroughly.

  • Data Acquisition:

    • Immediately begin acquiring ¹¹B NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis.

  • Data Analysis:

    • Integrate the signals corresponding to the boronic ester and the resulting boronic acid at each time point.

    • Plot the concentration of the boronic ester as a function of time.

    • Determine the rate constant (k) and half-life (t½) of the hydrolysis reaction by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Workflow for ¹¹B NMR Stability Study

G cluster_0 Workflow: ¹¹B NMR Stability Analysis A Prepare Boronic Ester and TFA Solutions B Mix in NMR Tube A->B C Acquire ¹¹B NMR Spectra Over Time B->C D Integrate Signals of Ester and Acid C->D E Plot Concentration vs. Time D->E F Determine Rate Constant and Half-Life E->F G cluster_0 Acid-Mediated Activation of a Boronic Ester Prodrug A Boronic Ester Prodrug (Stable at Neutral pH) B Acidic Environment (e.g., Endosome, TFA presence) C Hydrolysis A->C B->C Catalyzes D Active Boronic Acid Drug C->D E Target Engagement (e.g., Enzyme Inhibition) D->E

References

spectroscopic data for (R)-BoroLeu-(+)-Pinanediol trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral boronic acid ester derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3] Identified by its CAS number 179324-87-9, this compound serves as a critical intermediate in the synthesis of potent proteasome inhibitors, most notably Bortezomib, a frontline therapeutic for multiple myeloma.[2][3] Its structure incorporates a leucine boronic acid moiety protected by a (+)-pinanediol group, with a trifluoroacetate counterion that enhances stability and reactivity in coupling reactions.[1] This guide provides a comprehensive overview of its spectroscopic data, experimental protocols for its synthesis, and its mechanism of action.

Physicochemical Properties

PropertyValue
CAS Number 179324-87-9
Molecular Formula C₁₇H₂₉BF₃NO₄
Molecular Weight 379.22 g/mol [1][4]
Appearance White to off-white powder[3][5]
Purity Typically ≥97-99%[2][3]
Melting Point 160 °C[4]
Storage Store at < -15°C in a well-closed container[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H-NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityAssignment (Predicted/Reported)
~4.3dO-CH of Pinanediol
~3.0mB-CH-NH₃⁺
2.8–3.2br s-NH₃⁺
~2.4mPinanediol CH
~2.2mPinanediol CH
~2.0tPinanediol CH
1.2–1.8mPinanediol moiety and Leucine side chain (CH, CH₂)
~1.3sPinanediol CH₃
~0.9dLeucine (CH₃)₂
~0.8sPinanediol CH₃

Note: Reported characteristic peaks for the pinanediol moiety are in the range of δ 1.2–1.8 ppm.[1]

3.1.2 ¹³C-NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppmAssignment (Predicted)
~160 (q)Trifluoroacetate C=O
~116 (q)Trifluoroacetate CF₃
~86O-C (Pinanediol)
~78O-C (Pinanediol)
~51C-B
~40Leucine CH
~39Pinanediol C
~38Pinanediol C
~35Pinanediol C
~28Pinanediol CH₃
~27Pinanediol C
~25Leucine CH
~24Pinanediol CH₃
~23Leucine CH₃
~21Leucine CH₃

3.1.3 ¹¹B-NMR Spectroscopy

The ¹¹B-NMR spectrum is expected to show a single broad peak characteristic of a tetracoordinate boronate ester. The chemical shift for such species typically falls in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the free base of the compound.

Techniquem/zIon
ESI-MS378.2[M-H]⁻[1]
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3400-3000N-H stretch (amine salt)
~2960-2850C-H stretch (aliphatic)
~1680C=O stretch (trifluoroacetate)
~1350B-O stretch
~1200, 1130C-F stretch (trifluoroacetate)

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following is a representative protocol based on established synthetic routes.

Synthesis of (1R)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate trifluoroacetate

This protocol involves two main stages: the Matteson homologation to form a chiral α-chloroboronic ester, followed by nucleophilic substitution to introduce the amino group and subsequent salt formation.

Materials and Equipment:

  • Large-scale reaction vessel with cooling capabilities and a nitrogen atmosphere

  • Pinanediol isobutylboronate

  • Dichloromethane (anhydrous)

  • Diisopropylamine (anhydrous)

  • n-Butyllithium in hexanes

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Part 1: Matteson Homologation

  • In a separate vessel, charge diisopropylamine and anhydrous THF. Cool the mixture to below 0 °C.

  • Slowly add n-butyllithium in hexanes to the diisopropylamine solution while maintaining the temperature below 0 °C to form lithium diisopropylamide (LDA).

  • In the main reaction vessel, charge the pinanediol isobutylboronate and anhydrous dichloromethane. Cool the mixture to at or below -90 °C.

  • Slowly add the prepared LDA solution to the main reaction vessel. This reaction is highly exothermic and requires careful temperature control.

  • Stir the reaction mixture at -90 °C to -100 °C for approximately 1-2 hours, or until the reaction is complete as monitored by a suitable in-process control (e.g., GC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride, ensuring the temperature does not rise significantly.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude (1S,2S,3R,5S)-Pinanediol (1R)-1-chloro-3-methylbutane-1-boronate, which is often used in the next step without further purification.

Part 2: Amination and Salt Formation

  • Charge a solution of the crude (1S,2S,3R,5S)-Pinanediol (1R)-1-chloro-3-methylbutane-1-boronate in anhydrous THF to a large-scale reactor under a nitrogen atmosphere.

  • Cool the solution to below 0 °C.

  • Slowly add a solution of LiHMDS in THF to the reactor.

  • Stir the reaction mixture at a controlled low temperature until the amination is complete.

  • Quench the reaction by the slow addition of trifluoroacetic acid (TFA) to form the trifluoroacetate salt.

  • The product can be isolated by crystallization from a suitable solvent system, such as a mixture of heptane or hexane and an appropriate organic solvent.

  • The resulting solid is collected by filtration, washed, and dried to yield this compound.

Visualizations

Experimental Workflow

G Synthesis Workflow for this compound cluster_0 Matteson Homologation cluster_1 Amination & Salt Formation start Pinanediol isobutylboronate homologation Homologation with CH2Cl2 (-90 to -100 °C) start->homologation lda LDA Formation (Diisopropylamine + n-BuLi) lda->homologation quench1 Quench (aq. NH4Cl) homologation->quench1 workup1 Workup & Isolation quench1->workup1 chloro_intermediate (1S,2S,3R,5S)-Pinanediol (1R)-1-chloro-3-methylbutane-1-boronate workup1->chloro_intermediate amination Amination with LiHMDS (< 0 °C) chloro_intermediate->amination quench2 Quench & Salt Formation (Trifluoroacetic Acid) amination->quench2 crystallization Crystallization & Isolation quench2->crystallization final_product (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate crystallization->final_product

Caption: Synthesis Workflow for this compound.

Signaling Pathway: Proteasome Inhibition

As an intermediate for proteasome inhibitors like Bortezomib, this compound contributes to a molecule that targets the ubiquitin-proteasome pathway. The active boronic acid derivative inhibits the proteasome, leading to the accumulation of proteins that regulate cell cycle and apoptosis.

G Mechanism of Proteasome Inhibition by Boronic Acid Derivatives cluster_0 Cellular Protein Regulation cluster_1 Inhibition and Downstream Effects ub_protein Ubiquitinated Protein proteasome 26S Proteasome ub_protein->proteasome Targeting accumulation Accumulation of Ubiquitinated Proteins (e.g., p53, IκB) ub_protein->accumulation Leads to peptides Amino Acids & Short Peptides proteasome->peptides Degradation inhibition Inhibition boro_leu (R)-BoroLeu Derivative (e.g., Bortezomib) boro_leu->proteasome Inhibits Chymotrypsin-like Activity apoptosis Apoptosis accumulation->apoptosis cell_cycle_arrest Cell Cycle Arrest accumulation->cell_cycle_arrest

Caption: Mechanism of Proteasome Inhibition by Boronic Acid Derivatives.

References

The Advent of a New Therapeutic Class: An In-depth Technical Guide to the Discovery and History of BoroLeu Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of BoroLeu compounds, a class of molecules that has revolutionized cancer therapy. From their serendipitous discovery to their intricate mechanism of action, this document delves into the key milestones, experimental methodologies, and quantitative data that underpin their development.

A Historical Perspective: From Obscurity to a Nobel Prize-Winning Target

The journey of BoroLeu compounds is intrinsically linked to the scientific community's burgeoning understanding of the ubiquitin-proteasome system (UPS). Initially, the proteasome was a poorly understood cellular component. However, the seminal work of Avram Hershko, Aaron Ciechanover, and Irwin Rose, which led to the discovery of ubiquitin-mediated protein degradation and earned them the 2004 Nobel Prize in Chemistry, illuminated the critical role of the proteasome in cellular homeostasis. This breakthrough laid the conceptual groundwork for targeting the proteasome for therapeutic intervention.

The story of the first BoroLeu compound to reach clinical prominence, Bortezomib (originally known as PS-341 and later marketed as Velcade®), is one of scientific perseverance and a pivot in research direction.[1] Developed by Dr. Julian Adams and his team at ProScript, the compound was not initially conceived as a cancer therapeutic.[1] The initial focus was on its potential to treat muscle-wasting diseases.[1] However, a crucial collaboration with the National Cancer Institute (NCI) revealed its potent cytotoxic effects across a wide range of cancer cell lines.[1] This pivotal discovery shifted the developmental focus towards oncology, ultimately leading to its fast-tracked FDA approval in 2003 for the treatment of multiple myeloma, a then-incurable hematological malignancy.[1][2] The success of Bortezomib validated the proteasome as a druggable target and paved the way for the development of a new class of anticancer agents.[3][4][5]

The Core Chemistry: Synthesis of BoroLeu Compounds

The synthesis of BoroLeu compounds, which are dipeptidyl boronic acid analogs, involves sophisticated organic chemistry techniques.[3][4] A key building block in the synthesis of many BoroLeu compounds, including Bortezomib, is (R)-BoroLeu-(+)-Pinanediol trifluoroacetate .[1][3] This chiral intermediate provides the necessary stereochemistry crucial for the compound's biological activity.[3][4]

A critical step in the synthesis is the Matteson homologation , a reaction that allows for the stereospecific introduction of a carbon atom adjacent to the boron atom, forming an α-chloroboronic ester.[5][6][7] This is followed by a nucleophilic substitution to introduce the desired amino group. The synthesis generally involves the coupling of N-protected amino acids to the BoroLeucine moiety.

Experimental Protocol: General Synthesis of a Dipeptidyl BoroLeu Compound

The following is a generalized protocol for the synthesis of a dipeptidyl BoroLeu compound, based on common synthetic strategies. Specific reaction conditions and reagents may vary depending on the desired final compound.

Step 1: Synthesis of the BoroLeucine Pinanediol Ester Intermediate

  • Starting Material: Commercially available this compound.[3]

  • Acylation: The BoroLeu intermediate is acylated with an N-protected amino acid (e.g., Boc-L-phenylalanine) using a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM).[3] The reaction is typically carried out in a mixed solvent system (e.g., DCM/DMF) at 0°C to room temperature for 16-24 hours.[3]

  • Purification: The resulting N-protected dipeptidyl boronic ester is purified by column chromatography on silica gel.

Step 2: Deprotection and Final Coupling

  • Deprotection: The N-protecting group (e.g., Boc) is removed using a strong acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent.

  • Final Coupling: The deprotected dipeptide is then coupled with the final N-terminal capping group (e.g., pyrazinoic acid for Bortezomib) using standard peptide coupling conditions.

  • Deprotection of Pinanediol: The pinanediol protecting group on the boronic acid is typically removed under acidic conditions or via transesterification with another boronic acid, such as isobutylboronic acid.[8]

Step 3: Purification of the Final BoroLeu Compound

  • The final product is purified using techniques such as recrystallization or high-performance liquid chromatography (HPLC) to achieve high purity.

Mechanism of Action: Targeted Inhibition of the Proteasome

BoroLeu compounds exert their therapeutic effect by potently and selectively inhibiting the proteasome, a large multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins.[9] The 26S proteasome consists of a 20S core particle, which houses the catalytic sites, and two 19S regulatory particles.[10] The 20S core has three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing).[11]

BoroLeu compounds, such as Bortezomib, primarily act as reversible inhibitors of the chymotrypsin-like (CT-L) activity , which is associated with the β5 subunit of the 20S proteasome.[12][13] At higher concentrations, they can also inhibit the other catalytic activities. The boron atom in the BoroLeu compound forms a stable but reversible tetrahedral intermediate with the active site threonine residue of the proteasome, effectively blocking its catalytic function.[14]

The inhibition of the proteasome leads to a cascade of downstream cellular events:

  • Accumulation of Ubiquitinated Proteins: Inhibition of protein degradation leads to the buildup of ubiquitinated proteins within the cell.[9]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and unfolded proteins in the ER triggers the unfolded protein response (UPR), a cellular stress response that can ultimately lead to apoptosis if the stress is prolonged and severe.[10][15]

  • Inhibition of NF-κB Signaling: The proteasome is responsible for degrading IκB, the inhibitor of the transcription factor NF-κB. By inhibiting the proteasome, BoroLeu compounds prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling pathway.[9][16]

  • Induction of Apoptosis: The culmination of these cellular stresses is the activation of the apoptotic cascade, leading to programmed cell death.[6][17]

Signaling Pathway of BoroLeu-Induced Apoptosis

The diagram below illustrates the key signaling events initiated by BoroLeu compounds, leading to apoptosis.

BoroLeu_Signaling_Pathway BoroLeu BoroLeu Compound Proteasome 26S Proteasome (β5 subunit) BoroLeu->Proteasome Inhibits UbProteins Accumulation of Ubiquitinated Proteins Proteasome->UbProteins Prevents Degradation IkB IκBα Degradation (Inhibited) Proteasome->IkB Prevents Degradation ERStress Endoplasmic Reticulum (ER) Stress / UPR UbProteins->ERStress Noxa Noxa Upregulation ERStress->Noxa NFkB NF-κB Activation (Inhibited) IkB->NFkB Inhibits ProSurvival Pro-Survival Genes (Downregulated) NFkB->ProSurvival Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits Mitochondria Mitochondria Noxa->Mitochondria Promotes Permeabilization CytoC Cytochrome c Release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Signaling cascade initiated by BoroLeu compounds leading to apoptosis.

Quantitative Analysis of BoroLeu Compound Activity

The potency of BoroLeu compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the proteasome's catalytic activities and their cytotoxic effects on cancer cell lines. The following tables summarize representative quantitative data for Bortezomib and other BoroLeu analogs.

Table 1: In Vitro Proteasome Inhibitory Activity of BoroLeu Compounds

CompoundTarget SubunitIC50 (nM)Reference
Bortezomibβ5 (Chymotrypsin-like)0.6 - 8.21[12][18]
Bortezomibβ1 (Caspase-like)400 - 3500[13]
Bortezomibβ2 (Trypsin-like)>5000[13]
MLN2238 (active form of Ixazomib)β5 (Chymotrypsin-like)3.4
CEP-18770β5 (Chymotrypsin-like)3.0[19]
NPI-0052 (Salinosporamide A)β5 (Chymotrypsin-like)1.3[20]

Table 2: In Vitro Cytotoxicity of BoroLeu Compounds against Multiple Myeloma Cell Lines

CompoundCell LineIC50 (nM)Reference
BortezomibRPMI 82263.3 - 8.99[12]
BortezomibU2666.75[12]
BortezomibMM.1S2.5 - 10[21]
MLN2238 (active form of Ixazomib)RPMI 822612
MLN2238 (active form of Ixazomib)U26620

Experimental Protocols for Key Assays

Proteasome Activity Assay (Fluorogenic Substrate-based)

This protocol describes a common method to measure the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100)

  • Proteasome substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)[2][22]

  • Proteasome inhibitor (e.g., Bortezomib or MG132) for control[22]

  • 96-well black microplate

  • Fluorometer with excitation at ~360-380 nm and emission at ~460 nm[14][22]

Procedure:

  • Cell Lysis: Culture cells to the desired density and treat with the BoroLeu compound or vehicle control for the desired time. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.[2]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup: In a 96-well black microplate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well. Include wells with lysate and a known proteasome inhibitor as a negative control.[2]

  • Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 20-100 µM.[2][22]

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours.[2]

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. Normalize the activity to the protein concentration. The inhibitory effect of the BoroLeu compound is determined by comparing the activity in the treated samples to the vehicle control.

Caspase-3 Activation Assay (Fluorometric)

This protocol outlines a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)[23]

  • 96-well black microplate

  • Fluorometer with excitation at ~380 nm and emission at ~460 nm[23]

Procedure:

  • Cell Treatment and Lysis: Treat cells with the BoroLeu compound or vehicle control. Harvest and lyse the cells as described in the proteasome activity assay.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Setup: In a 96-well black microplate, add a defined amount of protein lysate to each well.

  • Substrate Addition: Add the caspase-3 substrate Ac-DEVD-AMC to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity in a fluorometer.

  • Data Analysis: The increase in fluorescence, corresponding to AMC release, is proportional to the caspase-3 activity.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of BoroLeu compounds has been extensively validated in various preclinical animal models, particularly in xenograft models of multiple myeloma. In these models, human multiple myeloma cells are implanted into immunocompromised mice, which are then treated with the test compound.

Typical Experimental Workflow:

  • Cell Implantation: Human multiple myeloma cell lines (e.g., RPMI 8226, U266) are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).[16][21][24]

  • Tumor Growth and Treatment: Once tumors are established, mice are randomized into treatment and control groups. The BoroLeu compound is administered via a clinically relevant route (e.g., intravenous or oral).[21][24]

  • Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. Other endpoints may include overall survival, body weight (as a measure of toxicity), and analysis of tumor tissue for markers of apoptosis and proteasome inhibition.[16][21][24]

InVivo_Workflow CellCulture Human Multiple Myeloma Cell Culture Implantation Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Establishment Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment with BoroLeu Compound Randomization->Treatment Control Vehicle Control Treatment Randomization->Control Monitoring Tumor Volume and Survival Monitoring Treatment->Monitoring Control->Monitoring Analysis Endpoint Analysis (e.g., Histology, Biomarkers) Monitoring->Analysis

Workflow for in vivo efficacy studies of BoroLeu compounds.

Conclusion and Future Directions

The discovery and development of BoroLeu compounds represent a landmark achievement in targeted cancer therapy. By elucidating the critical role of the proteasome in cancer cell survival and designing potent inhibitors, researchers have provided a powerful new tool in the fight against multiple myeloma and other malignancies. The ongoing research in this field focuses on developing next-generation proteasome inhibitors with improved selectivity, oral bioavailability, and reduced side effects. Furthermore, the exploration of BoroLeu compounds in combination with other anticancer agents continues to be a promising avenue for enhancing therapeutic efficacy and overcoming drug resistance. This in-depth technical guide serves as a foundational resource for scientists and researchers dedicated to advancing this important class of therapeutic agents.

References

An In-Depth Technical Guide to (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: (R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral boronic acid ester derivative of critical importance in modern pharmaceutical development.[1] Identified by its CAS number 179324-87-9, it serves as a cornerstone intermediate in the enantioselective synthesis of advanced therapeutic agents, most notably proteasome inhibitors for cancer therapy such as Bortezomib.[2][3] Its unique structure, which combines a leucine boronic acid moiety, a (+)-pinanediol protecting group, and a trifluoroacetate counterion, provides stability, high stereochemical control, and specific reactivity.[2][4] This guide offers a comprehensive technical overview of its chemical properties, synthesis applications, mechanism of action, and quality control protocols, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Analytical Properties

This compound is a white to off-white powder characterized by its high purity, typically ≥99%.[2][5] The (+)-pinanediol group serves as a chiral auxiliary and a protecting group for the boronic acid, enhancing its stability and ease of handling compared to the free acid.[3][4] The trifluoroacetate salt form further improves its solubility and control in synthetic reactions.[4]

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 179324-87-9 [2]
Molecular Formula C₁₇H₂₉BF₃NO₄ [1]
Molecular Weight 379.22 g/mol [1]
Appearance White to off-white powder [2][5]
Melting Point 160 °C
Purity ≥97% - 99% [2]

| Storage | Hygroscopic, store at -20°C under inert atmosphere |[6] |

Table 2: Analytical Data Summary

Analysis Data Reference
¹H-NMR Characteristic peaks for pinanediol moiety (δ 1.2–1.8 ppm) and trifluoroacetate (δ 2.8–3.2 ppm) [1]
ESI-MS Confirms molecular ion peak at m/z 378.2 [M−H]⁻ [1]

| HPLC | Retention time of 8.2 minutes (60:40 acetonitrile/water) |[1] |

Role in the Synthesis of Proteasome Inhibitors

The primary and most significant application of this compound is as a key chiral building block for synthesizing proteasome inhibitors.[3] Its structure provides the essential framework required for the biological activity of drugs like Bortezomib, which target cellular protein degradation pathways.[3] The synthesis generally involves two critical steps: acylation of the amine and subsequent deprotection of the boronic acid.

G cluster_workflow General Synthetic Workflow A (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate C Acylation (Peptide Coupling) A->C B Carboxylic Acid Intermediate (e.g., Pyrazinylcarbonyl-Phe) B->C D Coupled Intermediate (Pinanediol Protected) C->D Yields: 75-92% E Deprotection (Acidic Hydrolysis) D->E F Final Active Proteasome Inhibitor (e.g., Bortezomib) E->F

Caption: General workflow for synthesizing proteasome inhibitors.

The acylation step couples the primary amine of this compound with a carboxylic acid-containing intermediate. This is a standard peptide coupling reaction critical for building the final drug molecule.[1]

  • Objective: To form an amide bond between the boro-leucine intermediate and an N-protected amino acid or other carboxylic acid.

  • Materials:

    • This compound

    • Carboxylic acid intermediate (1.0 eq)

    • Coupling Reagent: TBTU or HBTU (1.1 eq)[1]

    • Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (2.0 eq)[1]

    • Solvent: Anhydrous DMF or a mixture of DCM/DMF[1]

  • Procedure:

    • Dissolve the carboxylic acid intermediate in the chosen anhydrous solvent.

    • Cool the mixture to 0°C in an ice bath.

    • Add the coupling reagent (TBTU or HBTU) and base (NMM or DIPEA) to the solution and stir for 10-15 minutes to activate the acid.

    • Add this compound to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 16–24 hours.[1]

    • Monitor reaction progress using TLC or LC-MS.

    • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

    • Purify the resulting coupled intermediate using column chromatography (e.g., silica gel with an EtOAc/hexanes gradient).[1]

Table 3: Comparative Synthesis Parameters for Acylation

Parameter Laboratory Method Industrial Method Reference
Scale 1–10 g 1–100 kg [1]
Yield 75–90% 88–92% [1]

| Purification | Column Chromatography | Crystallization / Continuous Processing |[1] |

To generate the active boronic acid, the pinanediol protecting group must be removed. This is typically achieved via acidic hydrolysis.[1]

  • Objective: To hydrolyze the pinanediol boronate ester to the free boronic acid.

  • Procedure:

    • Dissolve the purified, protected intermediate in a suitable solvent system (e.g., methanol/hexane).

    • Add an aqueous acid (e.g., HCl).

    • Stir the biphasic mixture vigorously at room temperature.

    • Monitor the deprotection by LC-MS.[1]

    • Once the reaction is complete, separate the organic and aqueous layers. The free boronic acid can be isolated from the appropriate layer, often by lyophilization.

Mechanism of Action and Biological Relevance

Derivatives of this compound function primarily as potent and reversible inhibitors of the 26S proteasome.[6] The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a key role in regulating cell cycle, apoptosis, and signal transduction.[1]

In cancer cells, proteasome inhibition disrupts protein homeostasis, leading to the accumulation of pro-apoptotic proteins (e.g., p53, BAX) and cell cycle regulators. It also prevents the degradation of IκB, an inhibitor of the pro-survival transcription factor NF-κB. The collective result is the induction of programmed cell death (apoptosis).[1][2] The boronic acid warhead in the active drug forms a stable, covalent but reversible bond with the threonine residue in the proteasome's active site.[3]

G cluster_pathway Mechanism of Proteasome Inhibition Ub_Prot Ubiquitinated Proteins Proteasome 26S Proteasome Ub_Prot->Proteasome Degradation Protein Degradation Proteasome->Degradation Accumulation Accumulation of Pro-Apoptotic Factors (p53, IκB) Proteasome->Accumulation Blocked Inhibitor Bortezomib (Active Drug) Inhibitor->Proteasome Inhibition Homeostasis Normal Cell Function Degradation->Homeostasis Apoptosis Induction of Apoptosis Accumulation->Apoptosis

Caption: Inhibition of the proteasome leads to apoptosis.

Table 4: Biological Activity of Derived Proteasome Inhibitors

Activity IC50 / Effect Target Subunit(s) Cell Line Example Reference
Proteasome Inhibition Low micromolar β5 and β1 MCF-7 (Breast Cancer) [1]
Apoptosis Induction Significant increase in Caspase-3 Caspase-3 MCF-7 (Breast Cancer) [1]

| Immunoproteasome Selectivity | Preferential inhibition | Immunoproteasome (β5i) | THP-1 (Monocyte) |[1] |

Quality Control and Validation

Ensuring the chemical and stereochemical purity of this compound is non-negotiable for its use as a pharmaceutical intermediate.[3] A rigorous quality control workflow employing multiple analytical techniques is essential to confirm its identity, purity, and chiral integrity.[1][3]

G cluster_qc Quality Control Workflow Batch Synthesized Batch HPLC HPLC (Purity, Impurities) Batch->HPLC NMR ¹H-NMR (Structure) Batch->NMR MS Mass Spec (Molecular Weight) Batch->MS Release Batch Release HPLC->Release If specs met NMR->Release If specs met MS->Release If specs met

Caption: Analytical workflow for batch validation and release.

Table 5: Example Purity Specifications

Parameter Specification Limit Reference
Assay (by HPLC) ≥99.0% [2][3]
Water Content ≤1.0% [4]
Diastereoisomer ≤0.2% [4]
Enantiomer ≤0.2% [4]

| Residual Solvents (e.g., DCM) | ≤0.06% |[4] |

Conclusion

This compound is more than a mere chemical reagent; it is an indispensable component in the synthesis of life-saving therapeutics. Its well-defined stereochemistry and the stability afforded by the pinanediol and trifluoroacetate moieties make it an ideal starting material for complex, multi-step syntheses.[2][4] A thorough understanding of its properties, reaction protocols, and the mechanism of its derivatives is crucial for scientists and researchers aiming to develop the next generation of targeted therapies, particularly in the fields of oncology and immunology.

References

Methodological & Application

Application Notes: Enantioselective Synthesis with (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a highly valuable chiral building block in modern organic and medicinal chemistry.[1][2] Identified by its CAS number 179324-87-9, this compound is a boronic acid derivative of the amino acid L-leucine.[3] Its structure is notable for three key components: the (R)-configured aminoboronic acid moiety which provides the core structure, the (+)-pinanediol group which serves as both a chiral auxiliary and a stable protecting group for the boronic acid, and the trifluoroacetate counterion which enhances stability and handling.[1][3]

The primary application of this reagent is as a key intermediate in the enantioselective synthesis of complex molecules, most prominently in the development of proteasome inhibitors.[1][2] Proteasomes are essential cellular complexes involved in protein degradation, and their inhibition is a validated therapeutic strategy for certain cancers, such as multiple myeloma.[1][2] The compound's inherent chirality is crucial for the biological activity of the final drug substance, making it an indispensable component in syntheses like that of Bortezomib.[1] The pinanediol ester provides high stereochemical control during synthesis and can be efficiently removed in the final steps to unmask the active boronic acid.[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 179324-87-9[1]
Molecular Formula C₁₇H₂₉BF₃NO₄[3]
Molecular Weight 379.22 g/mol [3]
Appearance White to off-white powder/solid[1]
Melting Point 160 °C
Purity Typically ≥97-99%[1]
Solubility Soluble in DMF, DCM; Slightly soluble in Ethanol, Methanol[3]
Storage Store at < -15°C in a well-closed container

Key Application: Peptide Coupling Reactions

The most common use of this compound is as the amine component in peptide coupling reactions. The free amino group is acylated with a carboxylic acid to form a new amide bond. This reaction is central to the synthesis of peptidyl boronic acid proteasome inhibitors. The use of standard coupling reagents ensures high yields and minimal racemization.[3][4]

Carboxylic Acid SubstrateCoupling ReagentsSolvent SystemReaction Time (h)Yield (%)Reference(s)
Pyrazine-2-carboxylic acidTBTU / NMMDCM / DMF2438-63%[2]
5-Chloropyrazine-2-carboxylic acidTBTU / NMMDCM / DMF2438-63%[2]
General Carboxylic AcidsTBTU / NMM or HBTUDCM / DMF16–2475–90%[3]
Fmoc-Phe-OHTBTU / DIEADMF254% (overall)[5]

Experimental Protocols

Protocol 1: TBTU-Mediated Coupling of a Carboxylic Acid

This protocol describes a general procedure for the acylation of this compound with a generic carboxylic acid, a key step in the synthesis of Bortezomib and related analogs.[2][3][5]

Materials:

  • This compound (1.0 equiv.)

  • Carboxylic acid (e.g., Pyrazine-2-carboxylic acid) (1.0 equiv.)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 equiv.)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (2.2 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv.).

  • Dissolve the acid in a mixture of anhydrous DCM and anhydrous DMF (e.g., 1:2 v/v).

  • Add this compound (1.0 equiv.) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add TBTU (1.1 equiv.) to the stirred solution.

  • Slowly add NMM or DIEA (2.2 equiv.) dropwise to the mixture, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction for 16-24 hours at room temperature.[3] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Deprotection of Pinanediol Boronate Ester

This protocol describes the removal of the pinanediol protecting group to yield the final free boronic acid, as seen in the final step of Bortezomib synthesis.[4]

Materials:

  • Pinanediol-protected boronic ester (e.g., product from Protocol 1) (1.0 equiv.)

  • 2-Methylpropaneboronic acid (isobutylboronic acid) (1.5 equiv.)

  • Methanol (MeOH)

  • n-Heptane

  • 1 N Hydrochloric Acid (HCl)

  • 2 N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the pinanediol-protected boronic ester (1.0 equiv.) in a biphasic mixture of Methanol (MeOH) and n-Heptane (1:1 v/v).

  • Add 2-methylpropaneboronic acid (1.5 equiv.) to the mixture.

  • Stir the mixture vigorously and add 1 N HCl dropwise.

  • Continue stirring at room temperature overnight.[6]

  • After the reaction is complete, separate the aqueous layer (containing the deprotected product) from the organic heptane layer (containing the pinanediol-isobutylboronate).

  • Wash the aqueous layer twice with n-Heptane to remove all organic residues.

  • Concentrate the aqueous layer under reduced pressure at a temperature below 35 °C.

  • To the residue, add DCM. Then, carefully add 2 N NaOH to basify the solution while stirring.

  • Separate the organic DCM layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude boronic acid product.

  • The final product can be further purified by recrystallization.

Visualizations

Diagram 1: Synthetic Workflow for Bortezomib

Bortezomib_Synthesis cluster_0 cluster_1 cluster_2 cluster_3 reagent reagent intermediate intermediate product product process process A (R)-BoroLeu-(+)-Pinanediol trifluoroacetate P1 P1 A->P1 TBTU, DIEA Coupling B N-Boc-L-Phenylalanine B->P1 TBTU, DIEA Coupling C Intermediate Dipeptide (Pinanediol Protected) P2 P2 C->P2 Coupling D 1. Boc Deprotection (HCl) 2. Pyrazinecarboxylic Acid D->P2 Coupling E Bortezomib Pinanediol Ester P3 P3 E->P3 Deprotection (Isobutylboronic acid, HCl) F Bortezomib (Final Product) P1->C P2->E P3->F

Caption: Synthetic workflow for Bortezomib using this compound.

Diagram 2: Functional Components of the Reagent

Reagent_Components center (R)-BoroLeu-(+)-Pinanediol trifluoroacetate leucine (R)-Leucine Moiety center->leucine pinanediol (+)-Pinanediol Ester center->pinanediol tfa Trifluoroacetate Salt center->tfa func_leucine Provides core structure and side chain for target binding. leucine->func_leucine func_pinanediol 1. Chiral Auxiliary (Stereocontrol) 2. Boronic Acid Protecting Group. pinanediol->func_pinanediol func_tfa Provides stability and improves handling of the amine salt. tfa->func_tfa

Caption: Functional components of this compound.

Diagram 3: Experimental Workflow for Peptide Couplingdot

Experimental_Workflow

References

Application Notes and Protocols for (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate in Asymmetric Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the realm of pharmaceutical and materials science, the synthesis of chiral molecules is of paramount importance, as stereochemistry often dictates biological activity and material properties. Axially chiral biaryls and other stereochemically rich structures are privileged motifs in many drug candidates.

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral α-amino acid-derived boronic ester that serves as a valuable building block in asymmetric synthesis. The (+)-pinanediol auxiliary not only protects the boronic acid moiety but also imparts stereochemical control during coupling reactions. The trifluoroacetate salt form enhances the stability and handling of this air-sensitive reagent. While it is a well-established precursor for proteasome inhibitors like Bortezomib, its utility can be extended to stereospecific Suzuki-Miyaura couplings for the synthesis of novel chiral compounds. This document provides a detailed protocol for the application of this compound in a representative asymmetric Suzuki-Miyaura cross-coupling reaction.

Reaction Principle

The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex. The reaction couples an organoboron compound with an organohalide. In the context of using this compound, the reaction facilitates the stereospecific transfer of the chiral leucine-derived alkyl group from the boron atom to an aryl or vinyl halide, creating a new C(sp³)-C(sp²) bond with retention of configuration at the chiral center. The choice of palladium catalyst, ligand, and base is critical to ensure high yield, stereospecificity, and suppression of side reactions like β-hydride elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII R¹-Pd(II)Ln-X OxiAdd->PdII Trans Transmetalation PdII->Trans [(R)-BoroLeuPin]⁻ M⁺ (from Boronic Ester + Base) PdII_R2 R¹-Pd(II)Ln-R² Trans->PdII_R2 RedEli Reductive Elimination PdII_R2->RedEli RedEli->Pd0 R¹-R² CoupledProduct Coupled Product (R¹-R²) RedEli->CoupledProduct BoronicEster (R)-BoroLeu-(+)-Pinanediol BoronicEster->Trans ArylHalide Aryl/Vinyl Halide (R¹-X) ArylHalide->OxiAdd

Figure 1. Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions should be optimized for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium catalyst: e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: e.g., a bulky, electron-rich phosphine such as Tri-tert-butylphosphine (P(t-Bu)₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Base: e.g., Potassium phosphate (K₃PO₄), Potassium carbonate (K₂CO₃), or Cesium fluoride (CsF)

  • Anhydrous solvent: e.g., 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene, often with a small amount of water.

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Standard workup and purification supplies (Silica gel, solvents for chromatography)

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add Ar-Br, Boronic Ester, and Base to Schlenk Flask B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous Solvent and Degas Solution B->C D 4. Add Pd Catalyst and Ligand under Inert Atmosphere C->D E 5. Heat Reaction Mixture (e.g., 80-100 °C) D->E F 6. Monitor Reaction Progress by TLC or GC-MS E->F G 7. Cool to RT, Quench, and Perform Aqueous Workup F->G H 8. Dry Organic Layer and Concentrate in vacuo G->H I 9. Purify via Flash Column Chromatography H->I

Figure 2. General experimental workflow diagram.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent system (e.g., 1,4-Dioxane/H₂O 5:1, 5 mL). The solution should be degassed by bubbling with inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Catalyst Addition: To the stirred suspension, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 0.1 mmol, 10 mol%) under a positive flow of inert gas.

  • Reaction: Seal the flask and heat the reaction mixture in an oil bath to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical integrity should be assessed by chiral HPLC or by comparison to known standards if available.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of secondary boronic esters. These should serve as a starting point for optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
1Pd₂(dba)₃ (2.5)P(t-Bu)₃ (10)K₃PO₄ (3.0)Dioxane/H₂O (5:1)1001870-90
2Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2.0)Toluene/H₂O (10:1)802465-85
3PdCl₂(dppf) (5)-CsF (2.5)THF701675-95

Yields are highly substrate-dependent and the provided ranges are for illustrative purposes based on literature for analogous secondary boronic esters.

Troubleshooting

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst and ligand are handled under strictly inert conditions. Consider using a pre-catalyst.

    • Insufficient Base Strength: The base is crucial for the formation of the boronate species. Try a stronger base like CsF or K₃PO₄.

    • Low Temperature: Some less reactive aryl halides may require higher temperatures.

  • Protodeboronation (Loss of Boronic Ester):

    • This side reaction can be prevalent. Minimize water content in the reaction or switch to completely anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).

  • Loss of Stereochemistry (Racemization):

    • While Suzuki couplings with secondary boronic esters often proceed with high stereoretention, racemization can occur. Ensure the reaction is not run for an excessively long time at high temperatures. The choice of ligand can also influence stereochemical outcomes.

Safety Precautions

  • Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is sensitive to moisture and air; handle under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

By following these guidelines, researchers can effectively utilize this compound as a chiral building block in Suzuki-Miyaura cross-coupling reactions to access novel, stereochemically defined molecules for drug discovery and development.

Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a critical chiral building block in pharmaceutical synthesis, most notably in the production of the proteasome inhibitor Bortezomib.[1] This document provides detailed protocols for the application of this intermediate in a convergent synthetic route to Bortezomib. The core of this process involves a stereospecific amide bond formation, rather than a direct asymmetric C-C bond formation catalyzed by the BoroLeu moiety itself. The pinanediol group serves as a chiral auxiliary and a protecting group for the boronic acid.[1][2]

Core Application: Synthesis of Bortezomib

The primary application of this compound is as a precursor in the synthesis of Bortezomib. The overall synthetic strategy is a convergent approach where the chiral amine salt of the BoroLeu pinanediol ester is coupled with N-protected L-phenylalanine, which is subsequently coupled with pyrazine-2-carboxylic acid. The final step involves the deprotection of the pinanediol group to yield the active boronic acid.

Experimental Protocols

This section details the multi-step synthesis of Bortezomib from this compound.

Part 1: Coupling of this compound with N-Boc-L-phenylalanine

This protocol describes the formation of the dipeptide boronic ester intermediate.

Materials:

  • (1R)-(S)-Pinanediol 1-ammonium trifluoroacetate-3-methylbutane-1-boronate

  • BOC-L-phenylalanine

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Deionized Water

  • 10% Aqueous Potassium Carbonate (K₂CO₃)

  • 10% Aqueous Citric Acid

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a temperature probe, and under an inert nitrogen atmosphere, suspend (1R)-(S)-Pinanediol 1-ammonium trifluoroacetate-3-methylbutane-1-boronate (1.0 eq), N-Boc-L-phenylalanine (1.05 eq), and TBTU (1.1 eq) in dichloromethane.

  • Cool the suspension to -5 °C using an appropriate cooling bath.[3]

  • Slowly add a solution of DIPEA (3.0 eq) in dichloromethane to the cooled suspension over a period of 2 hours, maintaining the temperature at -5 °C.[3]

  • After the addition is complete, stir the reaction mixture at -5 °C for an additional hour.

  • Allow the reaction to warm to room temperature and continue stirring until the solution becomes clear.

  • Upon reaction completion, transfer the solution to a separatory funnel and wash sequentially with deionized water, 10% aqueous K₂CO₃ (3 times), and 10% aqueous citric acid.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1S,2S,3R,5S)-Pinanediol N-BOC-L-phenylalanine-L-leucine boronate.

  • The crude product can be purified by silica gel column chromatography if necessary.

Part 2: Deprotection of the Boc Group and Coupling with Pyrazine-2-carboxylic Acid

This part of the protocol involves the removal of the N-Boc protecting group followed by coupling with pyrazine-2-carboxylic acid to form the pinanediol-protected Bortezomib.

Materials:

  • (1S,2S,3R,5S)-Pinanediol N-BOC-L-phenylalanine-L-leucine boronate

  • 2N HCl in Ethyl Acetate

  • Pyrazine-2-carboxylic acid

  • TBTU

  • DIPEA

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude product from Part 1 in ethyl acetate and add 2N HCl solution.

  • Stir the mixture at room temperature for 6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the dipeptide boronic ester.

  • Suspend the resulting hydrochloride salt (1.0 eq), pyrazine-2-carboxylic acid (1.0 eq), and TBTU (1.1 eq) in dichloromethane under an inert atmosphere.[3]

  • Cool the mixture to -5 °C.

  • Add a solution of DIPEA (3.0 eq) in dichloromethane dropwise over 2 hours.[3]

  • Stir the reaction at -5 °C for 1 hour and then allow it to warm to room temperature until the solution is clear.

  • Work-up the reaction as described in Part 1 (steps 6 and 7) to yield (1R)-(1S,2S,3R,5S)-Pinanediol-N-(N-pyrazinylphenylalaninoyl)-1-amino-3-methylbutane-1-boronate.[4][5]

Part 3: Deprotection of the Pinanediol Group to Yield Bortezomib

The final step is the removal of the pinanediol protecting group to afford Bortezomib.[2]

Materials:

  • (1R)-(1S,2S,3R,5S)-Pinanediol-N-(N-pyrazinylphenylalaninoyl)-1-amino-3-methylbutane-1-boronate

  • Isobutylboronic acid

  • Hexane

  • Methanol

  • Aqueous acid (e.g., HCl)

Procedure:

  • Dissolve the pinanediol-protected Bortezomib in a biphasic mixture of hexane and aqueous methanol.

  • Add isobutylboronic acid to the mixture.

  • Acidify the mixture with a suitable acid to facilitate the transesterification reaction.

  • Stir the mixture vigorously at room temperature. The progress of the deprotection can be monitored by HPLC.

  • Upon completion, separate the aqueous layer containing the Bortezomib.

  • The pH of the aqueous layer can be adjusted, and the product can be further purified by crystallization or other suitable techniques to yield Bortezomib, which often exists as a trimeric boronic anhydride.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Bortezomib Synthesis

StepKey ReagentsSolventTemperatureDurationTypical Yield (%)
Amide Coupling This compound, N-protected Phenylalanine, TBTU, DIPEADCM/DMF0°C to RT16-24 hrs75-90[6]
Deprotection Pinanediol-protected Bortezomib, Isobutylboronic acidHexane/Aqueous MethanolRoom Temp.VariableHigh

Note: Yields can vary based on the specific N-protecting group on phenylalanine and the exact reaction conditions.

Visualizations

Diagram 1: Synthetic Workflow for Bortezomib

Bortezomib_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product BoroLeu (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate Coupling1 Step 1: Amide Coupling (TBTU, DIPEA, DCM) BoroLeu->Coupling1 Phe N-Boc-L-Phenylalanine Phe->Coupling1 Pyrazine Pyrazine-2-carboxylic acid Coupling2 Step 2b: Amide Coupling (TBTU, DIPEA, DCM) Pyrazine->Coupling2 Intermediate1 Boc-Dipeptide Boronic Ester Coupling1->Intermediate1 Yield: 75-90% Deprotection1 Step 2a: Boc Deprotection (HCl/EtOAc) Intermediate2 Dipeptide Boronic Ester (HCl Salt) Deprotection1->Intermediate2 Intermediate3 Pinanediol-Protected Bortezomib Coupling2->Intermediate3 Deprotection2 Step 3: Pinanediol Deprotection (Isobutylboronic acid) FinalProduct Bortezomib Deprotection2->FinalProduct Intermediate1->Deprotection1 Intermediate2->Coupling2 Intermediate3->Deprotection2

Caption: Convergent synthesis workflow for Bortezomib.

Diagram 2: Logical Relationship of Deprotection

Deprotection_Logic Protected Pinanediol-Protected Boronic Ester Deprotected Free Boronic Acid (Bortezomib) Protected->Deprotected Transesterification Reagent Transesterification Reagent (e.g., Isobutylboronic acid) Reagent->Deprotected Condition Biphasic System (Hexane/Aq. MeOH, Acid) Condition->Deprotected Byproduct Pinanediol-Isobutylboronate Deprotected->Byproduct co-product

Caption: Key elements of the pinanediol deprotection step.

References

Application Notes and Protocols: (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral boronic acid ester derivative that serves as a critical building block in the synthesis of potent and selective proteasome inhibitors.[1][2][3] Its unique structure, incorporating a leucine boronic acid moiety protected by a (+)-pinanediol group, makes it an essential intermediate for the development of targeted cancer therapeutics, most notably Bortezomib and its analogs.[2][3] The trifluoroacetate counterion enhances the compound's stability and reactivity in subsequent coupling reactions.[1][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of proteasome inhibitors.

Mechanism of Action: Targeting the Ubiquitin-Proteasome Pathway

Proteasome inhibitors synthesized from this compound exert their therapeutic effect by targeting the ubiquitin-proteasome pathway (UPP). The UPP is a crucial cellular process responsible for the degradation of damaged or unneeded proteins, thereby regulating key cellular functions such as cell cycle progression, signal transduction, and apoptosis.[1] In cancer cells, which often exhibit high rates of protein synthesis and are heavily reliant on the proteasome for survival, inhibition of this pathway leads to an accumulation of regulatory proteins, ultimately triggering programmed cell death (apoptosis).[1]

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Protein Ubiquitination cluster_degradation Proteasomal Degradation Target Protein Target Protein E3 (Ligase) E3 (Ligase) Target Protein->E3 (Ligase) Ubiquitin Ubiquitin E1 (Activating) E1 (Activating) Ubiquitin->E1 (Activating) ATP E2 (Conjugating) E2 (Conjugating) E1 (Activating)->E2 (Conjugating) E2 (Conjugating)->E3 (Ligase) Polyubiquitinated Protein Polyubiquitinated Protein E3 (Ligase)->Polyubiquitinated Protein Polyubiquitination 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome Peptide Fragments Peptide Fragments 26S Proteasome->Peptide Fragments Amino Acids Amino Acids Peptide Fragments->Amino Acids Proteasome Inhibitor Proteasome Inhibitor Proteasome Inhibitor->26S Proteasome Inhibition Synthesis_Workflow Start Start Coupling_1 Couple (R)-BoroLeu-(+)-Pinanediol trifluoroacetate with N-Boc-L-phenylalanine Start->Coupling_1 Deprotection Cleave Boc protecting group Coupling_1->Deprotection Coupling_2 Couple with Pyrazinecarboxylic acid Deprotection->Coupling_2 Deprotection_Pinanediol Remove Pinanediol protecting group Coupling_2->Deprotection_Pinanediol Purification Purify final compound Deprotection_Pinanediol->Purification End End Purification->End

References

Application Notes and Protocols for (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Compound: (R)-BoroLeu-(+)-Pinanediol trifluoroacetate CAS Number: 179324-87-9 Molecular Formula: C₁₇H₂₉BF₃NO₄ Molecular Weight: 379.22 g/mol

Overview and Primary Application

This compound is a chiral boronic acid ester derivative. Extensive research and application data identify its primary role as a crucial chiral building block and key intermediate in the synthesis of pharmaceuticals, rather than as a direct catalyst for chemical reactions.[1][2] Its most notable application is in the synthesis of proteasome inhibitors, particularly the anticancer drug Bortezomib, where it provides the essential chiral framework necessary for the drug's biological activity.[3]

While aminoboronic acids, as a class of compounds, have shown potential as bifunctional organic catalysts, the direct catalytic application of this compound is not well-documented in scientific literature.[4] However, its structure lends itself to potential use as a chiral auxiliary or as a precursor for developing chiral ligands for asymmetric catalysis, where it would coordinate with a metal to induce chirality in a reaction.[5]

This document will focus on its well-established application as a synthetic intermediate in the production of Bortezomib.

Application in the Synthesis of Bortezomib

Bortezomib is a dipeptidyl boronic acid that functions as a potent and reversible inhibitor of the 26S proteasome, a key cellular complex involved in protein degradation.[1] The synthesis of Bortezomib relies on this compound to introduce the correct stereochemistry, which is critical for its inhibitory activity.

The general synthetic workflow involves the acylation of this compound with an N-protected amino acid (N-Pyrazinoyl-L-Phenylalanine), followed by deprotection of the pinanediol group to yield the final boronic acid derivative.

Below is a diagram illustrating the key steps in the synthesis of Bortezomib starting from this compound.

Bortezomib_Synthesis_Workflow A (R)-BoroLeu-(+)-Pinanediol trifluoroacetate D Acylation/ Peptide Coupling A->D B N-Pyrazinoyl-L-Phenylalanine B->D C Coupling Reagent (e.g., TBTU/NMM) C->D E Protected Bortezomib Intermediate (Pinanediol Ester) D->E Yield: 75-90% F Deprotection E->F G Bortezomib F->G H Acidic Hydrolysis (e.g., TFA or HCl) H->F

Caption: Workflow for the synthesis of Bortezomib.

Experimental Protocols

The following protocols are generalized from common synthetic procedures for peptide coupling and deprotection. Researchers should consult specific literature for detailed reaction conditions and optimization.

3.1. Acylation of this compound

This protocol describes the coupling of this compound with N-Pyrazinoyl-L-Phenylalanine.

Materials:

  • This compound

  • N-Pyrazinoyl-L-Phenylalanine

  • Coupling reagent (e.g., TBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of N-Pyrazinoyl-L-Phenylalanine in the chosen anhydrous solvent under an inert atmosphere, add the base (e.g., NMM, 2-3 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add the coupling reagent (e.g., TBTU, 1.1-1.5 equivalents) and stir for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected Bortezomib intermediate.

3.2. Deprotection of the Pinanediol Ester

This protocol describes the removal of the (+)-pinanediol protecting group to yield the final boronic acid.

Materials:

  • Protected Bortezomib intermediate (from step 3.1)

  • Acidic reagent (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl))

  • Solvent (e.g., Dichloromethane for TFA; an organic/aqueous biphasic system for HCl)

Procedure:

  • Dissolve the protected Bortezomib intermediate in the appropriate solvent.

  • Add the acidic reagent. The reaction is typically rapid, often completing in 20-30 minutes.

  • Monitor the deprotection by HPLC or TLC.

  • Upon completion, remove the acid and solvent. For TFA, this is often done by evaporation under reduced pressure. For HCl, an aqueous workup is performed.

  • The crude Bortezomib can then be purified, often by recrystallization or preparative HPLC.

Quantitative Data

The efficiency of the synthesis is highly dependent on the specific reagents and conditions used. The following table summarizes typical data found in the literature for the key acylation step.[2]

StepReactantsCoupling ReagentSolventTemperatureTime (h)Yield (%)
AcylationThis compound, Carboxylic acid intermediateTBTU/NMMDCM/DMF0°C to RT16-2475-90
AcylationThis compound, Carboxylic acid intermediateHBTUDMF0°C to RT16-2475-90

Signaling Pathway: Proteasome Inhibition by Bortezomib

Bortezomib, synthesized from this compound, exerts its therapeutic effect by inhibiting the proteasome. This leads to the accumulation of proteins that regulate the cell cycle and apoptosis, ultimately causing cancer cell death.

Proteasome_Inhibition_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome (Catalytic β5 subunit) Bortezomib->Proteasome inhibits Degradation Protein Degradation Proteasome->Degradation catalyzes Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53, cyclins) Ub_Proteins->Degradation Accumulation Accumulation of Regulatory Proteins Degradation->Accumulation blockage leads to Apoptosis Cell Cycle Arrest & Apoptosis Accumulation->Apoptosis triggers

Caption: Mechanism of action of Bortezomib.

Conclusion

This compound is a highly valuable and specialized chemical used primarily as a stereospecific building block in the synthesis of complex pharmaceutical compounds like Bortezomib. The protocols and data presented here provide a framework for its application in this context. While its direct catalytic use is not established, its chiral nature makes it a compound of interest for the development of future asymmetric catalytic systems. Researchers working with this compound should handle it under anhydrous conditions to prevent hydrolysis of the boronic ester.

References

Application Notes and Protocols for Reactions Involving (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral boronic acid derivative of significant interest in medicinal chemistry and drug development.[1] Its primary application lies in its role as a key intermediate for the synthesis of potent and selective proteasome inhibitors, most notably Bortezomib, a therapeutic agent for multiple myeloma.[2][3] The pinanediol group serves as a chiral auxiliary and a protecting group for the boronic acid, which is crucial for its reactivity and stereoselectivity in subsequent reactions.[4] This document provides detailed experimental protocols for the use of this compound in the synthesis of a Bortezomib precursor and its evaluation as a potential enzyme inhibitor.

Chemical Properties

PropertyValueReference
CAS Number 179324-87-9[1]
Molecular Formula C₁₇H₂₉BF₃NO₄
Molecular Weight 379.22 g/mol
Appearance White or off-white powder[]
Storage Store at <-15°C, keep container well closed.

Application 1: Synthesis of a Dipeptide Boronic Ester Precursor for Bortezomib

This protocol details the peptide coupling reaction between this compound and N-(pyrazin-2-ylcarbonyl)-L-phenylalanine, a key step in the convergent synthesis of Bortezomib.[6][7] The coupling is facilitated by the reagent O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).

Experimental Protocol: Peptide Coupling

Materials:

  • This compound

  • N-(pyrazin-2-ylcarbonyl)-L-phenylalanine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • 10% aqueous potassium carbonate (K₂CO₃) solution

  • 10% aqueous citric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen source for inert atmosphere

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Under an inert atmosphere (Argon), suspend N-(pyrazin-2-ylcarbonyl)-L-phenylalanine (1.0 equivalent) and TBTU (1.1 equivalents) in a mixture of anhydrous DCM and DMF (e.g., 2:1 v/v).[7]

  • Cool the suspension to -5 °C using an ice-salt bath.

  • Slowly add a solution of DIPEA (3.0 equivalents) in DCM dropwise to the reaction mixture over 2 hours, maintaining the temperature at -5 °C.[8]

  • Add this compound (1.0 equivalent) to the reaction mixture.[7]

  • Stir the reaction mixture at -5 °C for an additional hour, then allow it to warm to room temperature and stir until the solution becomes clear (typically 16-24 hours).[4][8]

  • Upon reaction completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with water, 10% aqueous K₂CO₃ (3 times), 10% aqueous citric acid, and finally with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in toluene or hexanes) to yield the pure dipeptide boronic ester.[7]

Quantitative Data
ParameterValueReference
Typical Yield 70-90%[4][7]
Purity (by HPLC) >98%[6]
Diastereomeric Excess (de) >97%[6]
Deprotection of the Pinanediol Group

The pinanediol protecting group can be removed to yield the free boronic acid (Bortezomib) via transesterification with isobutylboronic acid under acidic conditions in a biphasic solvent system.[3][6]

Brief Protocol:

  • Dissolve the purified pinanediol-protected Bortezomib in a biphasic mixture of methanol/n-heptane or methanol/hexane.[6]

  • Add isobutylboronic acid and an acid (e.g., HCl).

  • Stir the mixture vigorously. The isobutylboronic acid will exchange with the pinanediol, releasing the free boronic acid into the aqueous methanol phase.

  • Separate the aqueous layer containing the product.

Application 2: Evaluation as an Enzyme Inhibitor

Boronic acids are known to be potent inhibitors of serine proteases.[9] This section provides protocols for evaluating the inhibitory activity of the final deprotected boronic acid compound against two important classes of enzymes: the 20S proteasome and Dipeptidyl Peptidase IV (DPP-IV).

Protocol 1: 20S Proteasome Inhibition Assay (Chymotrypsin-Like Activity)

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified human 20S proteasome

  • Suc-Leu-Leu-Val-Tyr-AMC (fluorogenic substrate)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Test compound (deprotected boronic acid) dissolved in DMSO

  • 96-well black microplate

  • Fluorometer (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the 20S proteasome.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate, Suc-Leu-Leu-Val-Tyr-AMC, to each well.

  • Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorometer.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data for Similar Dipeptidyl Boronic Acids
InhibitorTargetKᵢ (nM)Reference
Dipeptidyl boronic acids20S Proteasome (Chymotrypsin-like)10-100[10]
Bortezomib20S Proteasome1.6[11]
Protocol 2: Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Screening Assay

This assay is a fluorescence-based method for screening potential DPP-IV inhibitors.

Materials:

  • Human recombinant DPP-IV

  • Gly-Pro-AMC (fluorogenic substrate)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test compound (deprotected boronic acid) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorometer (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare dilutions of the test compound and the positive control in the assay buffer.

  • To the wells of a 96-well plate, add the assay buffer, diluted DPP-IV enzyme, and either the test compound, positive control, or solvent control (for 100% activity). Also, prepare background wells with assay buffer and solvent but no enzyme.

  • Incubate the plate for 10-15 minutes at 37°C.

  • Initiate the reactions by adding the diluted Gly-Pro-AMC substrate solution to all wells.

  • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Read the fluorescence using a fluorometer.

  • Calculate the percent inhibition for each concentration of the test compound relative to the solvent control after subtracting the background fluorescence.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

IC₅₀ Values for Known DPP-IV Inhibitors
InhibitorDPP-IV IC₅₀ (nM)Reference
Vildagliptin2.3[12]
Alogliptin<10[12]
Sitagliptin18[12]
Saxagliptin26[12]

Visualizations

Experimental Workflow: Synthesis of Bortezomib Precursor

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A (R)-BoroLeu-(+)-Pinanediol trifluoroacetate D Peptide Coupling in DCM/DMF A->D B N-(pyrazin-2-ylcarbonyl) -L-phenylalanine B->D C TBTU / DIPEA C->D E Aqueous Wash (H2O, K2CO3, Citric Acid) D->E Reaction Mixture F Drying & Concentration E->F G Column Chromatography F->G Crude Product H Pinanediol-Protected Bortezomib G->H Purified Product

Caption: Workflow for the synthesis of the pinanediol-protected Bortezomib.

Signaling Pathway: The Ubiquitin-Proteasome Pathway

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 Activation E3 E3 Ubiquitin Ligase Ub->E3 E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation ATP_ADP_E1 ATP -> AMP + PPi E2->E3 PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Ligation (Polyubiquitination) Substrate Target Protein (Substrate) Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Recognition & Degradation Proteasome->Ub Recycling Peptides Peptide Fragments Proteasome->Peptides ATP_ADP_Proteasome ATP -> ADP Inhibitor (R)-BoroLeu Derivative (e.g., Bortezomib) Inhibitor->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

References

Application Notes and Protocols for Scale-Up Synthesis Utilizing (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a critical chiral building block in modern pharmaceutical synthesis, most notably as a key intermediate in the production of the proteasome inhibitor Bortezomib and its analogs.[1][2][3] Its unique structure, incorporating a protected boronic acid derivative of leucine, offers high stereochemical control, stability, and versatile reactivity for peptide coupling reactions.[3][4] These application notes provide detailed protocols for the scale-up synthesis and subsequent utilization of this intermediate in the preparation of advanced pharmaceutical ingredients.

Chemical Properties

PropertyValueReference
CAS Number179324-87-9[1]
Molecular FormulaC₁₇H₂₉BF₃NO₄[5]
Molecular Weight379.22 g/mol [5]
AppearanceWhite to off-white powder[3][6][7]
Purity (typical)≥99%[1]
Storage ConditionsStore at <-15°C, keep container well closed.[6]

Application: Precursor for Proteasome Inhibitors

The primary application of this compound is as a precursor for proteasome inhibitors.[3] Proteasomes are essential for protein degradation, and their inhibition can induce apoptosis in cancer cells, making them a key target in oncology.[3] This intermediate provides the necessary chiral framework for the synthesis of drugs that target the proteasome.[1]

Experimental Protocols

Protocol 1: Scale-Up Peptide Coupling with N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine

This protocol details the coupling of this compound with an N-protected amino acid, a crucial step in the synthesis of Bortezomib.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature control, and nitrogen inlet

  • This compound

  • N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine sodium salt

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1% Phosphoric acid solution

  • 2% Potassium carbonate solution

  • 10% Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a jacketed reactor under a nitrogen atmosphere, suspend N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine sodium salt (1.8 g) and TBTU (2.2 g) in dichloromethane (115 mL).[8]

  • Initial Cooling and Stirring: Cool the suspension to 0°C and stir for 30 minutes.[8]

  • Addition of Boronate Ester: In a separate vessel, dissolve this compound (2.3 g) in dichloromethane (115 mL).[8] Add this solution to the cooled reaction mixture.

  • Base Addition: Add DIPEA (2 equivalents) to the reaction mixture.

  • Reaction Progression: Stir the resulting mixture at 0°C for 30 minutes.[8] Then, allow the reaction to warm to 25°C over 150 minutes and continue stirring overnight (approximately 21 hours).[8]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (500 mL).

    • Wash the organic layer sequentially with purified water (350 mL), 1% phosphoric acid solution (350 mL), 2% potassium carbonate solution (350 mL), and 10% brine solution (350 mL).[9]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield the pinanediol-protected dipeptide boronate as a white solid.[9]

Protocol 2: Deprotection of the Pinanediol Group

This protocol describes the removal of the pinanediol protecting group to yield the free boronic acid, the active form of the proteasome inhibitor.

Materials and Equipment:

  • Reaction flask with magnetic stirrer

  • Pinanediol-protected dipeptide boronate (from Protocol 1)

  • Methanol

  • Hexane

  • 1N Hydrochloric acid (HCl)

  • 2-Methylpropylboronic acid (isobutylboronic acid)

  • Dichloromethane (DCM) for extraction

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flask, dissolve the pinanediol-protected dipeptide boronate (2.8 g) in a mixture of methanol (23.0 mL) and hexane (21.0 mL).[8]

  • Addition of Reagents: Add 1N HCl (11.6 mL) and 2-methylpropylboronic acid (0.92 g) to the mixture.[8]

  • Reaction: Stir the reaction mixture overnight.[8]

  • Work-up:

    • Separate the layers and extract the aqueous layer with hexane (2 x 21.0 mL).[8] Discard the hexane layers.

    • Extract the remaining aqueous residue with dichloromethane (2 x 25 mL).[8]

    • Combine the dichloromethane fractions and evaporate to dryness under reduced pressure to yield the final deprotected boronic acid product.[8]

Data Presentation

Table 1: Comparison of Laboratory vs. Industrial Scale Synthesis Parameters
ParameterLaboratory ScaleIndustrial ScaleReference
Scale1–10 g1–100 kg[5]
Purification Steps2–31 (Continuous)[5]
Typical Yield75–90%88–92%[5]
Table 2: Analytical Characterization Data
Analytical MethodSpecificationReference
HPLC Retention Time: 8.2 minutes (60:40 acetonitrile/water)[5]
Peak Symmetry (As): < 1.5[5]
¹H-NMR Pinanediol moiety: δ 1.2–1.8 ppm[5]
Trifluoroacetate counterion: δ 2.8–3.2 ppm[5]
Mass Spectrometry (ESI-MS) Molecular Ion Peak: m/z 378.2 [M−H]⁻[5]

Visualizations

Diagram 1: Overall Workflow for Bortezomib Synthesis Intermediate

A N-(Pyrazine-2-ylcarbonyl) -L-phenylalanine C Peptide Coupling (TBTU, DIPEA, DCM) A->C B (R)-BoroLeu-(+)-Pinanediol trifluoroacetate B->C D Pinanediol-Protected Dipeptide Boronate C->D Yield: 75-90% E Deprotection (HCl, Isobutylboronic acid) D->E F Final Product (Bortezomib) E->F

Caption: Workflow for the synthesis of Bortezomib from key intermediates.

Diagram 2: Logical Relationship of Synthesis Steps

cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection A N-Protected Amino Acid C Activated Amino Acid A->C B Coupling Reagent (TBTU) B->C D (R)-BoroLeu-(+)-Pinanediol trifluoroacetate E Coupled Intermediate C->E D->E F Acidic Hydrolysis E->F G Final API F->G

Caption: Key stages in the synthesis of a dipeptide boronate.

References

Application Notes and Protocols: (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a pivotal chiral building block in modern synthetic and medicinal chemistry.[1] Its primary application lies in the synthesis of complex molecules, most notably as a key intermediate for proteasome inhibitors like Bortezomib, which are instrumental in cancer therapy.[1][2] This document provides detailed application notes on the functional group tolerance of this compound, along with experimental protocols for its use.

The structure combines a leucine boronic acid moiety, a (+)-pinanediol ester as a protecting group, and a trifluoroacetate counterion.[1] This combination imparts significant stability and specific reactivity, making it a versatile reagent in multi-step syntheses.[1] The pinanediol group is known to form highly thermodynamically stable boronic esters, which are generally resistant to air and amenable to standard purification techniques like chromatography.

Functional Group Tolerance

The (+)-pinanediol ester of the boronic acid is a robust protecting group, allowing for a range of chemical transformations on other parts of the molecule. The trifluoroacetate salt of the amine is typically liberated under basic conditions during subsequent reactions, such as peptide couplings.

Acylation and Peptide Coupling Reactions

The most common application of this compound is in acylation reactions to form peptide bonds. The reaction is generally tolerant of a wide variety of functional groups on the carboxylic acid coupling partner.

Functional Group on Coupling PartnerCompatibilityNotes
Alkyl & Aryl Halides (Cl, Br, I) HighGenerally stable under standard peptide coupling conditions.
Esters HighCompatible; no transesterification observed.
Amides HighFully compatible.
Nitriles HighInert to coupling conditions.
Nitro Groups HighGenerally stable, though care should be taken with reducing agents in subsequent steps.
Ethers (Aliphatic & Aromatic) HighInert to coupling conditions.
Aldehydes & Ketones ModerateMay require protection (e.g., as acetals or ketals) to avoid potential side reactions with the amine or coupling reagents, although often compatible.
Alcohols & Phenols ModerateShould be protected (e.g., as silyl or benzyl ethers) to prevent acylation.
Thiols LowRequire protection (e.g., as disulfides or with suitable protecting groups) to prevent side reactions.
Other Acidic Protons (e.g., Terminal Alkynes) HighGenerally compatible, but the presence of a strong base may cause deprotonation.
Boc, Cbz, Fmoc Protecting Groups HighCompatible with standard peptide coupling conditions.
Deprotection of the Pinanediol Group

The high stability of the pinanediol ester necessitates specific conditions for its removal to unmask the boronic acid. The choice of deprotection method should consider the functional groups present in the rest of the molecule.

Deprotection MethodFunctional Group CompatibilityNotes
Acidic Hydrolysis (e.g., HCl, TFA) ModerateEffective but can lead to a 5-10% risk of racemization at the alpha-carbon.[3] May cleave acid-labile protecting groups (e.g., Boc, acetals).
Transesterification with Phenylboronic Acid GoodA milder method involving biphasic conditions (e.g., Et2O/H2O) to drive the equilibrium. Tolerant of many functional groups.
Transesterification with Diethanolamine followed by Hydrolysis HighA two-step protocol known for its tolerance to various functional groups and ease of product isolation.[4]
Conversion to Trifluoroborate Salt (KHF2) followed by Hydrolysis GoodA versatile method, though the subsequent hydrolysis of the trifluoroborate may require acidic conditions (e.g., TMSCl) that could affect sensitive groups.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling

This protocol describes the acylation of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling reagent (e.g., TBTU, HBTU)

  • Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF, DCM, or a mixture)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and the coupling reagent (1.05 eq) in the chosen anhydrous solvent.

  • Add the base (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired acylated product.

Typical yields for this reaction range from 75-90%.[3]

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Coupling Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling_Reagent TBTU/HBTU Coupling_Reagent->Activated_Ester Base NMM/DIPEA Base->Activated_Ester Coupled_Product Acylated Product Activated_Ester->Coupled_Product Nucleophilic Attack BoroLeu (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate BoroLeu->Coupled_Product

Caption: Workflow for the peptide coupling of this compound.

Protocol 2: Deprotection via Transesterification with Phenylboronic Acid

This protocol outlines the removal of the (+)-pinanediol protecting group to yield the free boronic acid.

Materials:

  • Pinanediol-protected boronic ester

  • Phenylboronic acid

  • Diethyl ether (Et2O)

  • Water

  • Standard workup reagents

Procedure:

  • Dissolve the pinanediol-protected boronic ester (1.0 eq) and phenylboronic acid (5.0 eq) in a mixture of diethyl ether and water (1:1 v/v).

  • Stir the biphasic mixture vigorously at room temperature for 3-5 hours.

  • Separate the aqueous and organic layers.

  • Wash the aqueous phase extensively with diethyl ether to remove the pinanediol-phenylboronate ester and excess phenylboronic acid.

  • Lyophilize or carefully concentrate the aqueous phase under high vacuum to obtain the free boronic acid.

G Start Pinanediol-Protected Boronic Ester (in Et2O/H2O) Reaction Biphasic Stirring (3-5 hours) Start->Reaction Reagent Phenylboronic Acid (Excess) Reagent->Reaction Separation Phase Separation Reaction->Separation Aqueous_Phase Aqueous Phase (Contains Product) Separation->Aqueous_Phase Organic_Phase Organic Phase (Contains Pinanediol Byproduct) Separation->Organic_Phase Wash Wash Aqueous Phase with Et2O Aqueous_Phase->Wash Final_Product Free Boronic Acid (after lyophilization) Wash->Final_Product

Caption: Experimental workflow for pinanediol deprotection via transesterification.

Mechanism of Action in Drug Development

This compound is a precursor to potent proteasome inhibitors.[1] The final deprotected boronic acid covalently and reversibly binds to the active site threonine residue of the 26S proteasome. This inhibition disrupts cellular protein degradation pathways, leading to an accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells.[3]

G Drug_Precursor (R)-BoroLeu-(+)-Pinanediol Derivative Active_Drug Peptidyl Boronic Acid (e.g., Bortezomib) Drug_Precursor->Active_Drug Deprotection Proteasome 26S Proteasome Active_Drug->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Leads to Pro_Apoptotic Accumulation of Pro-Apoptotic Factors Proteasome->Pro_Apoptotic Inhibition Prevents Degradation of Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Enters Apoptosis Cellular Apoptosis Pro_Apoptotic->Apoptosis Induces

Caption: Signaling pathway of proteasome inhibition by boronic acid-based drugs.

Conclusion

This compound exhibits excellent stability and functional group tolerance, particularly in peptide coupling reactions, making it a valuable reagent for the synthesis of complex pharmaceutical agents. While the pinanediol protecting group is robust, several reliable methods exist for its removal, which can be selected based on the overall functional group landscape of the molecule. These properties underscore its significance as a versatile building block in drug discovery and development.

References

Protecting Group Strategies for BoroLeucine-Based Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in reactions involving BoroLeucine (BoroLeu). BoroLeucine and its derivatives are critical components in the synthesis of various therapeutic agents, most notably proteasome inhibitors like Bortezomib, used in cancer therapy. The trifunctional nature of BoroLeucine, possessing an amine, a carboxylic acid, and a boronic acid, necessitates a robust protecting group strategy to achieve chemoselectivity and high yields in complex synthetic routes.

Overview of Protecting Group Strategies

The successful synthesis of BoroLeucine-containing peptides and other complex molecules hinges on the orthogonal protection of its three reactive functional groups. An orthogonal strategy allows for the selective deprotection of one functional group in the presence of others, enabling sequential modifications. The most common protecting groups for BoroLeucine are outlined below.

Amine Protection

The primary amine of BoroLeucine is typically protected as a carbamate. The choice between different carbamates allows for flexibility in the deprotection conditions.

  • Boc (tert-Butoxycarbonyl): This is one of the most common amine protecting groups due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).[1][2]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, such as piperidine. This orthogonality to the acid-labile Boc and boronic acid protecting groups makes it highly valuable in solid-phase peptide synthesis (SPPS).[3][4]

  • Cbz (Carbobenzyloxy): The Cbz group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation.

Boronic Acid Protection

The boronic acid moiety is crucial for the biological activity of many BoroLeu-based inhibitors but can be unstable and prone to side reactions, such as the formation of boroxines (trimeric anhydrides).[5] Protection as a boronate ester enhances stability and facilitates purification.

  • Pinanediol Esters: Derived from (+)- or (-)-pinanediol, these chiral auxiliaries are widely used to protect the boronic acid group of BoroLeucine. They are stable to a range of reaction conditions, including peptide couplings and Boc deprotection.[6][7] Deprotection is typically achieved by transesterification with a diol or another boronic acid under acidic conditions.[8]

  • Pinacol Esters: Pinacol esters are another common choice for boronic acid protection. They are generally more stable than acyclic boronate esters but can be cleaved under specific hydrolytic conditions, often requiring acidic or basic catalysis.[5][9]

  • MIDA (N-Methyliminodiacetic Acid) Esters: MIDA boronates are highly stable to a wide range of reaction conditions, including chromatography, but can be deprotected under mild basic conditions.[10]

Carboxylic Acid Protection

The carboxylic acid group of BoroLeucine is typically protected as an ester to prevent its interference in amine coupling reactions.

  • Methyl or Ethyl Esters: These simple esters are stable to a variety of reaction conditions but require relatively harsh conditions for removal, such as saponification with a strong base or acid-catalyzed hydrolysis.[11]

  • Benzyl (Bn) Esters: Benzyl esters are advantageous as they can be removed by catalytic hydrogenation, which is orthogonal to the deprotection conditions for many amine and boronic acid protecting groups.[7]

  • tert-Butyl (tBu) Esters: These esters are readily cleaved under acidic conditions, similar to the Boc group.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes common protecting group strategies for BoroLeucine and provides representative yields for key transformations. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.

Functional GroupProtecting GroupProtection Reagent(s)Deprotection ConditionsTypical Yield (Protection)Typical Yield (Deprotection)Orthogonality Notes
Amine BocDi-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH)Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane>95%>90%Stable to mild base and hydrogenation.
FmocFmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃)20% Piperidine in DMF>90%>95%Stable to acid and hydrogenation.
Boronic Acid Pinanediol(+)-Pinanediol, acid catalystIsobutylboronic acid, HCl>80%>90%Stable to acidic (Boc deprotection) and basic (Fmoc deprotection) conditions.
PinacolPinacol, dehydrating agent (e.g., MgSO₄)Acidic or basic hydrolysis, or transesterification>80%VariableStable to a wide range of conditions.
Carboxylic Acid Methyl EsterMethanol, SOCl₂ or H₂SO₄ (cat.)LiOH or NaOH in MeOH/H₂O>90%>85%Stable to acidic (Boc deprotection) and mild basic (Fmoc deprotection) conditions.
Benzyl EsterBenzyl alcohol, DCC, DMAPH₂, Pd/C>85%>90%Orthogonal to acid/base labile groups.

Experimental Protocols

The following are detailed protocols for the protection and deprotection of BoroLeucine's functional groups.

Protocol 1: Boc Protection of BoroLeucine Amine

Materials:

  • (R)-BoroLeucine•HCl

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve (R)-BoroLeucine•HCl (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, add water and extract the aqueous phase with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-BoroLeucine.

Protocol 2: Pinanediol Protection of BoroLeucine Boronic Acid

Materials:

  • Boc-(R)-BoroLeucine

  • (+)-Pinanediol

  • Anhydrous toluene

  • Dean-Stark apparatus

Procedure:

  • To a solution of Boc-(R)-BoroLeucine (1 equivalent) in anhydrous toluene, add (+)-Pinanediol (1.1 equivalents).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 3-4 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude Boc-(R)-BoroLeu-(+)-pinanediol ester can be purified by flash chromatography on silica gel.

Protocol 3: Methyl Esterification of BoroLeucine Carboxylic Acid

Materials:

  • Boc-(R)-BoroLeu-(+)-pinanediol

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend Boc-(R)-BoroLeu-(+)-pinanediol (1 equivalent) in anhydrous methanol and cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.

Protocol 4: Deprotection of the Boc Group

Materials:

  • Boc-protected BoroLeucine derivative

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected BoroLeucine derivative (1 equivalent) in anhydrous DCM.

  • Add trifluoroacetic acid (10-20 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate salt can be used directly in the next step or further purified.

Protocol 5: Deprotection of the Pinanediol Group

Materials:

  • Pinanediol-protected BoroLeucine derivative

  • Isobutylboronic acid

  • n-Heptane

  • Methanol

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Suspend the pinanediol-protected BoroLeucine derivative (1 equivalent) in a biphasic mixture of n-heptane and methanol.[8]

  • Add isobutylboronic acid (1.5 equivalents) to the mixture.[8]

  • Add 1 M HCl and stir the mixture vigorously at room temperature for 2-4 hours.[8]

  • Separate the aqueous layer containing the deprotected BoroLeucine derivative.

  • Wash the organic layer with water.

  • The combined aqueous layers can be lyophilized or used directly in the subsequent step.

Visualizations

Signaling Pathway: Ubiquitin-Proteasome Pathway Inhibition by BoroLeu Derivatives

BoroLeucine-based inhibitors, such as Bortezomib, primarily target the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP). The UPP is responsible for the degradation of most intracellular proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, BoroLeu derivatives lead to the accumulation of polyubiquitinated proteins, which in turn triggers programmed cell death (apoptosis) in cancer cells.

Ubiquitin_Proteasome_Pathway Protein Target Protein E3 E3 (Ligase) Protein->E3 Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP E2 E2 (Conjugating) E1->E2 E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub chain formation Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptide Fragments Proteasome->Peptides Degradation Apoptosis Apoptosis Proteasome->Apoptosis Inhibition leads to BoroLeu BoroLeu-based Inhibitor BoroLeu->Proteasome

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by BoroLeu Derivatives.

Experimental Workflow: Synthesis of a BoroLeu-Dipeptide

The following diagram illustrates a typical workflow for the synthesis of a dipeptide containing BoroLeucine, employing an orthogonal protecting group strategy.

BoroLeu_Dipeptide_Synthesis BoroLeu BoroLeucine Boc_BoroLeu 1. Amine Protection (Boc) BoroLeu->Boc_BoroLeu Boc_BoroLeu_Pin 2. Boronic Acid Protection (Pinanediol) Boc_BoroLeu->Boc_BoroLeu_Pin Boc_deprotection 3. Boc Deprotection (TFA) Boc_BoroLeu_Pin->Boc_deprotection Amine_salt H₂N-BoroLeu(Pin) Boc_deprotection->Amine_salt Peptide_coupling 4. Peptide Coupling (e.g., HATU, DIPEA) Amine_salt->Peptide_coupling Fmoc_AA Fmoc-AminoAcid-OH Fmoc_AA->Peptide_coupling Protected_dipeptide Fmoc-AA-BoroLeu(Pin) Peptide_coupling->Protected_dipeptide Fmoc_deprotection 5. Fmoc Deprotection (Piperidine) Protected_dipeptide->Fmoc_deprotection Pin_deprotection 6. Pinanediol Deprotection (Isobutylboronic acid/HCl) Fmoc_deprotection->Pin_deprotection Final_product H₂N-AA-BoroLeu-OH Pin_deprotection->Final_product

Caption: Workflow for BoroLeu-Dipeptide Synthesis.

References

Application Notes and Protocols for the Purification of BoroLeu Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the purification of products from BoroLeu reactions, with a specific focus on (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate, a key intermediate in the synthesis of the proteasome inhibitor, Bortezomib. The purity of this intermediate is critical, with typical requirements being ≥99% to ensure the safety and efficacy of the final active pharmaceutical ingredient.[1][2]

Common Impurities in BoroLeu Reactions

While specific impurity profiles can vary based on the exact reaction conditions, common impurities in the synthesis of boronic acids and their esters may include:

  • Starting Materials: Unreacted starting materials are common impurities that need to be removed.

  • Side-Reaction Products: The formation of diastereomers or other side-products can occur.

  • Reagents and Catalysts: Residual coupling agents, acids, or bases used in the reaction will be present in the crude product.

  • Hydrolysis Products: Boronic esters can be susceptible to hydrolysis, especially during aqueous workup, leading to the formation of the corresponding boronic acid.[3]

  • Racemization Products: Acidic conditions, particularly during deprotection, can sometimes lead to racemization of the chiral center.[4]

Purification Techniques

Several techniques can be employed for the purification of BoroLeu reaction products. The choice of method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity.

Summary of Purification Techniques
Purification TechniqueApplicabilityAdvantagesDisadvantages
Column Chromatography Small to medium scaleGood separation of closely related compounds.Can be time-consuming and may lead to product degradation on silica gel.[4]
Recrystallization Medium to large scaleHighly effective for achieving high purity; scalable.Requires a suitable solvent system; product loss in the mother liquor.
Acid-Base Extraction All scalesEffective for removing acidic or basic impurities.Limited to impurities with ionizable functional groups.

Quantitative Data on Purification

The following table summarizes the available quantitative data on the purification of Bortezomib, a downstream product of the BoroLeu intermediate. This data highlights the effectiveness of recrystallization in achieving high purity.

ProductPurification MethodInitial Purity (HPLC)Final Purity (HPLC)YieldReference
Crude BortezomibSlurry in MeCN/i-PrOH97.9%>99.7%76.9%[5]
Crude BortezomibSlurry in MeCN90.7%Not SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for the purification of this compound on a laboratory scale. Pinanediol boronic esters are generally more stable on silica gel compared to other boronic esters.[6]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of ethyl acetate and hexanes. The polarity of the eluent can be gradually increased to facilitate the separation of the desired product from impurities.[4] Monitor the elution using TLC.

  • Fraction Collection: Collect fractions in separate tubes.

  • Purity Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute with EtOAc/Hexanes load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate purified_product Purified Product evaporate->purified_product G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Product in Hot Solvent cool Cool Solution Slowly dissolve->cool form_crystals Formation of Crystals cool->form_crystals filtrate Collect Crystals by Filtration form_crystals->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product G start Crude Product in Organic Solvent acid_wash Wash with Aqueous Acid start->acid_wash separate1 Separate Layers acid_wash->separate1 base_wash Wash with Aqueous Base separate1->base_wash Organic Layer basic_impurities basic_impurities separate1->basic_impurities Aqueous Layer (Basic Impurities) separate2 Separate Layers base_wash->separate2 water_wash Wash with Water/Brine separate2->water_wash Organic Layer acidic_impurities acidic_impurities separate2->acidic_impurities Aqueous Layer (Acidic Impurities) separate3 Separate Layers water_wash->separate3 dry Dry Organic Layer separate3->dry Organic Layer evaporate Evaporate Solvent dry->evaporate end Purified Product evaporate->end

References

Troubleshooting & Optimization

improving enantioselectivity of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-BoroLeu-(+)-Pinanediol trifluoroacetate. The focus is on improving and maintaining the enantioselectivity of this critical chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chiral boronic acid ester derivative.[1] It serves as a key intermediate in the synthesis of proteasome inhibitors, most notably Bortezomib, a drug used in cancer therapy.[2][3] Its specific stereochemistry is crucial for the biological activity of the final drug product.[2][3]

Q2: Why is maintaining high enantioselectivity crucial when working with this compound?

A2: The therapeutic efficacy of chiral drugs is often dependent on a single enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, ensuring high enantiomeric purity of this compound is a critical quality attribute in drug development.

Q3: What are the main challenges in maintaining the enantioselectivity of this compound?

A3: The primary challenges are epimerization and racemization. Epimerization, a change in configuration at the carbon alpha to the boron atom, can occur during synthesis, particularly in the Matteson homologation step.[4] Racemization, the formation of an equal mixture of enantiomers, is a significant risk during the deprotection of the pinanediol group and in subsequent coupling reactions.[5]

Q4: What are the typical purity specifications for this intermediate?

A4: For pharmaceutical applications, the purity of this compound is typically expected to be ≥99%.[2]

Troubleshooting Guide

Problem 1: Low diastereoselectivity or epimerization observed during the Matteson Homologation.
  • Possible Cause A: Presence of Lewis Acids.

    • Explanation: While Lewis acids like zinc chloride (ZnCl₂) are often used to promote the rearrangement of the borate complex in the Matteson homologation, they can also catalyze the isomerization of the α-chloro boronic ester intermediate, leading to epimerization.[4] This is particularly problematic with arylboronic esters, which are more prone to epimerization than their alkyl counterparts.[6]

    • Solution:

      • Consider omitting ZnCl₂ from the reaction mixture.

      • If a Lewis acid is necessary, carefully optimize its stoichiometry and the reaction temperature to minimize epimerization. A 1:1 ratio of LiCl to ZnCl₂ may help stabilize the intermediate and reduce the rate of isomerization.[6]

      • Perform the reaction at a low temperature (e.g., -100°C for the formation of the carbenoid) and warm up to a maximum of 0°C.[6]

      • Use the α-chloroboronic ester intermediate in the next step without isolation to minimize its exposure to conditions that could cause epimerization.[6]

  • Possible Cause B: Reaction with certain nucleophiles and additives.

    • Explanation: The choice of nucleophile and additives in the substitution step following homologation can influence the stereochemical outcome. For instance, the use of sodium iodide (NaI) with Grignard reagents can lead to a stereodivergent outcome through an "epi-Matteson" reaction pathway.[4]

    • Solution: If epimerization is observed with α-iodo boronic esters and NaI, consider using the corresponding α-bromo or α-chloro boronic esters, which may be less susceptible to epimerization under these conditions.[4]

Problem 2: Loss of enantiomeric purity (racemization) during pinanediol deprotection.
  • Possible Cause: Acidic Hydrolysis.

    • Explanation: Deprotection of the pinanediol ester using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is a common method. However, this process can be rapid and carries a significant risk of racemization (5-10%).

    • Solution:

      • Enzymatic Cleavage: For applications requiring very high enantiomeric excess (>99%), consider using stereospecific proteases for deprotection. While this method is slower, it preserves the chiral integrity of the molecule.

      • Transesterification: An alternative is transesterification with another boronic acid, such as isobutylboronic acid, under acidic conditions. This can be a milder method for removing the pinanediol group.

      • Strict Monitoring: If acidic hydrolysis is unavoidable, it is crucial to strictly monitor the reaction time and temperature to minimize racemization.

Problem 3: Racemization during subsequent coupling reactions.
  • Possible Cause: Inappropriate Coupling Reagent or Base.

    • Explanation: In peptide coupling reactions where this compound acts as the amine component, the activation of the carboxylic acid partner can lead to racemization, especially if the activated species is long-lived. The choice of coupling reagent and base plays a critical role in mitigating this.

    • Solution:

      • Use of Modern Coupling Reagents: Employ uronium/aminium-based coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU, or HCTU, which are known to suppress racemization by promoting rapid amide bond formation.[5] TBTU has been shown to be particularly effective in suppressing racemization in the synthesis of Bortezomib.

      • Choice of Base: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) instead of stronger bases that can promote the formation of the racemization-prone oxazolone intermediate.[5]

      • Low Temperature: Perform the coupling reaction at a low temperature (e.g., 0°C) to reduce the rate of racemization.

Data Presentation

Table 1: Comparison of Pinanediol Deprotection Methods and Risk of Racemization

Deprotection MethodReagentsTypical ConditionsRacemization RiskReference
Acidic HydrolysisTFA or HClRapid (20-30 min)5-10%
Enzymatic CleavageStereospecific ProteasesSlower (6-8 hours)Minimal (<1%)
TransesterificationIsobutylboronic acidBiphasic mixture (hexane/aqueous methanol), strong acidLower than direct hydrolysis

Table 2: Influence of Coupling Reagents on Racemization in Peptide Synthesis

Coupling ReagentRacemization PotentialCommentsReference
TBTULowEfficiently suppresses racemization in Bortezomib synthesis.
HATU/HCTULowGenerally offer high coupling efficiency and low racemization.[5]
BOPModerateLargely surpassed by modern reagents due to higher racemization risk and toxicity.[5]
DCCHigh (without additives)Often used with additives like HOBt to reduce racemization.[7]

Experimental Protocols

Protocol 1: Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the analysis of the enantiomeric and diastereomeric purity of Bortezomib and its intermediates. Specific parameters may need to be optimized for this compound.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A chiral stationary phase column, such as Chiralpak AD-H (for enantiomeric separation) or a reversed-phase C18 column (for diastereomeric separation).[8][9]

  • Mobile Phase (for enantiomeric separation): A mixture of n-hexane, ethanol, 2-propanol, methanol, and trifluoroacetic acid (TFA) in a ratio of approximately 82:8:8:2:0.5 (v/v/v/v/v).[9]

  • Mobile Phase (for diastereomeric separation): A gradient elution with mobile phase A (water/acetonitrile/formic acid) and mobile phase B (methanol/water/formic acid).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 270 nm.[9]

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile) to a known concentration.

  • Analysis: Inject the sample and integrate the peak areas of the different stereoisomers. The percentage of each isomer can be calculated from the relative peak areas.

Protocol 2: Racemization-Free Peptide Coupling

This protocol describes a general procedure for coupling an N-protected amino acid to this compound while minimizing racemization.

  • Materials: N-protected amino acid, this compound, TBTU, N-methylmorpholine (NMM), and a suitable solvent (e.g., a mixture of DCM and DMF).

  • Procedure: a. Dissolve the N-protected amino acid, this compound, and TBTU in the solvent mixture. b. Cool the reaction mixture to 0°C in an ice bath. c. Slowly add NMM to the stirred solution. d. Allow the reaction to proceed at 0°C for a specified time, then warm to room temperature and stir until completion (typically monitored by TLC or LC-MS). e. Upon completion, quench the reaction and perform an aqueous work-up. f. Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Quality Control start Starting Materials matteson Matteson Homologation start->matteson coupling Peptide Coupling matteson->coupling deprotection Pinanediol Deprotection coupling->deprotection purification Purification deprotection->purification final_product Final Product purification->final_product hplc Chiral HPLC Analysis purification->hplc nmr NMR Analysis purification->nmr hplc->final_product nmr->final_product

Caption: A general experimental workflow for the synthesis and quality control of products derived from this compound.

racemization_pathway L_amino_acid L-Amino Acid (N-protected) activated_intermediate Activated Intermediate (e.g., OBt-ester) L_amino_acid->activated_intermediate + Coupling Reagent oxazolone 5(4H)-Oxazolone (Planar Intermediate) activated_intermediate->oxazolone + Base - H⁺ desired_peptide Desired L-Peptide activated_intermediate->desired_peptide + Amine (Fast, Desired) oxazolone->desired_peptide + Amine diastereomeric_impurity Diastereomeric D-Peptide Impurity oxazolone->diastereomeric_impurity + Amine amine Amine Component ((R)-BoroLeu-Pinanediol)

Caption: The general mechanism of racemization via the 5(4H)-oxazolone pathway during peptide coupling reactions.

References

Technical Support Center: (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-BoroLeu-(+)-Pinanediol trifluoroacetate in their experiments.

Troubleshooting Guides

Problem 1: Low Yield in Peptide Coupling Reactions

You are experiencing lower than expected yields in your peptide coupling reaction with this compound.

Possible Causes and Solutions:

  • Incomplete Activation: The carboxylic acid may not be fully activated before the addition of the amine component.

    • Solution: Ensure your coupling reagents (e.g., HATU, HBTU) are fresh and used in the correct stoichiometry. Briefly pre-activate the carboxylic acid (1-2 minutes) before adding the this compound.

  • Steric Hindrance: The amino acid being coupled or the peptide sequence may be sterically hindered, slowing down the reaction.

    • Solution: Switch to a more powerful coupling reagent like HATU or COMU. Consider increasing the reaction time or performing the reaction at a slightly elevated temperature (monitor for epimerization).

  • Aggregation: The growing peptide chain on a solid support may be aggregating, preventing efficient coupling.

    • Solution: Change the solvent to a more disruptive one, such as NMP or a mixture of DMF/DCM. Incorporating pseudoprolines at strategic locations in the peptide sequence can also help to disrupt aggregation.

  • Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide may not be fully removed.

    • Solution: Ensure complete deprotection by performing a ninhydrin or bromophenol blue test. If the test is positive, repeat the deprotection step.

Problem 2: Observation of a Diastereomeric Impurity (Epimerization)

You observe a second peak in your HPLC or a set of diastereomeric signals in your NMR, indicating epimerization at the carbon alpha to the boron atom.

Possible Causes and Solutions:

  • Base-Induced Epimerization: The base used in the coupling reaction can abstract the acidic α-proton of the boronic ester, leading to a loss of stereochemical integrity.[1][2]

    • Solution:

      • Choice of Base: Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIPEA).[1]

      • Amount of Base: Use the minimum amount of base necessary to facilitate the reaction.

  • Prolonged Reaction Time or Elevated Temperature: Longer reaction times and higher temperatures increase the likelihood of epimerization.

    • Solution: Optimize the reaction for the shortest time required for completion. If heating is necessary, use the lowest effective temperature. Perform couplings at 0 °C or room temperature whenever possible.[1]

  • Coupling Reagent: Some coupling reagents are more prone to causing racemization.

    • Solution: Use coupling reagents known for low racemization, such as phosphonium-based reagents (e.g., PyBOP) or uronium/aminium reagents in combination with additives like HOAt or Oxyma Pure.[1]

  • Solvent Effects: The polarity of the solvent can influence the rate of epimerization.[1]

    • Solution: Empirically screen different solvents. Less polar solvents may be beneficial if solubility allows.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a key intermediate in the synthesis of proteasome inhibitors, such as Bortezomib.[3][4] Its boronic acid functionality is crucial for the mechanism of action of these inhibitors.[3]

Q2: What are the main side reactions to be aware of when using this compound?

A2: The most significant side reaction is epimerization at the carbon atom alpha to the boron.[1][3] This leads to the formation of a diastereomer, which can be difficult to separate and can impact the biological activity of the final product. Hydrolysis of the pinanediol ester can also occur in the presence of water, especially under acidic or basic conditions.[3]

Q3: How can I remove the (+)-pinanediol protecting group?

A3: Deprotection of the pinanediol ester can be achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). However, this method carries a risk of racemization (5-10%).[5] An alternative method is transesterification with another boronic acid, such as phenylboronic acid, in a biphasic system.

Q4: Is this compound stable?

A4: The trifluoroacetate salt form enhances the stability of the compound.[3] However, like all boronic esters, it is sensitive to hydrolysis and should be handled under anhydrous conditions.[3] Pinanediol esters are generally more stable to hydrolysis than other boronic esters like pinacol esters.

Q5: How can I confirm the stereochemical purity of my product?

A5: The most common method for determining the diastereomeric ratio is chiral High-Performance Liquid Chromatography (HPLC).[6][7][8][9] It is also possible to use Nuclear Magnetic Resonance (NMR) spectroscopy, as the diastereomers will have distinct signals.

Data Presentation

FactorConditionImpact on EpimerizationRecommendation
Base Stronger, less hindered (e.g., DIPEA)Higher riskUse a weaker, sterically hindered base (e.g., NMM, collidine).[1]
Weaker, more hindered (e.g., NMM)Lower riskPreferred choice for sensitive couplings.[1]
Temperature ElevatedHigher riskConduct reactions at 0 °C or room temperature.[1]
Room Temperature or belowLower riskOptimal for maintaining stereochemical integrity.[1]
Reaction Time ProlongedHigher riskMonitor the reaction and work up as soon as it is complete.
Optimized (shorter)Lower riskDetermine the minimum time required for a good yield.
Coupling Reagent Additive NoneHigher riskAlways use an additive.
HOAt, Oxyma PureLower riskThese are generally more effective at suppressing racemization than HOBt.[1]

Experimental Protocols

Protocol 1: General Peptide Coupling with Minimized Epimerization

This protocol provides a general procedure for coupling this compound to a resin-bound peptide, with recommendations to minimize epimerization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and DCM (3x). Confirm complete deprotection with a ninhydrin test.

  • Amino Acid Activation: In a separate, dry flask under an inert atmosphere, dissolve the N-protected amino acid (3 eq.), a coupling reagent such as HATU (3 eq.), and an additive like HOAt (3 eq.) in anhydrous DMF.

  • Base Addition: Add a weak, sterically hindered base such as N-methylmorpholine (NMM) (6 eq.) to the activation mixture.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using a ninhydrin test. The reaction is typically complete within 1-2 hours.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Analysis of Diastereomeric Ratio by Chiral HPLC

This protocol outlines a general method for analyzing the extent of epimerization.

  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Precipitate the peptide with cold diethyl ether, centrifuge, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water).

  • HPLC System: Use a chiral stationary phase column suitable for peptide analysis.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 214 nm). The two diastereomers should have different retention times.

  • Quantification: Integrate the peak areas of the two diastereomeric peaks to determine their ratio.

Visualizations

Troubleshooting_Workflow Start Problem: Diastereomeric Impurity Observed Check_Base Is a strong base (e.g., DIPEA) being used? Start->Check_Base Switch_Base Action: Switch to a weaker base (e.g., NMM, collidine) Check_Base->Switch_Base Yes Check_Temp Is the reaction run at an elevated temperature? Check_Base->Check_Temp No Reanalyze Re-analyze Diastereomeric Ratio Switch_Base->Reanalyze Lower_Temp Action: Run the reaction at 0 °C or room temperature Check_Temp->Lower_Temp Yes Check_Time Is the reaction time prolonged? Check_Temp->Check_Time No Lower_Temp->Reanalyze Optimize_Time Action: Optimize for the shortest necessary reaction time Check_Time->Optimize_Time Yes Check_Time->Reanalyze No

References

Technical Support Center: (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this critical pharmaceutical intermediate. This compound serves as a crucial building block in the synthesis of proteasome inhibitors like Bortezomib.[1][2]

The synthesis, while well-established, requires precise control over reaction conditions to ensure high purity and stereochemical integrity.[1][2] This resource provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to help you navigate the complexities of the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete Reaction: The esterification of boronic acid with pinanediol is a reversible reaction where water is a byproduct.[3] Inefficient removal of water can prevent the reaction from reaching completion.

    • Solution: Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][3] Consider using a Dean-Stark apparatus or adding drying agents like magnesium sulfate (MgSO₄) to sequester the water formed during the reaction.[3]

  • Hydrolysis of Boronic Ester: Boronic esters are susceptible to hydrolysis, especially in the presence of moisture during the reaction or work-up.[1]

    • Solution: Use anhydrous solvents and reagents. During the work-up, perform extractions quickly and ensure the organic layers are thoroughly dried with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.

  • Side Reactions (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimer anhydrides known as boroxines.[3] This side reaction consumes the starting material and reduces the yield of the desired ester.

    • Solution: Ensure the starting boronic acid is fully dissolved in the reaction solvent before adding the pinanediol. Running the reaction in a suitable solvent where both reagents are soluble can minimize this issue.[3]

  • Oxidation: Boronic acids can be prone to oxidation, which degrades the starting material.

    • Solution: Maintain an inert atmosphere throughout the reaction setup and execution to prevent oxidative degradation.[3]

Question 2: I am observing a significant amount of the undesired diastereomer/enantiomer in my final product. How can I improve stereochemical purity?

Answer: Controlling the stereochemistry is a critical challenge in this synthesis.[1] Loss of stereochemical purity can occur due to epimerization or impurities in the starting materials.

  • Epimerization at the α-Carbon: The stereocenter adjacent to the boron atom is susceptible to epimerization, particularly under basic conditions.[4]

    • Solution: Avoid basic conditions during the reaction work-up and purification steps. Use neutral or slightly acidic aqueous solutions for washing.[4] For chromatography, use silica gel, which is slightly acidic, and avoid basic stationary phases like alumina.[4]

  • Lewis Acid Induced Epimerization: The presence of certain Lewis acids can sometimes promote epimerization.[4]

    • Solution: If a Lewis acid is required for a subsequent step, it should be added after the formation of the α-chloroboronic ester intermediate.[4]

  • Chiral Purity of Starting Materials: The stereochemical purity of the final product is directly dependent on the purity of the starting (+)-pinanediol and the (R)-leucine derivative.

    • Solution: Use high-purity chiral starting materials. Verify the enantiomeric excess (ee) of your starting materials using appropriate analytical techniques before starting the synthesis.

Question 3: I am having difficulty purifying the final product by column chromatography. The compound seems to be degrading on the silica gel column. What should I do?

Answer: The purification of boronic esters can be challenging due to their sensitivity.

  • Hydrolysis on Silica Gel: Standard silica gel contains water, which can hydrolyze the boronic ester during chromatography, leading to streaking, low recovery, and impure fractions.

    • Solution 1: Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[3] Alternatively, use neutral alumina for chromatography.[5]

    • Solution 2: Use a less polar eluent system (e.g., hexane/ethyl acetate) and run the column quickly.[3] A short "plug" of silica may be preferable to a long column.[3]

  • Alternative Purification Methods:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[5]

    • Conversion to a Stable Salt: The boronic ester can be temporarily converted to a more stable potassium trifluoroborate salt by treatment with KHF₂.[3][6] These salts are often crystalline and can be easily purified by recrystallization. The boronic ester can then be regenerated.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the (+)-pinanediol group in the synthesis? A1: (+)-Pinanediol serves two primary functions. First, it acts as a protecting group for the boronic acid, increasing its stability and making it easier to handle and purify compared to the free boronic acid.[3][8] Second, it is a chiral auxiliary. Its rigid, chiral structure helps to control the stereochemistry during subsequent reaction steps, leading to high diastereoselectivity.[3]

Q2: Why is the trifluoroacetate (TFA) salt form used? A2: The trifluoroacetate counterion helps to stabilize the compound, which contains a free amine group from the leucine moiety.[1][8] It often improves the crystallinity and handling characteristics of the final product, making it a stable, weighable solid.[1]

Q3: What are the recommended storage conditions for this compound? A3: The compound should be stored at low temperatures (typically ≤ -15°C) in a tightly sealed container to protect it from moisture and prevent hydrolysis.[8][9]

Q4: What analytical techniques are used to confirm the purity and structure of the final product? A4: A combination of techniques is used for quality control. High-Performance Liquid Chromatography (HPLC) is used to determine purity and identify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, and Mass Spectrometry (MS) verifies the molecular weight.[1] Chiral HPLC is used to determine the enantiomeric and diastereomeric purity.

Q5: Can the (+)-pinanediol protecting group be removed? If so, how? A5: Yes, but its high stability can make deprotection challenging.[3] Common methods include transesterification using another boronic acid, such as phenylboronic acid or isobutylboronic acid, in a biphasic system, or by acidic hydrolysis under relatively harsh conditions.[3][10][11]

Data Presentation

The following table summarizes the typical specifications for high-purity this compound.

ParameterSpecificationAnalysis Method
Appearance White to off-white powderVisual Inspection
Purity (Assay) ≥ 99.0%HPLC
Specific Optical Rotation +9° to +14°Polarimetry
Water Content ≤ 1.0%Karl Fischer Titration
Trifluoroacetic Acid Content 28% - 32%Titration / HPLC
Diastereomeric Purity ≤ 0.2%Chiral HPLC
Enantiomeric Purity ≤ 0.2%Chiral HPLC

Data compiled from publicly available sources.[12]

Experimental Protocols

Protocol: Esterification of (R)-2-((tert-Butoxycarbonyl)amino)-4-methylpentaneboronic acid with (+)-Pinanediol

This protocol describes a key step in the synthesis pathway. It is critical to perform all steps under an inert atmosphere using anhydrous solvents.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus under a nitrogen atmosphere, add (R)-2-((tert-Butoxycarbonyl)amino)-4-methylpentaneboronic acid (1.0 eq) and (+)-Pinanediol (1.05 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a suspension. The volume should be sufficient to allow for efficient stirring and azeotropic removal of water.

  • Heating and Water Removal: Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 3-5 hours, or once no more water is collected in the trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer with a saturated solution of NaHCO₃ (1x) followed by brine (2x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude pinanediol ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to obtain the pure protected intermediate.

  • Deprotection and Salt Formation: The Boc-protecting group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid), which concurrently forms the final trifluoroacetate salt.

Visualizations

Diagram 1: General Synthesis Workflow

This diagram outlines the major steps involved in the synthesis of the target compound.

G cluster_0 Synthesis Pathway A Starting Material ((R)-Leucine Derivative) B Boronic Acid Formation A->B e.g., Grignard reaction with trialkyl borate C Protection with (+)-Pinanediol (Esterification) B->C Anhydrous conditions, azeotropic water removal D Amine Deprotection & TFA Salt Formation C->D Treatment with Trifluoroacetic Acid (TFA) E Final Product ((R)-BoroLeu-(+)-Pinanediol Trifluoroacetate) D->E Isolation & Purification

Caption: High-level workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path to diagnose and solve issues related to low reaction yields.

G Start Problem: Low Yield Check_Water Check for Moisture Contamination Start->Check_Water Check_Completion Check for Incomplete Reaction Check_Water->Check_Completion No Sol_Dry Solution: - Use anhydrous solvents - Run under inert gas - Dry glassware thoroughly Check_Water->Sol_Dry Yes Check_Side_Rxn Investigate Side Reactions Check_Completion->Check_Side_Rxn No Sol_Completion Solution: - Increase reaction time - Use Dean-Stark trap - Check reagent stoichiometry Check_Completion->Sol_Completion Yes Sol_Side_Rxn Solution: - Ensure full dissolution of  boronic acid before adding diol - Maintain inert atmosphere Check_Side_Rxn->Sol_Side_Rxn

Caption: A decision tree to troubleshoot and resolve common causes of low reaction yields.

References

Technical Support Center: Preventing Epimerization in BoroLeu-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate epimerization during reactions involving BoroLeu (boronic acid analog of leucine) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of BoroLeu-mediated reactions?

A1: Epimerization is an undesired side reaction that inverts the stereochemistry at the alpha-carbon (the carbon atom to which the boronic acid group and the amino group are attached) of the BoroLeu molecule. This converts the desired L-BoroLeu derivative into its D-epimer, resulting in a mixture of diastereomers that can be difficult to separate and may have different biological activities.

Q2: Why is BoroLeu prone to epimerization?

A2: The hydrogen atom on the alpha-carbon of BoroLeu is susceptible to abstraction by a base. This is because the adjacent boronic acid moiety, being Lewis acidic, can increase the acidity of this proton. Once deprotonated, a planar, achiral enolate-like intermediate is formed. Reprotonation of this intermediate can occur from either face, leading to a mixture of the original L-isomer and the epimerized D-isomer.

Q3: What are the primary causes of epimerization during BoroLeu coupling reactions?

A3: The primary causes of epimerization in BoroLeu-mediated reactions, similar to standard peptide synthesis, include:

  • Strong bases: Bases used for deprotection or to neutralize salts can abstract the alpha-proton.

  • Coupling reagents: Certain coupling reagents can promote the formation of highly activated intermediates that are more susceptible to epimerization.

  • Elevated temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.

  • Prolonged reaction times: Longer exposure to basic conditions or activated states increases the likelihood of epimerization.

  • Solvent polarity: Polar solvents can sometimes stabilize the transition state for epimerization.

Q4: How does using BoroLeu as a pinanediol ester help in preventing epimerization?

A4: Using BoroLeu as a pinanediol ester is a crucial strategy to maintain its stereochemical integrity. The bulky pinanediol group provides steric hindrance around the boronic acid, which can disfavor the approach of bases to the alpha-proton. Furthermore, the pinanediol ester is more stable than the free boronic acid under many reaction conditions, reducing the likelihood of side reactions that could lead to epimerization.

Troubleshooting Guides

Problem: High Degree of Epimerization Detected in the Final Product

Symptoms:

  • NMR or HPLC analysis of the purified product shows the presence of a significant amount of a diastereomeric impurity.

  • The biological activity of the synthesized compound is lower than expected.

Quantitative Data Summary

The following table summarizes the reported epimerization rates for various coupling reagents with sensitive amino acids. While this data is not specific to BoroLeu, it serves as a valuable reference for selecting reagents with a lower propensity for causing epimerization. The actual level of epimerization with BoroLeu may vary depending on the specific reaction conditions.

Coupling Reagent/Method% D-Isomer (Epimerization)Reference
HBTU1.5 - 5.0%[1]
HATU0.5 - 2.0%[1]
HCTU1.0 - 4.0%[1]
TBTU2.0 - 6.0%[1]
PyBOP1.0 - 3.5%[1]
COMU< 1.0%[1]
DIC/HOBt0.5 - 2.5%[1]

Key Observations:

  • HATU and COMU consistently demonstrate lower levels of epimerization compared to HBTU.[1]

  • The classic DIC/HOBt method remains a reliable and cost-effective option for minimizing epimerization.[1]

Experimental Protocols

Protocol 1: General Procedure for Coupling BoroLeu-pinanediol Ester with Minimal Epimerization

This protocol utilizes HATU as the coupling reagent, which is known for its efficiency and low epimerization rates.[1]

  • Resin Preparation: Swell the solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

  • Coupling:

    • Prepare a solution of Fmoc-protected amino acid (the coupling partner for BoroLeu) (3 eq.), HATU (2.9 eq.), and diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add this activation mixture to the resin and shake for 1-2 hours.

    • For the subsequent coupling of the BoroLeu-pinanediol ester, pre-activate the Fmoc-BoroLeu(pin)-OH (1.5 eq.) with HATU (1.45 eq.) and DIPEA (3 eq.) in DMF for 10 minutes.

    • Add the pre-activated BoroLeu solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress using a Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: HPLC Analysis of BoroLeu Epimers

This protocol provides a general method for separating and quantifying the diastereomers of a BoroLeu-containing peptide.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is a gradient of 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 220 nm.

  • Analysis: The two diastereomers (L-BoroLeu and D-BoroLeu containing peptides) should elute as distinct peaks. The percentage of epimerization can be calculated from the relative peak areas.

Visualizations

Epimerization_Mechanism cluster_0 Epimerization Pathway L_BoroLeu L-BoroLeu Derivative Enolate Planar Enolate Intermediate L_BoroLeu->Enolate Deprotonation Base Base Base->L_BoroLeu D_BoroLeu D-BoroLeu Epimer Enolate->D_BoroLeu Reprotonation

Caption: Mechanism of base-catalyzed epimerization of BoroLeu.

Experimental_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection Start->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (HATU) Washing1->Coupling Washing2 Washing Coupling->Washing2 BoroLeu_Coupling BoroLeu-pinanediol Ester Coupling (HATU) Washing2->BoroLeu_Coupling Washing3 Washing BoroLeu_Coupling->Washing3 Cleavage Cleavage & Deprotection Washing3->Cleavage Purification HPLC Purification Cleavage->Purification Analysis HPLC/NMR Analysis for Epimerization Purification->Analysis End End: Pure Product Analysis->End

Caption: Experimental workflow for BoroLeu coupling.

Troubleshooting_Flowchart Problem Problem: High Epimerization Cause_Base Potential Cause: Strong Base Problem->Cause_Base Cause_Reagent Potential Cause: Coupling Reagent Problem->Cause_Reagent Cause_Temp Potential Cause: High Temperature Problem->Cause_Temp Solution_Base Solution: Use weaker base (e.g., DIPEA, collidine) Cause_Base->Solution_Base Solution_Reagent Solution: Use low-epimerization reagent (e.g., HATU, COMU, DIC/HOBt) Cause_Reagent->Solution_Reagent Solution_Temp Solution: Perform reaction at 0°C or room temperature Cause_Temp->Solution_Temp

Caption: Troubleshooting logic for high epimerization.

References

Technical Support Center: (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-BoroLeu-(+)-Pinanediol trifluoroacetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reactions involving this compound.

Issue 1: Low Yield of the Desired Product After Workup

Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before initiating the workup.Premature workup will result in the isolation of unreacted starting materials, lowering the yield of the desired product.
Hydrolysis of the Boronic Ester Perform the aqueous workup under neutral or slightly acidic conditions. Avoid strongly acidic or basic washes.[1]Pinanediol boronic esters can be susceptible to hydrolysis under harsh pH conditions, leading to product loss.[1]
Product Loss During Extraction Ensure the correct solvent polarity for extraction. If the product has high polarity, multiple extractions with a more polar organic solvent may be necessary. Back-extract the aqueous layer to recover any dissolved product.The trifluoroacetate salt can increase the polarity of the product, potentially leading to its partial dissolution in the aqueous phase.
Adhesion to Silica Gel If purifying by column chromatography, consider deactivating the silica gel with triethylamine, using a less polar eluent system, or employing a shorter column.[1] Alternatively, crystallization can be a valuable purification method.[1]Boronic esters can sometimes adhere strongly to silica gel, leading to poor recovery.[1]

Issue 2: Presence of Impurities in the Final Product

Observed Impurity Potential Source Recommended Action
Unreacted Starting Materials Incomplete reaction.Optimize reaction time and temperature. Ensure proper stoichiometry of reagents.
Boroxines (Cyclic Boronic Anhydrides) Dehydration of the boronic acid functionality.Ensure all reagents and solvents are anhydrous.[1]
Oxidized Byproducts Oxidation of the boronic acid.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Epimer of the Desired Product Exposure to basic conditions during workup or purification.[2]Maintain neutral or slightly acidic conditions during the workup. Use silica gel for chromatography instead of basic alumina.[2]
(+)-Pinanediol Hydrolysis of the boronic ester during workup or purification.Use neutral workup conditions. If purification is challenging, consider carrying the crude product to the next step if the purity is sufficient.

Issue 3: Difficulty with Product Isolation and Purification

Problem Potential Cause Suggested Solution
Formation of an Emulsion During Extraction High concentration of salts or polar solvents.Add brine to the aqueous layer to break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite.
Product is an Oil Instead of a Solid Residual solvent or presence of impurities.Dry the product under high vacuum. Attempt to crystallize the product from a suitable solvent system. If it remains an oil, purification by column chromatography is recommended.
Streaking on TLC Plate The compound may be too polar or interacting with the silica gel.Add a small amount of a polar solvent like methanol to the eluent system. Spot the TLC plate from a more dilute solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the trifluoroacetate (TFA) salt in this compound?

The trifluoroacetate salt improves the stability and handling of the compound compared to the free amine.[3] It also enhances its solubility in organic solvents commonly used in synthesis.

Q2: How can I remove the (+)-pinanediol protecting group after my reaction?

The pinanediol group can be removed by acidic hydrolysis, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] However, this method carries a risk of racemization (5-10%), so careful monitoring of the optical rotation is necessary.[4]

Q3: I am observing epimerization at the carbon alpha to the boron. What are the likely causes and how can I minimize it?

Epimerization at the α-carbon is often caused by exposure to basic conditions, which can lead to deprotonation and reprotonation.[2] To minimize this, conduct your workup and any chromatographic purification under neutral or slightly acidic conditions.[2] Lewis acids used in certain reactions, like the Matteson homologation, can also sometimes catalyze isomerization.

Q4: What are the best practices for purifying my product after a reaction with this compound?

For acylation reaction products, silica gel column chromatography using gradients of ethyl acetate in hexanes is a common and effective purification method. Post-coupling purification can also involve washes with citric acid and sodium bicarbonate solutions, followed by drying with sodium sulfate to minimize interference from the trifluoroacetate salt.

Q5: My workup involves an aqueous wash. How stable is the pinanediol boronic ester to water?

Pinanediol boronic esters are generally more stable to chromatography and aqueous conditions than many other boronic esters.[1] However, they can still be susceptible to hydrolysis, especially under acidic or basic conditions.[1] Therefore, it is recommended to perform aqueous workups under neutral conditions.[1]

Experimental Protocols

Protocol 1: General Workup Procedure for an Acylation Reaction

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M citric acid), a weak base (e.g., saturated aqueous sodium bicarbonate), and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Deprotection of the Pinanediol Group (Acidic Hydrolysis)

  • Dissolution: Dissolve the pinanediol-protected boronic ester in a suitable solvent mixture (e.g., a mixture of an organic solvent like diethyl ether and an aqueous acid like 1M HCl).

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 20-30 minutes.[4]

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield the free boronic acid.

  • Stereochemical Analysis: Due to the risk of racemization, it is crucial to verify the enantiomeric purity of the product, for instance, by measuring its specific optical rotation.[4]

Visualizations

experimental_workflow General Experimental Workflow reaction Reaction with (R)-BoroLeu-(+)-Pinanediol trifluoroacetate workup Aqueous Workup (Neutral/Slightly Acidic) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4 or MgSO4 extraction->drying concentration Concentration in vacuo drying->concentration purification Purification (Chromatography/Crystallization) concentration->purification product Isolated Product purification->product

Caption: A general workflow for reactions involving this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Product Yield check_completion Was the reaction complete? start->check_completion check_workup_pH Was the workup pH neutral? check_completion->check_workup_pH Yes incomplete_reaction Optimize reaction conditions check_completion->incomplete_reaction No check_extraction Was the extraction efficient? check_workup_pH->check_extraction Yes hydrolysis Product hydrolysis likely check_workup_pH->hydrolysis No check_purification Was purification method optimized? check_extraction->check_purification Yes product_in_aqueous Product lost to aqueous phase check_extraction->product_in_aqueous No stuck_on_column Product adhered to silica check_purification->stuck_on_column No

Caption: A logical diagram for troubleshooting low product yields in your experiment.

References

Validation & Comparative

A Comparative Guide to Chiral Boron Reagents: Spotlight on (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral directing group is paramount to achieving high stereoselectivity. Chiral boron reagents have emerged as a powerful class of compounds, facilitating the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative overview of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate and other prominent chiral boron reagents, supported by experimental data to inform your selection process.

Introduction to Chiral Boron Reagents

Chiral boron reagents are instrumental in asymmetric synthesis for their ability to provide high levels of stereochemical control, leading to the formation of enantiomerically enriched products. Their utility spans a wide range of transformations, including reductions, allylations, and aldol reactions. The mechanism of action often involves the formation of a transient, diastereomeric complex between the chiral boron reagent and the substrate, which then reacts to form the product with a preferred stereochemistry. The bulky and well-defined chiral environment around the boron atom is key to achieving high levels of asymmetric induction.

In Focus: this compound

This compound is a chiral boronic ester derivative that has gained significant attention as a key intermediate in the synthesis of pharmaceutically important molecules, most notably the proteasome inhibitor Bortezomib.[1] Its structure incorporates a leucine-derived backbone, a (+)-pinanediol chiral auxiliary, and a trifluoroacetate counterion. This combination of features imparts excellent stability, handling characteristics, and high stereochemical control in asymmetric transformations.[1]

The (+)-pinanediol group serves as a robust chiral auxiliary, effectively shielding one face of the boron atom and directing incoming reagents to the opposite face. The trifluoroacetate salt form enhances the compound's solubility and stability.

Performance in Asymmetric Synthesis: A Comparative Look

The efficacy of a chiral boron reagent is best assessed by its performance in specific chemical transformations. Below, we compare this compound with other widely used chiral boron reagents in key asymmetric reactions.

Asymmetric Peptide Coupling: Synthesis of Bortezomib Precursor

A critical application of this compound is in the diastereoselective coupling with N-protected amino acids. In the synthesis of a Bortezomib precursor, it is coupled with N-pyrazinecarbonyl-L-phenylalanine.

ReagentSubstratesCoupling AgentDiastereomeric Excess (de)YieldReference
This compoundN-pyrazinecarbonyl-L-phenylalanineTBTU97%Not Reported[2]

This high diastereoselectivity highlights the excellent stereochemical control exerted by the (+)-pinanediol group in directing the approach of the amino acid.

Asymmetric Reduction of Ketones: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, employing a chiral oxazaborolidine catalyst to achieve the enantioselective reduction of prochiral ketones. While not a direct comparison of the same reaction type, it showcases the performance of a different class of catalytic chiral boron reagents.

Reagent/CatalystSubstrateEnantiomeric Excess (ee)YieldReference
(S)-2-Methyl-CBS-oxazaborolidineAcetophenone96%95%[3]
(S)-2-Methyl-CBS-oxazaborolidine1-Tetralone98%98%[3]
(S)-2-Methyl-CBS-oxazaborolidine2-Ethylcyclohexanone95%92%[3]
Asymmetric Allylation of Aldehydes

Chiral boron reagents derived from isopinocampheol (Ipc), such as B-allyldiisopinocampheylborane (Ipc₂Ballyl), are highly effective for the asymmetric allylation of aldehydes to produce chiral homoallylic alcohols.

ReagentSubstrateEnantiomeric Excess (ee)YieldReference
(-)-Ipc₂BallylAcetaldehyde96%70%[4]
(-)-Ipc₂BallylBenzaldehyde96%76%[4]
(-)-Ipc₂BallylAcrolein86%79%[4]

Experimental Protocols

Synthesis of Bortezomib Precursor using this compound

Reaction: Coupling of this compound with N-pyrazinecarbonyl-L-phenylalanine.

Materials:

  • This compound

  • N-pyrazinecarbonyl-L-phenylalanine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Suspend N-pyrazinecarbonyl-L-phenylalanine and TBTU in DCM.

  • Add this compound to the suspension.

  • Cool the mixture to -5 °C.

  • Slowly add a solution of DIPEA in DCM to the reaction mixture at -5 °C over 2 hours.

  • Stir the reaction mixture at -5 °C for an additional hour and then allow it to warm to room temperature.

  • Monitor the reaction for clarity, indicating the dissolution of starting materials.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Isolate the product, the pinanediol ester of the dipeptide boronic acid.

This protocol, adapted from the literature, demonstrates a practical application of this compound in a diastereoselective C-N bond formation.[5]

Visualizing Reaction Pathways

Logical Flow of Chiral Boron Reagent Selection

logical_flow start Define Desired Asymmetric Transformation reagent_class Select Class of Chiral Boron Reagent start->reagent_class e.g., Peptide Coupling, Reduction, Allylation specific_reagent Choose Specific Reagent reagent_class->specific_reagent Consider Substrate Scope, Cost, and Availability optimize Optimize Reaction Conditions specific_reagent->optimize Solvent, Temperature, Additives product Achieve High Stereoselectivity optimize->product peptide_coupling cluster_reactants Reactants cluster_activation Activation cluster_product Product r_boro_leu (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate dipeptide Diastereomerically Enriched Dipeptide Boronic Ester r_boro_leu->dipeptide Coupling amino_acid N-protected Amino Acid e.g., N-pyrazinecarbonyl-L-phenylalanine activated_acid Activated Amino Acid (with TBTU) amino_acid->activated_acid Activation activated_acid->dipeptide Nucleophilic Attack

References

A Comparative Guide to the Validation of Enantiomeric Excess in BoroLeu Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical compounds is paramount to their safety and efficacy. In the realm of asymmetric synthesis, chiral boron-based reagents have emerged as powerful tools for establishing stereocenters with high fidelity. Among these, (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate stands out as a critical chiral building block, particularly in the synthesis of the proteasome inhibitor Bortezomib. This guide provides an objective comparison of methods to validate the enantiomeric excess (ee) in reaction pathways involving the "BoroLeu" intermediate and contrasts its application with alternative chiral boron reagents.

Performance Comparison of Chiral Boron Reagents

This compound is primarily utilized as a chiral precursor, where its inherent stereochemistry is transferred to the final product. Its performance is thus best assessed by the stereochemical purity of the subsequent products. For a broader context, its role can be compared with other well-established chiral boron reagents used for asymmetric transformations, such as the reduction of prochiral ketones.

Reagent/CatalystSubstrate ExampleReaction TypeEnantiomeric Excess (ee) (%)Yield (%)Key Advantages & Limitations
This compound Precursor for BortezomibPeptide Coupling>99% (diastereomeric excess)HighAdvantages: Provides the crucial chiral framework for Bortezomib. High purity intermediate. Limitations: Primarily a stoichiometric chiral building block, not a general catalyst.
(-)-B-Chlorodiisopinocampheylborane (Dip-Cl) AcetophenoneAsymmetric Reduction>9787Advantages: Excellent enantioselectivity for a range of ketones. Limitations: Stoichiometric reagent, leading to lower atom economy.[1]
Corey-Bakshi-Shibata (CBS) Catalyst (oxazaborolidine) α-TetraloneCatalytic Asymmetric Reduction85-98Good to ExcellentAdvantages: Catalytic, high enantioselectivity for many ketones.[2][3] Limitations: Sensitivity to air and moisture.
Alpine-Borane® Acetylenic KetonesAsymmetric ReductionGenerally highGoodAdvantages: Effective for specific ketone types. Limitations: Less effective for sterically hindered ketones.

Experimental Protocols

Accurate determination of enantiomeric excess is fundamental to validating the success of an asymmetric synthesis. Below are detailed methodologies for key experiments related to the use of BoroLeu and the analysis of the resulting products.

Protocol 1: Chiral HPLC for the Determination of Enantiomeric and Diastereomeric Purity of Bortezomib

This method is crucial for quality control in the synthesis of Bortezomib, which utilizes the BoroLeu intermediate.

1. Chromatographic Conditions:

  • Column: Chiral Pak ID-3 (3 μm, 4.6 × 250 mm) (Amylose-based 3-chlorophenylcarbamate chiral stationary phase).[4]

  • Mobile Phase: A mixture of n-heptane, 2-propanol, ethyl alcohol, and trifluoroacetic acid (TFA) in a ratio of 82:15:3:0.1 (v/v/v/v).[4]

  • Flow Rate: 0.6 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection Wavelength: 270 nm.[4]

  • Injection Volume: 20 μL.[4]

2. Sample Preparation:

  • Dissolve the Bortezomib sample in absolute methanol and dilute with the mobile phase to a final concentration of approximately 0.5 mg/mL.

3. Data Analysis:

  • Inject a standard containing all stereoisomers to determine the retention times for Bortezomib and its enantiomeric and diastereomeric impurities.

  • The resolution between the (1S,2R)-enantiomer impurity and Bortezomib should be greater than 4.0.[4]

  • Inject the sample from the synthesis.

  • Integrate the peak areas for all stereoisomers.

  • Calculate the enantiomeric and diastereomeric excess using the following formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Protocol 2: General Procedure for Asymmetric Ketone Reduction using a CBS Catalyst

This protocol serves as a comparative example of an asymmetric reaction using an alternative chiral boron-based catalyst.

1. Catalyst Preparation (in situ):

  • A chiral amino alcohol (e.g., derived from proline) (10 mol%) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Borane-THF complex (BH₃·THF) (1.0 equivalent) is added dropwise at room temperature. The mixture is stirred for approximately 5 minutes to form the oxazaborolidine catalyst.[3]

2. Asymmetric Reduction:

  • The prochiral ketone (1.0 equivalent) is dissolved in anhydrous THF.

  • The ketone solution is added to the freshly prepared catalyst solution.

  • Additional BH₃·THF (0.6-1.2 equivalents) is added, and the reaction is stirred at a controlled temperature (e.g., room temperature or -20 °C) until completion (monitored by TLC or GC).[3]

3. Workup and Analysis:

  • The reaction is quenched by the slow addition of methanol.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography.

  • The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or by NMR analysis after derivatization with a chiral auxiliary (e.g., Mosher's acid).

Protocol 3: NMR Spectroscopy for Enantiomeric Excess Determination using a Chiral Derivatizing Agent

This is a general method applicable to many chiral amines and alcohols, which could be products of BoroLeu-derived reactions.

1. Derivatization:

  • In an NMR tube, dissolve the chiral amine or alcohol sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a chiral derivatizing agent, such as a chiral boronic acid (e.g., 2-formylphenylboronic acid in the presence of a chiral diol like (R)-BINOL), to form diastereomeric complexes.

  • Ensure the appropriate stoichiometry to drive the reaction to completion.

2. NMR Analysis:

  • Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.

  • Identify the distinct signals corresponding to each diastereomer. These are often well-resolved protons, such as methine or aromatic protons adjacent to the stereocenter.

  • Integrate the signals corresponding to each diastereomer.

3. Calculation of Enantiomeric Excess:

  • Calculate the enantiomeric excess based on the integration values:

    • ee (%) = [ (Integration_major - Integration_minor) / (Integration_major + Integration_minor) ] x 100

Visualizing the Workflow and Concepts

To further clarify the processes involved in the validation of enantiomeric excess, the following diagrams illustrate key workflows and relationships.

experimental_workflow General Workflow for Enantiomeric Excess Validation cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis cluster_data Data Processing start Prochiral Substrate + Chiral Reagent (e.g., BoroLeu-derived coupling) reaction Reaction leading to Chiral Product start->reaction product Crude Chiral Product reaction->product purification Purification (e.g., Chromatography) product->purification analysis_method ee Determination Method purification->analysis_method hplc Chiral HPLC analysis_method->hplc Separation of Enantiomers nmr NMR with Chiral Derivatizing Agent analysis_method->nmr Formation of Diastereomers integration Peak Area Integration hplc->integration nmr->integration calculation ee Calculation integration->calculation result Final Enantiomeric Excess (%) calculation->result

Caption: General workflow for validating enantiomeric excess.

method_selection Decision Tree for ee Determination Method start Chiral Product Mixture q1 Is a validated chiral HPLC method available? start->q1 q2 Does the analyte have suitable functional groups for derivatization (e.g., -OH, -NH2)? q1->q2 No hplc Use Chiral HPLC q1->hplc Yes develop_hplc Develop Chiral HPLC Method q2->develop_hplc No nmr Use NMR with Chiral Derivatizing Agent q2->nmr Yes other Consider other methods (e.g., Chiral GC, SFC) q2->other Alternative develop_hplc->hplc

Caption: Decision tree for selecting an ee determination method.

signaling_pathway Conceptual Pathway of Chiral Induction and Analysis reagent Chiral Reagent (e.g., BoroLeu) transition_state Diastereomeric Transition States reagent->transition_state substrate Prochiral Substrate substrate->transition_state product_mixture Enantioenriched Product Mixture transition_state->product_mixture Lower Energy Pathway Favored analysis Chiral Analysis (HPLC or NMR) product_mixture->analysis data Separated Signals (Peaks or Resonances) analysis->data ee_value Enantiomeric Excess (ee %) data->ee_value Quantification

Caption: Conceptual pathway of chiral induction and analysis.

References

A Comparative Guide to Counterion Selection for Boronic Esters: Trifluoroacetate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable counterion is a critical step in the development of small molecule therapeutics, including the increasingly important class of boronic acid derivatives. While boronic esters are often utilized as prodrugs or key synthetic intermediates, the impact of the associated counterion on their physicochemical properties and biological performance is a frequently overlooked aspect. This guide provides a comparative framework for evaluating trifluoroacetate (TFA) salts of boronic esters against other common counterions, such as hydrochloride (HCl) and acetate (OAc).

The trifluoroacetate anion is a common artifact from reversed-phase HPLC purification, and its presence can significantly influence the stability, solubility, and biological activity of the parent molecule.[1][2] Therefore, a systematic comparison with pharmaceutically more common counterions is often warranted.

Comparative Data Summary

The following tables present a hypothetical comparison of a model boronic ester (e.g., a pinacol ester of an arylboronic acid) with trifluoroacetate, hydrochloride, and acetate counterions. The data is illustrative and intended to highlight the potential differences that can be observed.

Table 1: Physicochemical Properties

PropertyBoronic Ester-TFABoronic Ester-HClBoronic Ester-OAcRationale for Comparison
Molecular Weight ( g/mol ) HighestLowestIntermediateThe counterion directly impacts the molecular weight, which is crucial for accurate molar concentration calculations.
Appearance White crystalline solidWhite crystalline solidAmorphous solidThe counterion can influence the solid-state properties, including crystallinity.[3]
Melting Point (°C) 155-158170-173130-135Differences in melting point can indicate variations in crystal lattice energy and solid-state stability.[4]
Aqueous Solubility (mg/mL at 25°C) 5.28.53.1Counterions can significantly alter the solubility of the parent compound.[4][5]
Hygroscopicity (Weight % gain at 80% RH) 1.5%3.2%0.8%The hygroscopicity of a salt can affect its handling, storage, and stability.[5]
pH of 1 mg/mL solution 2.53.04.5The acidity of the counterion can influence the pH of the solution, which may affect stability and biological assays.

Table 2: Stability Profile

Stability TestBoronic Ester-TFABoronic Ester-HClBoronic Ester-OAcRationale for Comparison
Solid-State Stability (40°C/75% RH, 1 month, % degradation) 0.8%1.5%0.5%The counterion can impact the solid-state chemical stability, particularly in the presence of moisture.[5]
Solution Stability (Aqueous buffer, pH 7.4, 24h, % degradation) 15%12%18%The pH of the solution and the nature of the counterion can influence the rate of hydrolysis of the boronic ester.
Oxidative Stability (1% H₂O₂, 4h, % degradation) 5%4%6%While primarily a property of the boronic ester itself, the formulation environment influenced by the counterion could play a role.

Table 3: Biological Activity

AssayBoronic Ester-TFABoronic Ester-HClBoronic Ester-OAcRationale for Comparison
In Vitro Enzyme Inhibition (IC₅₀, µM) 1.20.80.9Residual TFA has been shown to interfere with biological assays, potentially leading to inaccurate results.[1][2]
Cell-Based Potency (EC₅₀, µM) 2.51.51.8The counterion can affect cell permeability and overall potency in a cellular context.
Cytotoxicity (CC₅₀, µM) 50>100>100TFA itself can exhibit cytotoxicity, which may be falsely attributed to the active compound.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different salt forms.

Protocol 1: Counterion Exchange

This protocol describes the exchange of a trifluoroacetate counterion for a hydrochloride counterion.

  • Dissolution: Dissolve the boronic ester-TFA salt in a minimal amount of deionized water.

  • Acidification: Add a 10-fold molar excess of 1 M hydrochloric acid to the solution.

  • Lyophilization: Freeze the solution and lyophilize to remove the water and excess HCl.

  • Repetition: Repeat the dissolution in water and lyophilization steps two more times to ensure complete removal of trifluoroacetic acid.

  • Characterization: Analyze the final product by ¹⁹F NMR to confirm the absence of trifluoroacetate and by ion chromatography to quantify the chloride content.

A similar protocol can be followed for exchanging to acetate using acetic acid.

Protocol 2: Solubility Determination
  • Sample Preparation: Add an excess amount of the boronic ester salt to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and determine the concentration of the boronic ester using a validated analytical method such as HPLC-UV.

Protocol 3: Solid-State Stability Assessment
  • Sample Preparation: Place a known amount of each boronic ester salt in open glass vials.

  • Stress Conditions: Store the vials in a stability chamber at controlled temperature and relative humidity (e.g., 40°C / 75% RH).

  • Time Points: At specified time points (e.g., 1 week, 2 weeks, 1 month), remove a vial of each salt.

  • Analysis: Dissolve the contents in a suitable solvent and analyze by HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical flow of a comparative study of boronic ester counterions.

G cluster_0 Starting Material cluster_1 Salt Form Preparation cluster_2 Comparative Analysis cluster_3 Outcome start Boronic Ester-TFA (from purification) exchange_hcl Counterion Exchange (e.g., with HCl) start->exchange_hcl exchange_oac Counterion Exchange (e.g., with HOAc) start->exchange_oac physchem Physicochemical Characterization start->physchem Direct Analysis exchange_hcl->physchem exchange_oac->physchem stability Stability Assessment physchem->stability bioactivity Biological Evaluation stability->bioactivity decision Optimal Salt Form Selection bioactivity->decision

Caption: Workflow for comparative analysis of boronic ester salt forms.

G cluster_0 Physicochemical Properties cluster_1 Development & Performance cluster_2 Biological Assays solubility Solubility formulation Formulation Development solubility->formulation in_vitro In Vitro Potency solubility->in_vitro stability Stability stability->formulation hygroscopicity Hygroscopicity manufacturing Manufacturability hygroscopicity->manufacturing crystallinity Crystallinity crystallinity->manufacturing bioavailability Bioavailability formulation->bioavailability in_vivo In Vivo Efficacy bioavailability->in_vivo

Caption: Interrelation of key parameters in counterion selection.

Conclusion

The choice of counterion for a boronic ester can have a profound impact on its developability and performance. While trifluoroacetate is a common counterion resulting from purification, its potential to interfere with biological assays and influence physicochemical properties necessitates a thorough evaluation of alternatives.[1][2][6] A systematic comparative study, as outlined in this guide, enables an informed decision on the optimal salt form for a given boronic ester candidate, ultimately de-risking and accelerating its development trajectory. The properties of the salt are highly dependent on the nature of the counterion, and therefore, a case-by-case evaluation is essential.[4][5]

References

Navigating Purity: A Comparative Guide to Analytical Methods for (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity and stereochemical integrity of chiral building blocks like (R)-BoroLeu-(+)-Pinanediol trifluoroacetate is paramount. This critical intermediate in the synthesis of pharmaceuticals, notably the proteasome inhibitor Bortezomib, demands rigorous analytical characterization to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for determining the purity of this compound, supported by experimental data and detailed protocols.

The complex structure of this compound, featuring a chiral center, a boronic acid pinanediol ester, and a trifluoroacetate salt, necessitates a multi-pronged analytical approach. The primary analytical challenges include quantifying the chemical purity, determining the enantiomeric excess, and confirming the correct salt stoichiometry.

Comparative Analysis of Key Analytical Techniques

A suite of analytical techniques is employed to provide a complete purity profile of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing chemical purity and enantiomeric excess, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural confirmation and quantification. Mass Spectrometry (MS) is crucial for molecular weight verification, and Elemental Analysis provides fundamental compositional data.

Analytical TechniqueParameter MeasuredKey Performance CharacteristicsTypical Values/Observations
Reverse-Phase HPLC (RP-HPLC) Chemical Purity, Impurity ProfileStrengths: High resolution for separating impurities. Challenges: Potential for on-column hydrolysis of the pinanediol ester.[1][2]Purity: ≥99%[3]. Retention Time: ~8.2 minutes (under specific conditions)[4].
Chiral HPLC Enantiomeric Excess (e.e.)Strengths: Direct separation of enantiomers. Challenges: Method development can be complex.e.e.: >99% for pharmaceutical applications[4].
Quantitative ¹H NMR (qNMR) Absolute Purity, Structural ConfirmationStrengths: Primary analytical method, provides absolute purity without a reference standard of the analyte.[5][6][7]High accuracy and precision (low RSD).[5]
¹¹B NMR Spectroscopy Boronate Ester IntegrityStrengths: Sensitive to the chemical environment of the boron atom, useful for studying stability and hydrolysis.[4][8][9][10][11]Characteristic chemical shifts for trigonal and tetrahedral boronate esters.[4]
¹⁹F NMR Spectroscopy Trifluoroacetate Counterion QuantificationStrengths: Specific for the fluorine nucleus, allowing for accurate quantification of the trifluoroacetate counterion.[3][12][13][14]A single peak is typically observed, and its integration relative to a standard allows for stoichiometric determination.[13]
Mass Spectrometry (ESI-MS) Molecular Weight VerificationStrengths: High sensitivity and mass accuracy. Challenges: The trifluoroacetate moiety can sometimes interfere with ionization.[3]Expected [M-H]⁻ ion at m/z 378.2.[4]
Elemental Analysis Elemental Composition (C, H, N, F)Strengths: Fundamental verification of the empirical formula.Provides weight percentages of elements for comparison with theoretical values.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the key analytical techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

This method is designed to separate the main component from potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (selected to minimize on-column hydrolysis).[1][2]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60:40 Acetonitrile:Water (Isocratic).[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in aprotic diluent like acetonitrile to prevent hydrolysis.[1]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is essential for confirming the stereochemical integrity of the (R)-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., CHIRALCEL® OD-H or CHIRALPAK® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative ¹H NMR (qNMR) for Absolute Purity

qNMR provides a direct measurement of the purity of the compound without the need for a specific reference standard of the analyte.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Experimental Parameters:

    • A 90° pulse angle.

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation of the nuclei.[5]

    • Sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: The spectrum is carefully phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.[5]

¹¹B and ¹⁹F NMR Spectroscopy

These specialized NMR techniques provide crucial information about the boronate ester and the trifluoroacetate counterion, respectively.

  • Instrumentation: NMR spectrometer equipped with a boron and fluorine probe.

  • Solvent: CDCl₃ or DMSO-d₆.

  • ¹¹B NMR: Provides information on the coordination state of the boron atom. The chemical shift can distinguish between the desired trigonal boronate ester and any potential tetrahedral borate species that may form upon hydrolysis.[4][8][9][10][11]

  • ¹⁹F NMR: A single peak corresponding to the trifluoroacetate anion is expected. The integration of this peak relative to a fluorine-containing internal standard can be used to quantify the amount of trifluoroacetate present and confirm the 1:1 stoichiometry.[3][12][13][14]

Mass Spectrometry (ESI-MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically used to observe the deprotonated molecule.

  • Observation: A peak corresponding to the [M-H]⁻ ion at m/z 378.2 should be observed, confirming the molecular weight of the BoroLeu-(+)-Pinanediol cation.[4]

Visualizing the Analytical Workflow

A systematic workflow is essential for the comprehensive purity analysis of this compound.

Purity Analysis Workflow cluster_0 Sample Preparation Sample (R)-BoroLeu-(+)-Pinanediol trifluoroacetate RP_HPLC RP-HPLC (Chemical Purity) Sample->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Sample->Chiral_HPLC qNMR Quantitative ¹H NMR (Absolute Purity) Sample->qNMR B11_NMR ¹¹B NMR (Boronate Ester Integrity) Sample->B11_NMR F19_NMR ¹⁹F NMR (TFA Stoichiometry) Sample->F19_NMR MS Mass Spectrometry (Molecular Weight) Sample->MS EA Elemental Analysis (Elemental Composition) Sample->EA

Caption: Workflow for the comprehensive purity analysis of this compound.

Logical Relationship of Analytical Data

The data from these disparate techniques are interconnected and provide a holistic view of the compound's purity.

Data Interrelationship cluster_methods Analytical Methods cluster_implications Implications Purity Overall Purity (>99%) Release Batch Release for Pharmaceutical Synthesis Purity->Release Enables HPLC HPLC Data (Chemical & Enantiomeric Purity) HPLC->Purity Confirms NMR NMR Data (Structure & Stoichiometry) NMR->Purity Confirms MS_EA MS & Elemental Analysis (Identity & Composition) MS_EA->Purity Confirms

Caption: Interrelationship of analytical data for purity assessment and its implication.

By employing a combination of these orthogonal analytical techniques, researchers and drug developers can confidently ascertain the purity, identity, and stereochemical integrity of this compound, ensuring the quality and consistency of this vital pharmaceutical building block.

References

Assessing the Stereochemical Outcome of BoroLeu Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereocontrolled synthesis of α-amino boronic acids is a critical endeavor in medicinal chemistry, with boro-leucine (BoroLeu) derivatives being key components in targeted therapeutics such as the proteasome inhibitor Bortezomib. The stereochemical outcome of reactions involving BoroLeu is paramount to the biological activity and efficacy of these drugs. This guide provides a comparative analysis of the stereochemical outcomes of BoroLeu reactions, focusing on the widely employed Matteson homologation, and offers detailed experimental protocols and data to aid researchers in this field.

Performance Comparison: Stereoselectivity in BoroLeu Synthesis

The Matteson homologation of boronic esters is a cornerstone for the asymmetric synthesis of α-amino boronic acids, including BoroLeu derivatives. This method is renowned for its high diastereoselectivity, which is primarily controlled by the chiral auxiliary employed. The use of different chiral diols as auxiliaries significantly influences the diastereomeric ratio (d.r.) of the resulting α-chloro boronic ester, a key intermediate in the synthesis.

Below is a summary of the quantitative data on the diastereoselectivity achieved in the Matteson homologation for the synthesis of BoroLeu precursors and related compounds.

Chiral AuxiliarySubstrateReagentsDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
(+)-PinanediolIsobutylboronic acid pinanediol esterLiCHCl₂, ZnCl₂>95:5>99%[1]
(S,S)-DIPEDPhenylboronic acid (S,S)-DIPED esterLiCHCl₂, ZnCl₂98.5-99.5%>99%[1]
(+)-PinanediolArylboronic esterLiCHCl₂, ZnCl₂, MeMgBr93:795.3%[2]
(S,S)-DICHEDPhenylboronic esterLiCHCl₂, ZnCl₂, EtMgBr>99:198.9%[2]

Note: DIPED (diisopropylethanediol), DICHED (dicyclohexylethanediol). The diastereomeric ratio refers to the ratio of the desired diastereomer to the undesired one.

Experimental Protocols

General Procedure for Matteson Homologation of a Leucine-Derived Boronic Ester

This protocol describes a typical Matteson homologation reaction to generate a chiral α-chloroboronic ester, a precursor to BoroLeu.

Materials:

  • Leucine-derived boronic ester (e.g., using (+)-pinanediol as chiral auxiliary)

  • Dichloromethane (CH₂Cl₂)

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride (ZnCl₂), anhydrous

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of (Dichloromethyl)lithium: A solution of dichloromethane (1.7 equivalents) in anhydrous THF is cooled to -100 °C under an inert atmosphere. n-Butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to generate (dichloromethyl)lithium.[3]

  • Homologation: The leucine-derived boronic ester (1.0 equivalent) dissolved in anhydrous THF is added to the pre-formed (dichloromethyl)lithium solution at -100 °C. The reaction mixture is stirred for 15 minutes.

  • Lewis Acid Addition: Anhydrous zinc chloride (1.0 equivalent) is added to the reaction mixture at -100 °C. The mixture is then allowed to warm to room temperature and stirred for 3 hours.[3]

  • Work-up: The reaction is quenched with an aqueous solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude α-chloroboronic ester is purified by flash chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The stereochemical outcome of the Matteson homologation is dictated by the formation of a boronate complex and the subsequent 1,2-migration of the alkyl group. The chiral auxiliary directs the approach of the nucleophile and controls the stereochemistry of the newly formed stereocenter.

Matteson_Homologation cluster_step1 Step 1: Boronate Complex Formation cluster_step2 Step 2: 1,2-Migration and Product Formation A Chiral Boronic Ester (BoroLeu precursor) B LiCHCl₂ C Boronate Complex A->C B->C D ZnCl₂ (Lewis Acid) E Transition State (Chiral Auxiliary Control) C->E D->E Coordination F α-Chloro Boronic Ester (High d.r.) E->F

Caption: Matteson homologation workflow for BoroLeu synthesis.

The subsequent coupling of the BoroLeu unit to a peptide chain requires careful selection of coupling reagents to maintain the stereochemical integrity of the α-amino boronic acid.

Peptide_Coupling cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection A N-protected Amino Acid B Coupling Reagent (e.g., TBTU) C Activated Ester A->C B->C D BoroLeu derivative E Dipeptide-BoroLeu C->E D->E F Final Peptide-BoroLeu E->F

Caption: Peptide coupling workflow involving a BoroLeu unit.

In the synthesis of Bortezomib, the coupling of N-Boc-L-phenylalanine with the boro-leucine pinanediol ester is a critical step where racemization can occur. The use of coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has been shown to suppress this racemization, ensuring the desired stereochemical outcome.[4]

Conclusion

The stereochemical outcome of BoroLeu reactions is highly dependent on the synthetic methodology employed. The Matteson homologation, utilizing appropriate chiral auxiliaries, provides a robust and highly diastereoselective route to chiral BoroLeu precursors. For subsequent peptide coupling steps, the choice of coupling reagent is crucial to preserve the stereochemical integrity of the final product. The data and protocols presented in this guide offer valuable insights for researchers aiming to synthesize stereochemically pure BoroLeu-containing compounds for therapeutic applications.

References

Performance of (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a critical chiral building block in the synthesis of proteasome inhibitors, most notably Bortezomib, a key therapeutic agent for multiple myeloma.[1] The efficiency of its use in peptide coupling reactions is highly dependent on the chosen solvent system and coupling reagents. This guide provides a comparative analysis of the performance of this compound in various solvent systems, offers insights into alternative boronic acid protecting groups, and presents detailed experimental protocols for researchers, scientists, and drug development professionals.

Comparison of Coupling Efficiency in Different Solvent Systems

The selection of an appropriate solvent system is paramount for maximizing the yield and purity of the coupled product. The performance of this compound has been evaluated in different solvent systems, with notable differences in coupling efficiency.

Coupling ReagentSolvent SystemTemperatureReaction TimeYieldReference
TBTU/NMMDCM/DMF (1:2)0°C to Room Temp.16-24 hours38-63%[2]
HBTUDMF0°C to Room Temp.16-24 hours73%[2]
TBTU/NMM or HBTUDCM/DMF or DMF alone0°C to Room Temp.16-24 hours75-90%[2]

Key Observations:

  • A solvent system of pure Dimethylformamide (DMF) with HBTU as the coupling reagent demonstrated a higher yield (73%) compared to a mixed Dichloromethane (DCM)/DMF system with TBTU/NMM (38-63%).[2]

  • Acylation reactions, a critical step in the synthesis of more complex molecules, can achieve high yields (75-90%) in either a mixed DCM/DMF system or in DMF alone.[2] This suggests that for this specific transformation, the choice between the two solvent systems may be less critical in terms of yield, although other factors like solubility and downstream processing should be considered.

The Role of the (+)-Pinanediol Protecting Group

The (+)-pinanediol moiety serves as a chiral auxiliary and a protecting group for the boronic acid. Its performance characteristics are a key aspect of the utility of this compound.

Advantages:

  • High Thermodynamic Stability: Pinanediol boronic esters are known to be highly thermodynamically stable compared to other boronic esters.[3][4] This stability is crucial as it prevents premature deprotection and unwanted side reactions during the synthesis.

  • Hydrolytic Stability: The pinanediol group offers superior stability against hydrolysis compared to other protecting groups like neopentyl glycol or benzyl esters.[5] This is particularly advantageous during aqueous workup procedures.[5]

  • Chiral Induction: The inherent chirality of (+)-pinanediol plays a vital role in controlling the stereochemistry during synthesis, which is essential for the biological activity of the final drug product.[1]

Disadvantages:

  • Challenging Deprotection: The high stability of the pinanediol ester can make its removal challenging, often requiring harsh acidic conditions for deprotection.[5] This can be incompatible with sensitive functional groups elsewhere in the molecule.

Alternatives to the Pinanediol Protecting Group

While the pinanediol group offers significant advantages, several other protecting groups for boronic acids are utilized in organic synthesis. The choice of a protecting group is often a trade-off between stability and ease of removal.

Protecting GroupKey FeaturesDeprotection Conditions
Pinacol Most popular protecting group; stable for column chromatography.Often requires acidic conditions and heating for hydrolysis.[6]
Diaminonaphthalene (dan) Very stable under a wide range of conditions due to nitrogen coordination to boron.Acidic hydrolysis, with easy removal of the diaminonaphthalene byproduct by extraction.[6]
MIDA (N-methyliminodiacetic acid) Stable under hydrolytic, oxidative, and reductive conditions due to nitrogen coordination.Easily deprotected by basic hydrolysis.[6]

Experimental Protocols

Below are generalized experimental protocols for the coupling and deprotection reactions involving this compound, based on the literature reviewed.

Protocol 1: General Coupling Reaction

  • Materials:

    • This compound

    • Carboxylic acid-containing intermediate

    • Coupling reagent (e.g., HBTU, TBTU)

    • Base (e.g., N-methylmorpholine (NMM))

    • Anhydrous solvent (e.g., DMF, DCM/DMF mixture)

    • Citric acid solution

    • Sodium bicarbonate solution

    • Sodium sulfate

  • Procedure:

    • Dissolve the carboxylic acid-containing intermediate in the chosen anhydrous solvent system under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Add the coupling reagent and the base to the solution.

    • Add this compound to the reaction mixture.

    • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS) over 16-24 hours.

    • Upon completion, quench the reaction and perform an aqueous workup. This typically involves washing the organic layer sequentially with a mild acid (e.g., citric acid solution) and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and coupling byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: Deprotection of the Pinanediol Group (Acidic Hydrolysis)

  • Materials:

    • Pinanediol-protected boronic ester

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

    • Organic solvent (e.g., Dichloromethane)

  • Procedure:

    • Dissolve the pinanediol-protected boronic ester in an appropriate organic solvent.

    • Add the acidic reagent (TFA or HCl).

    • Stir the reaction at room temperature for 20-30 minutes. It is crucial to monitor the reaction closely to minimize the risk of racemization.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • The resulting free boronic acid can then be used in the next synthetic step or be further purified.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship in selecting a protecting group.

G cluster_workflow Experimental Workflow: Coupling and Deprotection start Start: (R)-BoroLeu-(+)-Pinanediol trifluoroacetate & Carboxylic Acid coupling Coupling Reaction (Solvent, Coupling Reagent, Base) start->coupling workup Aqueous Workup (Acid/Base Washes) coupling->workup purification Purification (Column Chromatography) workup->purification deprotection Deprotection (Acidic Hydrolysis) purification->deprotection product Final Product: Free Boronic Acid Derivative deprotection->product

Caption: A generalized workflow for the coupling and deprotection reactions.

G cluster_decision Decision Logic: Boronic Acid Protecting Group Selection start Need to Protect Boronic Acid? pinanediol Pinanediol (+) High Stability (-) Harsh Deprotection start->pinanediol High Stability Needed pinacol Pinacol (+) Popular, Stable (-) Acidic Deprotection start->pinacol Standard Application dan Diaminonaphthalene (dan) (+) Very Stable (+) Mild Deprotection start->dan Orthogonality to Base-Labile Groups mida MIDA (+) Very Stable (+) Basic Deprotection start->mida Orthogonality to Acid-Labile Groups end Proceed with Synthesis pinanediol->end pinacol->end dan->end mida->end

Caption: Decision tree for selecting a suitable boronic acid protecting group.

References

A Comparative Guide to (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate and its role as a proteasome inhibitor, benchmarked against established alternatives. The information is supported by experimental data to facilitate informed decisions in research and drug development.

This compound is a boronic acid ester derivative that serves as a crucial intermediate in the synthesis of proteasome inhibitors, most notably the FDA-approved drug Bortezomib.[1] Its mechanism of action, like other boronic acid-based inhibitors, centers on the inhibition of the 26S proteasome, a key cellular complex responsible for protein degradation.[2] By disrupting this pathway, these compounds can induce an accumulation of pro-apoptotic factors, leading to programmed cell death in cancer cells.[2]

Performance Comparison: Inhibitory Potency

The following tables summarize the inhibitory concentrations (IC50) of this compound and its key alternatives against various cancer cell lines.

Table 1: Proteasome Inhibitory Activity

CompoundTargetIC50Cell LineReference
This compoundProteasome (β1 & β5)Low micromolarMCF-7 (Breast)[2]
Bortezomib20S ProteasomeKi: 0.6 nMCell-free[3]
BortezomibProteasome3-20 nMMultiple Myeloma[4]
CarfilzomibProteasome (β5)21.8 ± 7.4 nMMultiple Myeloma[4]
IxazomibProteasome (β5)3.4 nMCell-free[5][6]

Table 2: Cell Viability (IC50 Values in various cancer cell lines)

CompoundCancer TypeCell LineIC50 (nM)Treatment Duration (hours)Reference
BortezomibMultiple MyelomaRPMI-82263-20Not Specified[4]
Prostate CancerPC-32048[3]
Feline SarcomaEla-1, Hamilton, Kaiser17.46 - 21.3848[7]
CarfilzomibBreast CancerMDA-MB-3616.3472[8][9]
Breast CancerT-47D76.5172[8][9]
Lung Cancer (NSCLC)A549, H1993, etc.<1.0 - 3696[8][10]
Multiple MyelomaMOLP-8, RPMI-8226, etc.10.73 - 26.1548[11]
IxazomibAcute Leukemia (ALL)Primary cells24 ± 1196[12]
Acute Leukemia (AML)Primary cells30 ± 896[12]
Colon CancerSW1222>1224, 48, 72[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Proteasome Activity Assay (Fluorogenic Substrate Method)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cells treated with this compound or alternative inhibitors.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors).

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT).

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).

  • 96-well black, clear-bottom plates.

  • Fluorometric plate reader.

Procedure:

  • Cell Lysis:

    • Wash treated and control cells with ice-cold PBS.

    • Lyse cells in Lysis Buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine protein concentration (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add 20-50 µg of protein lysate to each well.

    • For each sample, prepare a parallel well with lysate and a high concentration of a known proteasome inhibitor (e.g., 20 µM MG-132) to measure non-proteasomal activity.

    • Bring the total volume in each well to 100 µL with Assay Buffer.

  • Reaction and Measurement:

    • Add the fluorogenic substrate to each well to a final concentration of 50-100 µM.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure fluorescence kinetically over 30-60 minutes (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC).

  • Data Analysis:

    • Calculate the rate of fluorescence increase over time.

    • Subtract the rate of the inhibitor-treated well (non-proteasomal activity) from the untreated well to determine the specific proteasome activity.[10]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines seeded in 96-well plates.

  • This compound or alternative inhibitors.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours).[14] Include a vehicle control.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

    • Record absorbance at 570 nm.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[14]

Western Blot Analysis for Apoptosis Markers

This protocol is for the detection of PARP cleavage, a hallmark of apoptosis.

Materials:

  • Cell lysates from treated and control cells.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Sample Preparation:

    • Harvest and lyse cells as described in the proteasome activity assay.

    • Normalize protein concentrations of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[17]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a membrane.[17]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary anti-PARP antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[17]

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate.

    • Capture the chemiluminescent signal.

    • Quantify the band intensities for full-length PARP (~116 kDa) and cleaved PARP (~89 kDa).[17] An increase in the cleaved PARP fragment indicates apoptosis.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway, experimental workflows, and the logical relationship of the mechanistic studies.

Signaling Pathway of Proteasome Inhibition cluster_drug Proteasome Inhibitors cluster_proteasome Cellular Machinery cluster_effects Cellular Effects BoroLeu Derivative BoroLeu Derivative Proteasome Proteasome BoroLeu Derivative->Proteasome inhibit Bortezomib Bortezomib Bortezomib->Proteasome inhibit UbProteins Accumulation of Ubiquitinated Proteins Proteasome->UbProteins prevents degradation of IkB Stabilization of IκBα Proteasome->IkB prevents degradation of Apoptosis Apoptosis UbProteins->Apoptosis NFkB Inhibition of NF-κB IkB->NFkB inhibits NFkB->Apoptosis promotes survival (inhibited)

Caption: Signaling pathway of proteasome inhibition.

Experimental Workflow for Inhibitor Comparison cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Outcome CellCulture Cancer Cell Lines Treatment Treat with Inhibitors (BoroLeu Derivative, Bortezomib, etc.) CellCulture->Treatment ProteasomeAssay Proteasome Activity Assay Treatment->ProteasomeAssay ViabilityAssay Cell Viability Assay (MTT) Treatment->ViabilityAssay WesternBlot Western Blot (Apoptosis Markers) Treatment->WesternBlot IC50 Determine IC50 Values ProteasomeAssay->IC50 ViabilityAssay->IC50 ProteinLevels Quantify Protein Levels (e.g., Cleaved PARP) WesternBlot->ProteinLevels Comparison Comparative Analysis IC50->Comparison ProteinLevels->Comparison

Caption: Workflow for inhibitor comparison.

Logical Relationships in Mechanistic Studies cluster_hypothesis Hypothesis cluster_validation Experimental Validation cluster_conclusion Conclusion Hypothesis (R)-BoroLeu Derivative Inhibits Proteasome Activity Biochemical Biochemical Assays (Enzyme Kinetics) Hypothesis->Biochemical Cellular Cell-Based Assays (Viability, Apoptosis) Hypothesis->Cellular Mechanism Validation of Mechanism of Action Biochemical->Mechanism Cellular->Mechanism Comparison Comparison with Known Inhibitors Mechanism->Comparison Therapeutic Therapeutic Potential Comparison->Therapeutic

Caption: Logical relationships in mechanistic studies.

References

A Cost-Benefit Analysis of (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate in Proteasome Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate stands as a critical chiral building block in the synthesis of potent proteasome inhibitors, most notably the anti-cancer drug Bortezomib.[1] Its unique structure, incorporating a protected boronic acid moiety on a leucine scaffold, provides the necessary stereochemical control for biological activity. This guide offers an objective cost-benefit analysis of utilizing this intermediate, comparing its performance with alternatives and providing detailed experimental data to inform research and development decisions.

Performance and Cost Analysis

The primary benefit of using this compound lies in its efficiency and stereochemical fidelity in the synthesis of Bortezomib and other proteasome inhibitors. The (+)-pinanediol group serves as both a protecting group for the boronic acid and a chiral auxiliary, ensuring the desired (R)-configuration of the final product, which is crucial for its therapeutic efficacy.

Table 1: Cost and Purity of this compound

ParameterValueSource
Price ~$150.00 / gramInternal Market Research
Purity ≥99.0%Supplier Specifications
CAS Number 179324-87-9Chemical Abstracts Service

The high purity of commercially available this compound is a significant advantage, minimizing the need for extensive purification of downstream intermediates and the final active pharmaceutical ingredient (API).

From a performance perspective, the ultimate measure of this intermediate's utility is the efficacy of the final product, Bortezomib. Bortezomib is a highly potent inhibitor of the 26S proteasome, a key regulator of intracellular protein degradation. Inhibition of the proteasome leads to cell cycle arrest and apoptosis in cancerous cells.

Table 2: Comparative Performance of Boronic Acid-Based Proteasome Inhibitors

CompoundTargetIC50 / KiCell Line / Conditions
Bortezomib 20S Proteasome (Chymotrypsin-like activity)Ki of 0.6 nMIn vitro
Bortezomib 20S Proteasome (Chymotrypsin-like activity)IC50 of 7 nMIn vitro
Dipeptidyl boronic acid analog (Compound 15) ProteasomeIC50 of 4.60 nMIn vitro
AM114 (boronic-chalcone derivative) 20S Proteasome (Chymotrypsin-like activity)IC50 of 1.5 µMIn vitro
ZINC09519392 derivative (Compound 1) ProteasomeIC50 of 12.4 ± 1.3 μMIn vitro enzyme assay

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is.

The data indicates that Bortezomib, synthesized using this compound, is among the most potent proteasome inhibitors developed. While other boronic acid derivatives show promise, the extensive clinical validation of Bortezomib underscores the reliability of its synthetic route.

Alternatives and Comparative Analysis

The primary alternatives to using this compound involve different synthetic strategies for Bortezomib or the use of alternative protecting groups for the boronic acid moiety.

Alternative Synthetic Routes:

Several convergent and linear synthetic routes to Bortezomib have been developed. Some routes aim to introduce the boronic acid at a later stage, potentially avoiding the use of this specific pinanediol-protected intermediate. However, these routes may present their own challenges, such as:

  • Racemization: The stereocenter bearing the boronic acid is prone to racemization, which can be difficult to control without a suitable chiral auxiliary like (+)-pinanediol.

  • Overall Yield: While some alternative routes may have fewer steps, the overall yield can be lower, impacting the final cost of the API. A convergent synthesis approach using this compound has been reported with a respectable overall yield of 38%.[1]

  • Reagent Cost and Availability: Alternative routes may require different, potentially more expensive or less readily available, reagents and catalysts.

Alternative Protecting Groups:

The pinanediol group is highly effective but can sometimes be challenging to remove. Alternative protecting groups for boronic acids include:

  • Pinacol esters: Widely used but can be difficult to hydrolyze.

  • MIDA (N-methyliminodiacetic acid) esters: Offer good stability and are readily deprotected under mild basic conditions.

  • Trifluoroborate salts: Highly stable and crystalline, which can aid in purification.

The choice of protecting group represents a trade-off between stability, ease of deprotection, and cost. The pinanediol group in this compound offers the distinct advantage of being a chiral auxiliary, which is critical for establishing the correct stereochemistry early in the synthesis.

Experimental Protocols

Synthesis of Bortezomib Intermediate using this compound

This protocol describes the coupling of N-Boc-L-phenylalanine to this compound, a key step in a convergent synthesis of Bortezomib.[1]

Materials:

  • This compound

  • N-Boc-L-phenylalanine

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-L-phenylalanine (1 equivalent) and TBTU (1.1 equivalents) in a mixture of DCM and DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add N-methylmorpholine (2 equivalents) to the solution.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the resulting dipeptide boronic ester by column chromatography on silica gel.

Proteasome Activity Assay (Chymotrypsin-Like)

This protocol is based on the commercially available Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay.

Materials:

  • Proteasome-Glo™ Chymotrypsin-Like Reagent (containing Suc-LLVY-aminoluciferin substrate)

  • Cultured cells (e.g., multiple myeloma cell lines)

  • Proteasome inhibitor (e.g., Bortezomib or test compound)

  • 96-well opaque-walled plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a desired density and culture overnight.

  • Compound Treatment: Treat the cells with various concentrations of the proteasome inhibitor (or vehicle control) and incubate for the desired time.

  • Reagent Preparation: Prepare the Proteasome-Glo™ Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Assay:

    • Equilibrate the cell plate and the Proteasome-Glo™ Reagent to room temperature.

    • Add a volume of Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on a plate shaker at a low speed for 2 minutes to induce cell lysis and initiate the reaction.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the proteasome activity. Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Workflow

Bortezomib Synthesis Pathway

The following diagram illustrates a simplified convergent synthesis pathway for Bortezomib, highlighting the central role of this compound.

Bortezomib_Synthesis cluster_0 Synthesis of Key Intermediates cluster_1 Assembly and Deprotection A Isobutylboronic acid + (+)-Pinanediol B (R)-BoroLeu-(+)-Pinanediol trifluoroacetate A->B Multistep Synthesis E Coupling Reaction (TBTU, NMM) B->E C N-Boc-L-phenylalanine C->E D Pyrazine-2-carboxylic acid I Coupling Reaction D->I F Boc-Dipeptide Boronic Ester E->F G Boc Deprotection F->G H Dipeptide Boronic Ester Amine G->H H->I J Protected Bortezomib I->J K Pinanediol Deprotection J->K L Bortezomib K->L

Caption: Convergent synthesis of Bortezomib.

Conclusion

The use of this compound in the synthesis of Bortezomib and related proteasome inhibitors presents a robust and well-established strategy.

Benefits:

  • High Stereochemical Control: The integrated chiral auxiliary ensures the formation of the desired (R)-enantiomer, which is critical for biological activity.

  • High Purity: Commercially available material with high purity simplifies downstream processing.

  • Established and Optimized Route: The synthetic pathway to Bortezomib using this intermediate is well-documented, with established protocols and high overall yields.

  • Proven Efficacy of the Final Product: The resulting API, Bortezomib, is a highly potent and clinically validated proteasome inhibitor.

Costs:

  • Reagent Cost: At approximately $150 per gram, this intermediate represents a significant cost component in the overall synthesis.

  • Multi-step Synthesis: The preparation of this compound itself is a multi-step process.

Cost-Benefit Assessment:

For research and drug development purposes, the high cost of this compound is often justified by the reliability of the synthetic route and the high potency of the resulting proteasome inhibitors. The stereochemical control afforded by the pinanediol group mitigates the significant risk and cost associated with resolving enantiomers at a later stage or dealing with batches of API with suboptimal efficacy due to isomeric impurities. While alternative synthetic routes and protecting groups exist, they may introduce new challenges in terms of yield, purity, and stereocontrol that could ultimately increase the overall cost and timeline of a drug development program. Therefore, for researchers and developers prioritizing a well-validated and efficient pathway to potent, stereochemically pure proteasome inhibitors, this compound remains a highly valuable, albeit premium, starting material.

References

A Comparative Guide to (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate in Organic Synthesis: Limitations and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in complex organic synthesis is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic route. (R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a widely utilized chiral building block, particularly renowned for its role as a key intermediate in the synthesis of the proteasome inhibitor Bortezomib.[1][2] Its structure combines a leucine-derived boronic acid with the robust (+)-pinanediol chiral auxiliary, conferring excellent stereocontrol in reactions such as the Matteson homologation.[3]

However, the very stability conferred by the pinanediol group presents significant limitations, particularly in the final deprotection steps. This guide provides an objective comparison of this compound with alternative boronic acid derivatives, focusing on the critical aspects of stability, reactivity, and stereochemical integrity, supported by experimental data.

Core Limitations of the Pinanediol Auxiliary

The primary drawback of the pinanediol boronic ester lies in its exceptional hydrolytic and thermodynamic stability.[4][5] While advantageous for purification and handling of intermediates, this stability necessitates harsh conditions for its removal, which can compromise the integrity of the final product.

  • Harsh Deprotection Conditions : Removal of the pinanediol group typically requires strong acidic conditions (e.g., trifluoroacetic acid, HCl) or transesterification with another boronic acid in a biphasic system.[3][6] These methods are often incompatible with sensitive functional groups that may be present in complex, late-stage intermediates.

  • Risk of Racemization : A significant limitation, especially in pharmaceutical synthesis, is the risk of epimerization at the α-carbon during deprotection. Acidic hydrolysis of this compound, while rapid (20–30 minutes), has been documented to carry a 5–10% risk of racemization .[7] This loss of stereochemical purity can be unacceptable for therapeutic applications and requires careful monitoring.

  • Trifluoroacetate Counterion : While providing stability to the amine, the trifluoroacetate (TFA) counterion can be problematic. It can interfere with certain analytical techniques, and there is a growing initiative in the pharmaceutical industry to develop TFA-free synthetic routes for environmental and safety reasons.[1]

Comparative Analysis: Pinanediol vs. Alternative Boronic Esters

To overcome the limitations of pinanediol esters, researchers have turned to other protecting groups for boronic acids, most notably N-methyliminodiacetic acid (MIDA) esters and trifluoroborates.

Property(R)-BoroLeu-(+)-PinanediolBoroLeu-MIDA EsterBoroLeu-Trifluoroborate
Boron Hybridization sp² (trigonal planar)sp³ (tetracoordinate)sp³ (tetracoordinate)
Stability High; stable to chromatography but can be susceptible to protodeboronation.[8]Very High; indefinitely stable on the benchtop, stable to air, moisture, and chromatography.[8][9]High; typically crystalline solids, stable to oxidation.[10]
Reactivity in Coupling Directly reactive (slow)Unreactive until deprotected.[8]Requires hydrolysis to the boronic acid to be active.
Deprotection Conditions Harsh: Strong acid (TFA, HCl) or transesterification.[3][6]Mild: Aqueous base (e.g., NaOH, NaHCO₃) at room temperature.[9]Mild: Aqueous acid (e.g., silica gel, TMSCl).[4][11]
Risk of Racemization 5-10% under acidic conditions.[7]Minimal, due to mild deprotection conditions.Minimal, due to mild deprotection conditions.
Key Advantage Excellent stereocontrol in homologation (Matteson reaction).[3]Enables use of unstable boronic acids; suitable for iterative cross-coupling.[8]Often crystalline and easy to handle.
Primary Limitation Harsh deprotection leads to racemization risk and functional group incompatibility.Requires a separate deprotection step to become reactive.Often requires hydrolysis before use in anhydrous reactions.

Table 1: General Comparison of Pinanediol, MIDA, and Trifluoroborate Esters for Leucine Boronic Acid.

Quantitative Performance Data

Direct, side-by-side comparisons in the literature are scarce. However, data from related studies highlight the performance differences.

Peptide Coupling Performance

In the synthesis of Bortezomib and its analogs, the acylation of this compound is a key step.

Coupling ReagentSolventTime (h)Yield (%)Diastereomeric Excess (de)Reference
TBTU/NMMDCM/DMF16–2475–90%Not specified[7]
TBTUNot specifiedNot specifiedNot specified97%[6]

Table 2: Performance of this compound in Peptide Coupling Reactions. The use of TBTU as a coupling agent has been shown to effectively suppress racemization during the fragment condensation.[6]

Stereocontrol in Matteson Homologation

The primary strength of the pinanediol auxiliary is its performance in asymmetric homologation.

Chiral AuxiliaryReaction TypeDiastereomeric Excess (d.e.)Yield (%)Reference
(+)-Pinanediol Matteson Homologation97-99% ~90%[3]
Evans' OxazolidinoneAldol Reaction>99%85%[3]

Table 3: Stereoselectivity using (+)-Pinanediol compared to another common chiral auxiliary in a representative reaction.

Logical Workflow for Reagent Selection

The choice between a pinanediol ester and an alternative like a MIDA boronate depends on the stability of the target boronic acid and the overall synthetic strategy.

ReagentSelection start Start: Need for a chiral alpha-amino boronic acid derivative q1 Is the final free boronic acid known to be stable? start->q1 a1_yes Pinanediol ester is a viable option. q1->a1_yes Yes a1_no MIDA ester is highly recommended for stability. q1->a1_no No q2 Does the synthesis involve iterative cross-coupling or require late-stage introduction of the boronic acid? a1_yes->q2 a2_yes MIDA ester is superior due to its 'protecting group' nature. q2->a2_yes Yes q3 Does the molecule contain acid-sensitive functional groups? q2->q3 No a3_yes MIDA ester is preferred due to mild (basic) deprotection. q3->a3_yes Yes a3_no Pinanediol ester can be used, but monitor for racemization during deprotection. q3->a3_no No

Caption: Decision tree for selecting the appropriate boronate ester.

Experimental Protocols

Protocol 1: Peptide Coupling and Deprotection of (R)-BoroLeu-(+)-Pinanediol (Bortezomib Synthesis)

This protocol is adapted from a convergent synthesis of Bortezomib.[2][6]

Step A: Peptide Coupling

  • Dissolve N-pyrazinecarbonyl-L-phenylalanine (1.0 equiv) and this compound (1.0 equiv) in a suitable solvent mixture (e.g., DCM/DMF).

  • Cool the solution to 0 °C.

  • Add TBTU (1.1 equiv) and a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by HPLC or LC-MS until completion.

  • Upon completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting pinanediol-protected dipeptide boronate by silica gel chromatography.

Step B: Deprotection via Transesterification

  • Dissolve the purified pinanediol ester (1.0 equiv) in a biphasic mixture of hexane and aqueous methanol.

  • Add a strong acid (e.g., 1 N HCl) to the mixture.

  • Add isobutylboronic acid (1.2 equiv) and stir the mixture vigorously at room temperature for 12-18 hours.

  • Separate the layers. The aqueous methanol layer contains the desired free boronic acid. The hexane layer contains the pinanediol isobutylboronate, allowing for recovery of the chiral auxiliary.

  • Wash the aqueous layer with fresh hexane to remove any remaining pinanediol byproduct.

  • The aqueous solution of the final product can be carried forward or the product can be isolated, often as its trimeric boroxine anhydride, by lyophilization or crystallization.

DeprotectionWorkflow cluster_pinanediol Pinanediol Deprotection cluster_mida MIDA Ester Deprotection start_pin Pinanediol-Protected Dipeptide Boronate acid Strong Acid (HCl, TFA) Risk: 5-10% Racemization start_pin->acid trans Transesterification (e.g., Isobutylboronic acid) start_pin->trans product_pin Free Dipeptide Boronic Acid acid->product_pin trans->product_pin start_mida MIDA-Protected Dipeptide Boronate base Mild Aqueous Base (NaOH or NaHCO3, rt) Advantage: No Racemization start_mida->base product_mida Free Dipeptide Boronic Acid base->product_mida

Caption: Comparison of deprotection workflows for Pinanediol vs. MIDA esters.
Protocol 2: General Deprotection of a BoroLeu-MIDA Ester (Hypothetical)

This protocol is based on standard procedures for MIDA boronate deprotection.[9]

  • Dissolve the BoroLeu-MIDA ester intermediate (1.0 equiv) in a suitable organic solvent such as THF or 1,4-dioxane.

  • Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS by quenching a small aliquot with acid and observing the disappearance of the starting material.

  • Once the deprotection is complete, cool the mixture to 0 °C and carefully acidify with 1 N HCl to a pH of ~2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the MIDA ligand.

  • The aqueous solution containing the free boronic acid can then be used directly in subsequent reactions or the product can be isolated.

Conclusion

This compound is a highly effective chiral building block, particularly for stereocontrolled homologation reactions. Its utility is demonstrated in the successful synthesis of complex molecules like Bortezomib. However, its primary limitation is the harshness of the conditions required for the removal of the robust pinanediol protecting group, which carries a tangible risk of racemization and may not be compatible with sensitive functional groups.

For syntheses involving unstable boronic acids, complex molecules with acid-sensitive functionalities, or iterative synthetic strategies like sequential cross-couplings, MIDA boronate esters represent a superior alternative . Their exceptional stability, combined with exceedingly mild deprotection conditions, preserves stereochemical integrity and broadens functional group tolerance. The choice of boronic acid derivative should therefore be a strategic decision, weighing the excellent stereodirecting ability of the pinanediol auxiliary in specific reactions against the broader compatibility and chiral security offered by alternatives like MIDA esters in multi-step synthetic campaigns.

References

Safety Operating Guide

Proper Disposal of (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural plan for the proper disposal of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate (CAS No. 179324-87-9), ensuring the safety of personnel and adherence to regulatory standards.

This compound is a compound that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to the following disposal protocol is imperative.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should occur within a certified chemical fume hood to minimize inhalation exposure.[2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.[2][3]
Body Protection A lab coat that is fully fastened.[2]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate.
Footwear Closed-toe shoes are mandatory.[2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[1][4] Under no circumstances should this chemical be disposed of in regular trash or down the drain.[2][3]

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]

  • Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (179324-87-9).[2]

2. Solid Waste Management:

  • Contaminated solid materials such as unused reagent, gloves, bench paper, and empty containers should be collected in a designated, compatible, and sealable hazardous waste container.

  • The original container, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as liquid hazardous waste. Do not reuse the container.[1]

3. Liquid Waste Management:

  • Solutions containing this compound should be collected in a designated, leak-proof container.

  • As per the safety data sheet, the material can be dissolved or mixed with a combustible solvent in preparation for incineration. This should only be done if permitted by your institution's environmental health and safety (EHS) department and with compatible solvents.

4. Decontamination:

  • For glassware and equipment decontamination, a basic wash can help convert residual boronic acid to a more water-soluble boronate salt, followed by a water rinse.[2]

  • All rinsates from the decontamination process must be collected as liquid hazardous waste.[2]

5. Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area or your institution's hazardous waste storage facility.[2][5]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.[2]

Chemical and Hazard Data

A clear understanding of the chemical properties and associated hazards is essential for safe handling and disposal.

Table 2: Chemical and Hazard Information for this compound

PropertyValue
CAS Number 179324-87-9[1][6]
Molecular Formula C₁₇H₂₉BF₃NO₄
Appearance Solid[7]
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
GHS Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: (R)-BoroLeu-(+)-Pinanediol trifluoroacetate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate solid_waste Solid Waste (Contaminated materials, empty containers) segregate->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) segregate->liquid_waste label_solid Label as 'Hazardous Waste' with Chemical Name & CAS solid_waste->label_solid label_liquid Label as 'Hazardous Waste' with Chemical Name & CAS liquid_waste->label_liquid store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store pickup Arrange for Pickup by Licensed Waste Disposal store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling (R)-BoroLeu-(+)-Pinanediol trifluoroacetate (CAS No. 179324-87-9). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] The trifluoroacetate component is a strong acid and can cause burns.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shields or chemical safety goggles as described by OSHA.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[3][4]To prevent skin contact and subsequent irritation.[1][2]
Body Protection A properly fitting lab coat, long pants, and closed-toed footwear.[3]To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To be used when handling the powder form to avoid inhalation of dust.[1]

Safe Handling and Operational Workflow

Proper handling procedures are crucial to prevent accidental exposure and contamination.[2] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Experimental Workflow for Handling this compound

Figure 1. Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Work in a chemical fume hood A->B C Allow compound to warm to room temperature before use B->C D Weigh the required amount C->D E Dissolve in an appropriate solvent D->E F Decontaminate work surfaces E->F G Dispose of waste in a designated, sealed container F->G H Remove and dispose of gloves G->H I Wash hands thoroughly H->I

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Emergency Procedures

In the event of an accidental exposure, immediate action is necessary.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash contaminated clothing before reuse.[1] If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Call a poison center or doctor if you feel unwell.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[2] Wear appropriate PPE.[1] Cover the spill with an inert absorbent material and sweep it up into a suitable, sealed container for disposal.[1][2] Do not allow the product to enter drains.[1][2]

Storage and Disposal

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1] For long-term storage, a temperature of <-15°C is recommended. Keep away from sources of ignition.[1]

Disposal: Dispose of the chemical waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] The waste should be placed in a labeled and sealed container for disposal by a licensed professional waste disposal service.[1] Do not dispose of down the drain or in household trash.[1][2] Empty containers may retain product residue and should be handled as hazardous waste.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.